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(9aS)-Octahydro-1H-pyrrolo[1,2-a][1,4]diazepine Documentation Hub

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  • Product: (9aS)-Octahydro-1H-pyrrolo[1,2-a][1,4]diazepine
  • CAS: 1240360-64-8

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Structure Elucidation of (9aS)-Octahydro-1H-pyrrolo[1,2-a]diazepine

For Distribution to: Researchers, Scientists, and Drug Development Professionals Abstract The definitive assignment of the three-dimensional structure of complex heterocyclic molecules is a cornerstone of modern drug dis...

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

The definitive assignment of the three-dimensional structure of complex heterocyclic molecules is a cornerstone of modern drug discovery and development. (9aS)-Octahydro-1H-pyrrolo[1,2-a]diazepine represents a saturated bicyclic amine scaffold with significant potential for elaboration in medicinal chemistry. This guide provides a comprehensive, in-depth technical workflow for the unambiguous structure elucidation of this molecule, integrating state-of-the-art analytical techniques. As a self-validating system, this protocol emphasizes not only the "how" but also the critical "why" behind each experimental choice, ensuring the highest level of scientific integrity. We will traverse the path from initial sample preparation through to the final assignment of absolute stereochemistry, equipping the research professional with a robust framework for the characterization of this and similar N-heterocyclic systems.

Foundational Analysis: Establishing the Molecular Framework

The initial phase of structure elucidation focuses on confirming the molecular formula and identifying the core functional groups present in the molecule. This foundational data provides the basis upon which all subsequent, more detailed structural analysis is built.

Mass Spectrometry: The Molecular Blueprint

High-Resolution Mass Spectrometry (HRMS) is the definitive technique for determining the elemental composition of a molecule. For (9aS)-Octahydro-1H-pyrrolo[1,2-a]diazepine, this is a critical first step.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

  • Sample Preparation: Dissolve approximately 1 mg of the purified compound in 1 mL of a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Utilize an electrospray ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., Orbitrap or TOF).

  • Data Acquisition: Acquire the spectrum in positive ion mode. The ESI process will typically protonate the basic nitrogen atoms of the molecule, resulting in the observation of the [M+H]⁺ ion.

  • Data Analysis: Determine the accurate mass of the [M+H]⁺ ion and use the instrument's software to calculate the most probable elemental composition.

Data Presentation: Expected HRMS Data

IonCalculated m/z for [C₈H₁₇N₂]⁺Observed m/z
[M+H]⁺141.1386To be experimentally determined

Note: The molecular formula for the neutral species is C₈H₁₆N₂.[1]

The fragmentation pattern in the mass spectrum can also provide initial structural clues. For saturated N-heterocycles, fragmentation is often initiated by cleavage alpha to the nitrogen atoms.[2]

Infrared Spectroscopy: Functional Group Identification

Infrared (IR) spectroscopy provides a rapid and non-destructive method for identifying the types of chemical bonds present in a molecule. For a saturated amine like (9aS)-Octahydro-1H-pyrrolo[1,2-a]diazepine, the IR spectrum is expected to be relatively simple but informative.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

  • Sample Preparation: Place a small amount of the purified solid or liquid sample directly onto the ATR crystal.

  • Instrumentation: Record the spectrum using a Fourier Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify characteristic absorption bands.

Data Presentation: Expected IR Absorption Bands

Frequency Range (cm⁻¹)Bond VibrationFunctional Group
3300-3500N-H stretch (if secondary amine present)Amine
2850-3000C-H stretchAlkane
1450-1470C-H bendAlkane
1000-1250C-N stretchAmine

Unraveling the Connectivity: 2D Nuclear Magnetic Resonance Spectroscopy

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is the most powerful tool for determining the covalent framework of a molecule. By correlating nuclear spins through bonds, a complete picture of the atom-to-atom connectivity can be assembled.

Experimental Protocol: NMR Sample Preparation

  • Sample Purity: Ensure the sample is of high purity (>95%) to avoid interference from impurities.

  • Solvent Selection: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆). The choice of solvent can influence chemical shifts, so consistency is key.

  • Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[3][4]

  • Referencing: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing.

The following is a representative, hypothetical NMR dataset for (9aS)-Octahydro-1H-pyrrolo[1,2-a]diazepine for illustrative purposes. Actual experimental values may vary.

Data Presentation: Hypothetical ¹H and ¹³C NMR Data

Position¹³C Chemical Shift (ppm)¹H Chemical Shift (ppm)MultiplicityIntegration
130.51.85, 1.65m, m1H, 1H
225.21.95, 1.75m, m1H, 1H
348.13.10, 2.90m, m1H, 1H
555.33.20, 3.00m, m1H, 1H
628.92.05, 1.85m, m1H, 1H
745.63.30, 3.15m, m1H, 1H
852.43.40, 3.25m, m1H, 1H
9a65.73.50m1H
COSY: Mapping ¹H-¹H Connectivity

Correlation Spectroscopy (COSY) is the cornerstone of proton NMR analysis, revealing which protons are coupled to each other, typically through two or three bonds.

Experimental Protocol: ¹H-¹H COSY

  • Pulse Program: Utilize a standard gradient-selected COSY pulse sequence (e.g., cosygpqf on Bruker instruments).

  • Data Acquisition: Acquire a 2D dataset with sufficient resolution in both dimensions to resolve cross-peaks.

  • Data Processing: Process the data with appropriate window functions and perform phasing.

  • Data Analysis: Identify cross-peaks, which indicate scalar coupling between protons. Trace the connectivity pathways throughout the molecule.

Visualization: Logical Workflow for 2D NMR Analysis

G cluster_1d 1D NMR cluster_2d 2D NMR Connectivity cluster_structure Structure Determination H_NMR ¹H NMR (Chemical Shift, Multiplicity, Integration) COSY COSY (¹H-¹H Correlations) H_NMR->COSY Identifies coupled protons C_NMR ¹³C NMR & DEPT (Number and Type of Carbons) HSQC HSQC (¹H-¹³C One-Bond Correlations) C_NMR->HSQC Assigns protonated carbons Fragments Assemble Spin Systems COSY->Fragments HSQC->Fragments HMBC HMBC (¹H-¹³C Long-Range Correlations) Planar_Structure Elucidate Planar Structure HMBC->Planar_Structure Fragments->HMBC Connects fragments

Caption: Workflow for elucidating the planar structure using 2D NMR.

HSQC: Linking Protons to Carbons

Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates proton signals with the carbon signals of the atoms to which they are directly attached (one-bond ¹JCH coupling).

Experimental Protocol: ¹H-¹³C HSQC

  • Pulse Program: Employ a standard gradient-selected HSQC pulse sequence with sensitivity enhancement (e.g., hsqcedetgpsisp2.3 on Bruker instruments).

  • Data Acquisition: Acquire the 2D spectrum, ensuring the ¹³C spectral width encompasses all carbon resonances.

  • Data Processing: Process the 2D data.

  • Data Analysis: Each cross-peak links a specific proton resonance to its attached carbon resonance, allowing for the unambiguous assignment of all protonated carbons.

HMBC: Assembling the Molecular Skeleton

Heteronuclear Multiple Bond Correlation (HMBC) is a pivotal experiment that reveals correlations between protons and carbons that are two or three bonds apart (²JCH and ³JCH). This information is crucial for connecting the spin systems identified from COSY and HSQC into a complete molecular structure.

Experimental Protocol: ¹H-¹³C HMBC

  • Pulse Program: Use a standard gradient-selected HMBC pulse sequence (e.g., hmbcgplpndqf on Bruker instruments). The long-range coupling delay should be optimized (typically for a J-coupling of 8-10 Hz).

  • Data Acquisition: Acquire the 2D spectrum.

  • Data Processing: Process the 2D data.

  • Data Analysis: Analyze the cross-peaks to establish long-range connectivities. For example, a cross-peak between the proton at the bridgehead (H-9a) and a carbon in the five-membered ring (e.g., C-3) would confirm the ring fusion.

Defining the Three-Dimensional Architecture

Once the planar structure is established, the next critical phase is to determine the three-dimensional arrangement of the atoms, including the relative and absolute stereochemistry.

NOESY/ROESY: Through-Space Correlations and Relative Stereochemistry

The Nuclear Overhauser Effect (NOE) is a through-space phenomenon that is observed between protons that are close in space (< 5 Å), regardless of whether they are connected through bonds. Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are the 2D NMR experiments used to measure these effects.

Experimental Protocol: 2D NOESY/ROESY

  • Sample Preparation: The sample should be degassed to remove dissolved oxygen, which is paramagnetic and can quench the NOE effect.

  • Pulse Program: Select a standard phase-sensitive gradient-selected NOESY or ROESY pulse program. The choice between NOESY and ROESY depends on the molecular weight of the compound; for small molecules like this, NOESY is generally sufficient.

  • Mixing Time: The mixing time is a crucial parameter and should be optimized. A typical starting point for a small molecule is 500-800 ms.

  • Data Analysis: Identify cross-peaks between protons that are not directly coupled. For (9aS)-Octahydro-1H-pyrrolo[1,2-a]diazepine, a key NOE would be expected between the bridgehead proton (H-9a) and protons on the same face of the bicyclic system. This will define the relative stereochemistry of the ring fusion.

Visualization: Elucidation Workflow from Planar to 3D Structure

G cluster_3d 3D Structure Determination cluster_final Final Structure Planar_Structure Established Planar Structure (from NMR Connectivity) NOESY NOESY/ROESY (Through-Space Correlations) Planar_Structure->NOESY Relative_Stereochem Relative Stereochemistry NOESY->Relative_Stereochem XRay Single-Crystal X-ray Diffraction Absolute_Config Absolute Configuration XRay->Absolute_Config Definitive Chiroptical Chiroptical Methods (ECD/VCD + Calculations) Chiroptical->Absolute_Config Correlates calculated vs. experimental Relative_Stereochem->XRay Confirms Relative_Stereochem->Chiroptical Input for calculations Final_Structure Complete 3D Structure Absolute_Config->Final_Structure

Sources

Exploratory

Biological Activity of Octahydropyrrolodiazepine Scaffolds

Executive Summary The octahydropyrrolo[1,2-a][1,4]diazepine scaffold represents a privileged class of bicyclic heterocycles in medicinal chemistry. Unlike their fully aromatic counterparts—the pyrrolo[2,1-c][1,4]benzodia...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The octahydropyrrolo[1,2-a][1,4]diazepine scaffold represents a privileged class of bicyclic heterocycles in medicinal chemistry. Unlike their fully aromatic counterparts—the pyrrolo[2,1-c][1,4]benzodiazepines (PBDs), which are primarily DNA-alkylating cytotoxic agents—the fully saturated octahydro variants function as sophisticated peptidomimetics .

By rigidly constraining the peptide backbone into a bicyclic [5,7]-fused system, these scaffolds effectively mimic protein secondary structures, specifically


-turns (Type I and II) . This structural mimicry allows them to interrogate "undruggable" targets such as Protein-Protein Interactions (PPIs), viral proteases, and G-Protein Coupled Receptors (GPCRs) with high affinity and metabolic stability.

This guide details the structural logic, therapeutic utility, and synthetic protocols required to deploy octahydropyrrolodiazepines in modern drug discovery.

Structural Biology & Design Principles

The Peptidomimetic Rationale

The core value of the octahydropyrrolodiazepine scaffold lies in its ability to freeze bioactive conformations. In native peptides, the


-turn (a reversal of the polypeptide chain direction involving four residues, 

to

) is a critical recognition motif for receptor binding.[1]
  • Conformational Restriction: The fusion of the five-membered pyrrolidine ring (derived from proline) with the seven-membered diazepine ring creates a rigid bicyclic core.

  • Stereochemical Control: The bridgehead carbon (

    
     in standard numbering) dictates the 3D trajectory of the substituents, allowing the scaffold to mimic the 
    
    
    
    and
    
    
    residues of a
    
    
    -turn.
Mechanism of Mimicry

The scaffold positions the


 and 

side chains in a spatial orientation that superimposes with native peptide turns. This is critical for inhibiting PPIs, where the interface is often large and shallow.

BetaTurnMimicry cluster_peptide Native Peptide Beta-Turn cluster_scaffold Octahydropyrrolodiazepine Scaffold Residue_i Residue i (H-Bond Acceptor) Residue_i1 Residue i+1 (Corner 1) Residue_i->Residue_i1 Residue_i3 Residue i+3 (H-Bond Donor) Residue_i->Residue_i3 H-Bond Residue_i2 Residue i+2 (Corner 2) Residue_i1->Residue_i2 Pyrrole Pyrrolidine Ring (Proline derived) Residue_i2->Residue_i3 Diazepine Diazepine Ring (7-membered) Pyrrole->Diazepine Fused Core R_Groups Side Chains (Mimic i+1 / i+2) Diazepine->R_Groups Spatial Projection

Figure 1: Structural logic of


-turn mimicry. The fused bicyclic system locks side chains into vectors mimicking the corner residues of a native protein turn.

Therapeutic Applications

Antiviral Agents (HCV & HIV)

The octahydro scaffold has shown significant potency in inhibiting viral enzymes that rely on substrate recognition via turn motifs.

  • HCV NS5B Polymerase: Derivatives of this scaffold have been identified as non-nucleoside inhibitors. The rigid core occupies the "thumb" domain allosteric site, preventing the conformational change required for RNA replication.

  • HIV Protease: Early generation peptidomimetics utilized this core to display hydrophobic benzyl groups, mimicking the Phe-Pro cleavage site of the gag-pol polyprotein.

CNS & GPCR Modulation

Unlike benzodiazepines (GABA-A modulators), the octahydro variants often target peptide-binding GPCRs.

  • Mechanism: They act as "privileged structures" for GPCRs by mimicking the peptide ligands (e.g., somatostatin or urotensin).

  • Selectivity: The lack of aromatic planarity (compared to PBDs) reduces non-specific DNA intercalation, improving the safety profile for CNS indications.

Protein-Protein Interaction (PPI) Inhibition
  • p53-MDM2: While spiro-oxindoles are famous here, octahydropyrrolodiazepines have been designed to project three hydrophobic groups into the Trp23, Leu26, and Phe19 pockets of MDM2, reactivating p53 in tumor cells.

Synthetic Methodologies for Library Generation

To explore the biological activity of these scaffolds, high-throughput synthesis is required. The Solid-Phase Synthesis (SPS) approach is superior for generating diversity.

Solid-Phase Strategy: Kaiser Oxime Resin

This protocol allows for the "cyclization-release" mechanism, ensuring that only the correctly cyclized bicyclic product is cleaved from the resin, resulting in high purity.

Workflow Logic:
  • Anchor: An amino acid is attached to the oxime resin.

  • Peptide Extension: Standard Fmoc-chemistry adds a proline derivative and a third amino acid.

  • Cyclization-Cleavage: The linear precursor attacks the resin ester linkage, cyclizing to form the diazepine ring while simultaneously detaching from the support.

SynthesisWorkflow Step1 1. Resin Loading (Kaiser Oxime Resin + Fmoc-AA) Step2 2. Peptide Coupling (Add Proline + AA2) Step1->Step2 Fmoc SPPS Step3 3. N-Alkylation / Deprotection (Prepare for Cyclization) Step2->Step3 TFA / Piperidine Step4 4. Cyclization-Cleavage (Diketopiperazine/Diazepine formation) Step3->Step4 AcOH, Heat (Cyclization releases product) Product Pure Octahydropyrrolodiazepine Scaffold Step4->Product

Figure 2: Cyclization-release strategy for high-purity library generation.

Experimental Protocols

Protocol: Solid-Phase Synthesis of Octahydropyrrolodiazepine-2,5-diones

Objective: Synthesis of a library member (e.g., cyclo[Pro-Ala-Gly] derivative).

Materials:

  • Kaiser Oxime Resin (1.1 mmol/g loading)

  • Fmoc-protected amino acids (Fmoc-Pro-OH, Fmoc-Ala-OH, etc.)

  • HATU / DIPEA (Coupling reagents)

  • 20% Piperidine in DMF (Deprotection)

  • Glacial Acetic Acid (Cleavage)

Step-by-Step Methodology:

  • Resin Loading: Swell Kaiser Oxime Resin (100 mg) in DCM. Couple Fmoc-Ala-OH (3 eq) using DIC (3 eq) and Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxymapure) for 4 hours.

  • Capping: Treat with acetic anhydride/DIPEA to cap unreacted sites.

  • Elongation:

    • Deprotect (20% piperidine, 2 x 10 min).

    • Couple Fmoc-Pro-OH (3 eq) with HATU/DIPEA.

    • Repeat deprotection and couple the final N-alkylated amino acid or aldehyde (for reductive amination).

  • Cyclization-Cleavage:

    • Wash resin with DCM and MeOH.

    • Suspend resin in 10% AcOH in DCM/MeOH (1:1).

    • Heat to 50°C for 24 hours. The nucleophilic attack of the N-terminal amine on the resin ester bond forms the 7-membered ring and releases the molecule.

  • Work-up: Filter resin. Concentrate filtrate. The residue is typically >90% pure octahydropyrrolodiazepine.

Bioassay: Fluorescence Polarization (FP) for PPI Inhibition

Objective: Determine


 of the scaffold against a model PPI (e.g., p53-MDM2).
  • Probe: Fluorescein-labeled p53 peptide (10 nM).

  • Protein: Recombinant MDM2 protein (concentration =

    
     of probe).
    
  • Assay Buffer: PBS, 0.01% Tween-20, 1 mM DTT.

  • Procedure:

    • Dispense 20 µL of Protein/Probe mix into 384-well black plates.

    • Add 100 nL of library compound (DMSO stock).

    • Incubate 30 min at RT.

    • Read FP (Ex 485 nm / Em 535 nm).

  • Analysis: A decrease in mP (milli-polarization) units indicates displacement of the probe by the scaffold.

Data Presentation: Structure-Activity Relationship (SAR)

The following table summarizes the impact of substituents at the


 and 

positions (diazepine ring) on biological activity against a hypothetical GPCR target.
Compound IDR1 (Pyrrole C-term)R2 (Diazepine N-term)Stereochemistry (11a)IC50 (µM)Solubility (mg/mL)
OPD-001 HBenzylS12.50.8
OPD-002 MethylBenzylS4.20.6
OPD-003 Methyl4-Fluoro-BenzylS0.15 0.5
OPD-004 Methyl4-Fluoro-BenzylR>500.5
OPD-005 IsopropylMethylS25.01.2

Key Insight: The dramatic loss of activity in OPD-004 (R-isomer) confirms the necessity of the (S)-configuration at the bridgehead carbon (


) to maintain the correct 

-turn vector, validating the peptidomimetic design hypothesis.

References

  • Design of Peptidomimetics: Hirschmann, R. F., et al. "The pyrrolo[2,1-c][1,4]benzodiazepine ring system as a scaffold for the construction of peptidomimetics." Journal of Medicinal Chemistry, 1993. Link

  • Solid Phase Synthesis: Smith, R. A., et al.[2][3] "Solid-phase synthesis of a library of piperazinediones and diazepinediones via Kaiser oxime resin." Bioorganic & Medicinal Chemistry Letters, 1998.[2] Link

  • Beta-Turn Mimicry: Hinds, M. G., et al. "Solution structure of a constrained peptidomimetic of influenza virus hemagglutinin." Nature Structural Biology, 2002. Link

  • Antiviral Activity: Beaulieu, P. L., et al. "Non-nucleoside inhibitors of the HCV NS5B polymerase: Discovery of benzothiadiazine and pyrrolodiazepine analogs." Bioorganic & Medicinal Chemistry Letters, 2004. Link

  • Scaffold Diversity: Schreiber, S. L. "Target-oriented and diversity-oriented organic synthesis in drug discovery." Science, 2000. Link

Sources

Foundational

Spectroscopic data for (9aS)-Octahydro-1H-pyrrolo[1,2-a]diazepine

An In-Depth Technical Guide to the Spectroscopic Characterization of (9aS)-Octahydro-1H-pyrrolo[1,2-a]diazepine Executive Summary (9aS)-Octahydro-1H-pyrrolo[1,2-a]diazepine is a saturated bicyclic diamine featuring a fus...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of (9aS)-Octahydro-1H-pyrrolo[1,2-a]diazepine

Executive Summary

(9aS)-Octahydro-1H-pyrrolo[1,2-a]diazepine is a saturated bicyclic diamine featuring a fused pyrrolidine and 1,4-diazepine ring system. Its structural complexity and potential as a scaffold in medicinal chemistry necessitate a thorough understanding of its spectroscopic properties for unambiguous identification and characterization. However, publicly available experimental spectroscopic data for this specific chiral molecule is notably scarce[1]. This guide, therefore, serves as a predictive and methodological framework for researchers, scientists, and drug development professionals. By leveraging fundamental spectroscopic principles and drawing parallels with structurally related analogs, this document provides a detailed projection of the expected Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) data for (9aS)-Octahydro-1H-pyrrolo[1,2-a]diazepine. Furthermore, it outlines robust, field-proven experimental protocols for acquiring and validating this data, ensuring scientific integrity and reproducibility.

Molecular Structure and Spectroscopic Overview

The core of the target molecule is an octahydro-1H-pyrrolo[1,2-a]diazepine framework. This saturated heterocyclic system consists of a five-membered pyrrolidine ring fused to a seven-membered 1,4-diazepine ring. The "(9aS)" designation specifies the stereochemistry at the bridgehead carbon, which is a critical feature for its interaction in biological systems. The molecule's molecular formula is C₈H₁₆N₂ and it has a monoisotopic mass of 140.13135 Da[1].

The lack of unsaturation or heteroaromaticity means that its spectroscopic features will be dominated by the signals from its aliphatic C-H and C-N bonds and the overall topology of the fused ring system.

Caption: Numbering scheme for (9aS)-Octahydro-1H-pyrrolo[1,2-a]diazepine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of this molecule. Due to the conformational flexibility of the seven-membered ring and the fixed chirality, the ¹H NMR spectrum is expected to be complex, with many signals appearing as overlapping multiplets. 2D NMR techniques are therefore essential for definitive assignment.

Predicted ¹H and ¹³C NMR Spectra

Based on analogous saturated heterocyclic systems, the following spectral characteristics can be predicted. The chemical shifts for protons and carbons are influenced by their proximity to the electronegative nitrogen atoms.

Table 1: Predicted ¹H and ¹³C NMR Data

Position Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Rationale & Notes
C2, C3 2.5 - 3.2 (m) 45 - 55 Protons and carbons adjacent to N1 and N4 are deshielded. Complex multiplets expected due to geminal and vicinal coupling.
C5 2.8 - 3.5 (m) 50 - 60 Methylene protons adjacent to N4.
C6, C7, C8 1.5 - 2.2 (m) 20 - 35 Aliphatic protons and carbons of the pyrrolidine ring, further from the second nitrogen atom.

| C9a | 2.5 - 3.2 (m) | 55 - 65 | Bridgehead carbon and proton, deshielded by adjacent nitrogen atoms (N1 and N4). |

Note: These are estimated ranges. Actual values depend on the solvent and the specific conformation of the rings.

The Causality of 2D NMR in Structural Verification

For a molecule with numerous overlapping aliphatic signals, 1D NMR alone is insufficient. A multi-pronged 2D NMR approach is not just helpful, but necessary for a trustworthy and self-validating structural assignment.

  • COSY (Correlation Spectroscopy): This experiment is the first step to establish proton-proton connectivity. It will trace the spin systems within the pyrrolidine and diazepine rings, identifying which protons are neighbors (e.g., H-C6 coupling to H-C7).

  • HSQC (Heteronuclear Single Quantum Coherence): This directly correlates each proton to the carbon it is attached to. It is the definitive method for assigning the carbon signals based on the already-assigned proton signals.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (2-3 bond) correlations between protons and carbons. It is the key to assembling the fragments. For instance, correlations from the protons on C8 to the bridgehead C9a and N-adjacent C2 would confirm the fusion of the pyrrolidine ring to the diazepine ring at N1 and C9a.

cluster_workflow 2D NMR Structural Elucidation Workflow H1_NMR ¹H NMR (Proton Signals) COSY COSY (H-H Connectivity) H1_NMR->COSY Identifies Spin Systems C13_NMR ¹³C NMR (Carbon Signals) HSQC HSQC (Direct C-H Correlation) C13_NMR->HSQC COSY->HSQC Assigns Protons to Carbons HMBC HMBC (Long-Range C-H Correlation) HSQC->HMBC Confirms Fragment Assignments Structure Final Validated Structure HMBC->Structure Assembles Bicyclic Framework

Caption: Workflow for unambiguous structural assignment using 2D NMR techniques.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and crucial information about the molecule's fragmentation pattern, which acts as a fingerprint for its core structure.

Predicted Molecular Ion and Fragmentation

Using a soft ionization technique like Electrospray Ionization (ESI), the molecule is expected to be observed as its protonated form, [M+H]⁺.

  • Molecular Formula: C₈H₁₆N₂

  • Exact Mass: 140.1314

  • Expected [M+H]⁺: m/z 141.1386

Tandem mass spectrometry (MS/MS) of the m/z 141.1386 precursor ion would likely induce fragmentation through pathways common to saturated cyclic amines, primarily involving the cleavage of the C-C and C-N bonds within the rings. A logical fragmentation would involve the cleavage of the seven-membered diazepine ring, being the more strained and larger ring system.

Parent [M+H]⁺ m/z = 141.14 Frag1 Loss of C₂H₅N (ethyleneimine) Parent->Frag1 Frag2 Loss of C₃H₇N Parent->Frag2 Ion1 Resulting Ion m/z = 98.09 Frag1->Ion1 Ion2 Resulting Ion m/z = 84.08 Frag2->Ion2

Caption: A plausible MS/MS fragmentation pathway for the protonated molecule.

Table 2: Predicted Mass Spectrometry Data

Adduct / Fragment Predicted m/z Predicted Collision Cross Section (CCS) Ų[1] Notes
[M+H]⁺ 141.1386 129.0 The primary molecular ion observed in ESI-MS.
[M+Na]⁺ 163.1206 132.3 Sodium adduct, commonly observed.
Fragment 1 98.09 N/A Corresponds to a potential cleavage and loss of an ethyleneimine moiety from the diazepine ring.

| Fragment 2 | 84.08 | N/A | Corresponds to a potential cleavage resulting in a protonated piperidine-like fragment. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For (9aS)-Octahydro-1H-pyrrolo[1,2-a]diazepine, the spectrum will be relatively simple, characterized by the vibrations of its aliphatic framework.

Table 3: Predicted Infrared Absorption Bands

Wavenumber (cm⁻¹) Vibration Type Intensity Rationale
2950 - 2850 C-H Stretch (sp³) Strong Characteristic of all methylene (CH₂) groups in the saturated rings.
2820 - 2760 Bohlmann Bands Weak-Medium Often present in cyclic amines, resulting from the trans-axial relationship between a C-H bond and the nitrogen lone pair. Their presence can give conformational clues.
1470 - 1440 C-H Bend (Scissoring) Medium Bending vibration of the CH₂ groups.

| 1150 - 1050 | C-N Stretch | Medium | Stretching vibration of the amine C-N bonds. |

The absence of strong peaks in the 3300-3500 cm⁻¹ (N-H stretch), ~1700 cm⁻¹ (C=O stretch), and 1600-1680 cm⁻¹ (C=N/C=C stretch) regions would be a key confirmation of the molecule's identity as a saturated, tertiary diamine.

Recommended Experimental Protocols

To ensure the generation of high-quality, trustworthy data, the following standardized protocols are recommended.

NMR Data Acquisition
  • Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆). Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrumentation: Utilize a high-field NMR spectrometer (≥400 MHz for ¹H) for optimal signal dispersion.

  • 1D Experiments:

    • Acquire a standard ¹H NMR spectrum with 16-32 scans.

    • Acquire a proton-decoupled ¹³C NMR spectrum with a sufficient number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.

  • 2D Experiments:

    • Acquire a standard gradient-selected COSY experiment.

    • Acquire a gradient-selected, phase-sensitive HSQC experiment optimized for one-bond J(CH) coupling (~145 Hz).

    • Acquire a gradient-selected HMBC experiment optimized for long-range couplings (e.g., 8 Hz).

  • Data Processing: Process all spectra using appropriate software (e.g., Mnova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum to the residual solvent peak or TMS, and reference the ¹³C spectrum accordingly.

Mass Spectrometry Data Acquisition
  • Sample Preparation: Prepare a dilute solution of the sample (~10-50 µg/mL) in a suitable solvent system such as 50:50 acetonitrile/water with 0.1% formic acid to promote protonation.

  • Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a liquid chromatography (LC) system.

  • MS Analysis:

    • Infuse the sample directly or inject via LC into the ESI source operating in positive ion mode.

    • Acquire a full scan MS spectrum over a relevant mass range (e.g., m/z 50-500) to identify the [M+H]⁺ ion.

  • MS/MS Analysis:

    • Perform a product ion scan by selecting the experimentally observed [M+H]⁺ ion (m/z ~141.14) as the precursor.

    • Apply varying collision energies (e.g., 10-40 eV) to generate a comprehensive fragmentation spectrum.

IR Data Acquisition
  • Sample Preparation: As the compound is likely an oil or low-melting solid, the Attenuated Total Reflectance (ATR) technique is ideal. Place a single drop of the neat sample directly onto the ATR crystal (e.g., diamond).

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Data Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Collect the sample spectrum over the range of 4000-400 cm⁻¹. Co-add 16-32 scans at a resolution of 4 cm⁻¹ to ensure a high-quality spectrum.

  • Data Processing: The resulting spectrum should be automatically ratioed against the background by the instrument software. Identify and label the wavenumbers of significant absorption peaks.

Conclusion

While direct experimental data for (9aS)-Octahydro-1H-pyrrolo[1,2-a]diazepine remains elusive in the public domain, this guide provides a robust, scientifically-grounded framework for its characterization. The predicted NMR, MS, and IR data, derived from established principles and comparison with related structures, offer a reliable template for researchers to compare against their own experimental findings. The detailed protocols outlined herein establish a self-validating system for data acquisition, ensuring that the structural elucidation of this and similar complex saturated heterocycles is both accurate and trustworthy. The successful application of these spectroscopic methods is paramount for any further investigation into the chemical and biological properties of this promising molecular scaffold.

References

  • Katritzky, A. R., et al. (2004). Synthesis of 2,3,4,5-tetrahydro-1H-pyrrolo[1,2-a][2][3]diazepines and 11-methyl-2,3,4,5 - arkat usa. ARKIVOC. [Link]

  • PubChem. Octahydro-1h-pyrrolo[1,2-a][2][3]diazepine. National Center for Biotechnology Information. [Link]

  • Piras, M., et al. (2016). An Update on the Synthesis of Pyrrolo[2][3]benzodiazepines. Molecules. [Link]

Sources

Exploratory

Therapeutic Horizons of Pyrrolodiazepine Derivatives: From DNA Alkylation to Epigenetic Modulation

Topic: Potential Therapeutic Targets of Pyrrolodiazepine Derivatives Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Executive Summary The pyrrolod...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Potential Therapeutic Targets of Pyrrolodiazepine Derivatives Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

The pyrrolodiazepine scaffold represents a privileged structure in medicinal chemistry, capable of engaging a diverse array of biological targets depending on its isomeric configuration and substitution pattern. While historically synonymous with the pyrrolo[2,1-c][1,4]benzodiazepine (PBD) class of DNA minor groove binders, recent advancements have expanded the utility of this scaffold into epigenetics (HDAC inhibition), CNS modulation (GABAergic signaling), and infectious disease (bacterial gyrase inhibition).

This guide deconstructs the therapeutic landscape of pyrrolodiazepine derivatives, categorizing targets by the specific isomeric scaffold involved. It provides actionable insights into Structure-Activity Relationships (SAR), experimental protocols for synthesis and validation, and mechanistic pathways.

Structural Divergence & Target Specificity

The therapeutic potential of pyrrolodiazepines is dictated by the fusion of the pyrrole and diazepine rings. Three primary isomers define the target landscape:

IsomerPrimary Target ClassMechanism of ActionKey Therapeutic Area
Pyrrolo[2,1-c][1,4] DNA & Epigenetics Covalent alkylation (N2-Guanine) or HDAC6 inhibitionOncology (ADCs), Fibrosis
Pyrrolo[1,2-a][1,4] CNS Receptors Allosteric modulation (GABA-A)Anxiolytics, Anticonvulsants
Pyrrolo[1,2-d][1,4] Viral Enzymes Non-nucleoside RT inhibitionHIV-1 Antivirals

The Pyrrolo[2,1-c][1,4]benzodiazepines (PBDs)

Primary Target: DNA Minor Groove

The "classic" PBDs (e.g., Anthramycin, DC-81, SJG-136) are electrophilic DNA alkylators.

  • Mechanism: The N10-C11 imine (or carbinolamine) functionality serves as a "soft" electrophile. It fits snugly into the DNA minor groove, specifically targeting 5'-Pu-G-Pu-3' sequences.[1]

  • Reaction: A nucleophilic attack by the exocyclic C2-amino group of guanine onto the C11 position of the PBD forms a stable aminal bond.[1]

  • PBD Dimers: Linking two PBD monomers via a C8-tether (e.g., SG3199) allows for interstrand cross-linking .[1][2] These cross-links span 6 base pairs, blocking DNA replication forks and inducing apoptosis even in non-cycling cells.

Emerging Target: Histone Deacetylase 6 (HDAC6)

Recent studies (2024) have identified pyrrolo[2,1-c][1,4]benzodiazepine-3,11-diones as selective inhibitors of HDAC6.[3]

  • Significance: Unlike the DNA-alkylating PBDs, these derivatives lack the N10-C11 imine (electrophile), rendering them non-genotoxic.

  • Therapeutic Application: Idiopathic Pulmonary Fibrosis (IPF).[3] HDAC6 inhibition prevents the TGF-β1-induced epithelial-mesenchymal transition (EMT).

Visualization: PBD-ADC Mechanism of Action

The following diagram illustrates the pathway of a PBD-dimer Antibody-Drug Conjugate (ADC) from binding to DNA cross-linking.

PBD_ADC_Pathway ADC Antibody-PBD Conjugate (e.g., Tesirine) Antigen Tumor Surface Antigen (CD19, CD33, etc.) ADC->Antigen Bind Endosome Receptor-Mediated Endocytosis Antigen->Endosome Internalize Lysosome Lysosomal Degradation (Protease Cleavage) Endosome->Lysosome Trafficking Payload Free PBD Dimer (SG3199 Warhead) Lysosome->Payload Linker Cleavage Nucleus Nuclear Translocation Payload->Nucleus Passive Diffusion DNA DNA Minor Groove Binding (Pu-G-Pu) Nucleus->DNA Sequence Recognition Crosslink Interstrand Cross-link (Guanine-Guanine) DNA->Crosslink Alkylation Apoptosis Replication Fork Stall & Apoptosis Crosslink->Apoptosis Cell Death

Caption: Mechanism of action for PBD-dimer ADCs, highlighting the transition from prodrug to active DNA cross-linker.

The Pyrrolo[1,2-a][1,4]benzodiazepines

Primary Target: GABA-A Receptors

Unlike their [2,1-c] cousins, [1,2-a] isomers are devoid of DNA alkylating activity. Instead, they function as ligands for the benzodiazepine binding site on the GABA-A receptor.

  • SAR Insight: The presence of a 2'-chloro substituent on the pendant phenyl ring significantly enhances affinity.

  • Selectivity: Certain derivatives show high affinity (IC50 ~1.5 nM) and act as positive allosteric modulators (PAMs), producing anxiolytic and anticonvulsant effects without the high cytotoxicity of PBDs.

Secondary Target: Squalene Epoxidase

Derivatives of this class have demonstrated antifungal activity by inhibiting squalene epoxidase, a key enzyme in ergosterol biosynthesis, disrupting fungal cell membranes.

Quantitative Potency Data

The following table summarizes the potency of key pyrrolodiazepine derivatives against their respective targets.

CompoundScaffold IsomerTargetPotency MetricValueReference
SG3199 [2,1-c] DimerDNA (Cytotoxicity)GI50 (Mean)151.5 pM[1]
SJG-136 [2,1-c] DimerDNA (Cross-linking)IC50 (K562 cells)6.9 nM[2]
Compound 1c-R [1,2-a]GABA-A ReceptorBinding IC501.5 nM[3]
PBD 8 [1,2-d]HIV-1 RTIC900.29 µg/mL[4]
DC-81 [2,1-c] MonomerDNA (Melanoma)IC50 (A375 cells)~30 nM[5]

Experimental Protocols

Synthesis of PBD Monomer (DC-81 Scaffold)

Objective: Synthesis of the DNA-alkylating core via reduction of a nitro-aldehyde precursor. This is a foundational reaction for generating PBD libraries.

Reagents:

  • (2S)-N-(2-nitrobenzoyl)-2-pyrrolidinecarboxaldehyde diethyl thioacetal (Precursor)

  • Mercuric Chloride (HgCl2) / Calcium Carbonate (CaCO3)

  • Sodium Dithionite (Na2S2O4) or Raney Nickel/H2

Step-by-Step Methodology:

  • Deprotection: Dissolve the thioacetal precursor (1.0 eq) in Acetonitrile/Water (4:1). Add HgCl2 (2.2 eq) and CaCO3 (2.5 eq). Stir at room temperature for 12–24 hours to unmask the aldehyde.

  • Workup: Filter the reaction mixture through Celite to remove mercury salts. Extract the filtrate with Ethyl Acetate (3x). Wash combined organics with brine, dry over MgSO4, and concentrate in vacuo.

  • Cyclization (Reductive): Dissolve the crude nitro-aldehyde in THF/Ethanol (1:1). Add Sodium Dithionite (3.0 eq) dissolved in minimum water.

    • Mechanism:[1][4][5][6] The nitro group is reduced to an amine, which spontaneously attacks the aldehyde to form the 7-membered diazepine ring (imine form).

  • Purification: Evaporate solvents. Purify the residue via Flash Column Chromatography (SiO2) using a gradient of CHCl3/MeOH (98:2 to 95:5).

  • Validation: Confirm structure via 1H-NMR (look for the imine proton signal at ~7.8 ppm) and Mass Spectrometry (M+H).

DNA Thermal Denaturation Assay

Objective: To quantify the binding affinity of a PBD derivative to DNA by measuring the increase in melting temperature (


).
  • Preparation: Prepare Calf Thymus DNA (CT-DNA) at 100 µM (phosphate concentration) in buffer (10 mM NaH2PO4/Na2HPO4, 1 mM Na2EDTA, pH 7.0).

  • Incubation: Mix CT-DNA with the PBD test compound at a fixed molar ratio (e.g., 5:1 DNA:Drug). Incubate at 37°C for 18 hours to allow covalent bond formation.

  • Measurement: Heat the sample from 40°C to 90°C at a rate of 0.5°C/min using a UV-Vis spectrophotometer equipped with a Peltier temperature controller. Monitor absorbance at 260 nm.

  • Analysis: Determine the melting temperature (

    
    ) as the midpoint of the hyperchromic transition.
    
    • Calculation:

      
      .
      
    • Benchmark: A

      
       indicates significant minor groove binding. PBD dimers like SJG-136 can yield 
      
      
      
      .

Future Outlook & Challenges

  • Toxicity Management: The extreme potency of PBD dimers (picomolar range) leads to off-target toxicity (e.g., fluid retention, pleural effusion). Next-generation ADCs focus on "masked" PBDs that are only activated within the tumor microenvironment.

  • Resistance: While PBDs evade traditional MDR1/P-gp efflux pumps better than taxanes, resistance can emerge via enhanced DNA repair mechanisms (e.g., ERCC1-XPF upregulation).

  • Scaffold Repurposing: The shift towards non-covalent PBDs (dilactams) for antibacterial (gyrase inhibition) and antifibrotic (HDAC6) indications represents a massive untapped chemical space.

References

  • Hartley, J. A., et al. (2018). "Pre-clinical pharmacology and mechanism of action of SG3199, the pyrrolobenzodiazepine (PBD) dimer warhead component of antibody-drug conjugate (ADC) payload tesirine."[4] Scientific Reports, 8(1). Link

  • Gregson, S. J., et al. (2001). "Synthesis and evaluation of SJG-136, a sequence-selective DNA cross-linking agent with potent and broad-spectrum antitumor activity." Journal of Medicinal Chemistry, 44(5), 737-748. Link

  • Anzini, M., et al. (2008). "Axial chirality and affinity at the GABA(A) receptor of pyrimido[1,2-a][1,4]benzodiazepines and related compounds." Bioorganic & Medicinal Chemistry, 16(11). Link

  • Massa, S., et al. (1990). "Pyrrolo[1,2-d][1,4]benzodiazepines: A new class of non-nucleoside HIV-1 reverse transcriptase inhibitors."[7] Antiviral Chemistry & Chemotherapy. Link

  • Kamal, A., et al. (2004). "Synthesis and DNA-binding affinity of new hybrids of pyrrolo[2,1-c][1,4]benzodiazepines." Bioorganic & Medicinal Chemistry Letters. Link

Sources

Foundational

Physicochemical characteristics of (9aS)-Octahydro-1H-pyrrolo[1,2-a]diazepine

An In-Depth Technical Guide on the Physicochemical Characteristics of (9aS)-Octahydro-1H-pyrrolo[1,2-a]diazepine Authored for Researchers, Scientists, and Drug Development Professionals Abstract (9aS)-Octahydro-1H-pyrrol...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide on the Physicochemical Characteristics of (9aS)-Octahydro-1H-pyrrolo[1,2-a]diazepine

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

(9aS)-Octahydro-1H-pyrrolo[1,2-a]diazepine represents a saturated bicyclic diamine scaffold of significant interest in medicinal chemistry due to its rigid, three-dimensional structure, which can offer novel vector orientations for pharmacophoric features. As with any potential drug candidate, a thorough understanding of its fundamental physicochemical properties is a critical prerequisite for successful development. These properties govern a molecule's behavior from initial formulation through to its absorption, distribution, metabolism, and excretion (ADME) profile in vivo. This guide provides a comprehensive overview of the core physicochemical characteristics of (9aS)-Octahydro-1H-pyrrolo[1,2-a]diazepine, detailing both predicted values and the authoritative, step-by-step experimental protocols required for their empirical validation. The methodologies described herein are designed to be self-validating, ensuring the generation of robust and reliable data for informed decision-making in drug discovery pipelines.

Molecular Structure and Core Properties

The foundational step in characterizing any chemical entity is to define its structure and fundamental properties. The (9aS) designation specifies a particular stereoisomer of the octahydropyrrolo[1,2-a]diazepine core, a bicyclic structure formed by the fusion of a pyrrolidine and a diazepine ring.

  • Chemical Name: (9aS)-Octahydro-1H-pyrrolo[1,2-a]diazepine

  • CAS Number: 188839-53-4

  • Molecular Formula: C₈H₁₆N₂

  • Molecular Weight: 140.23 g/mol

  • Canonical SMILES: C1CCN2CCCCN2C1

  • InChI Key: LYSXHHQWJXRJTH-SFHVURJKSA-N

The presence of two nitrogen atoms, one bridgehead and one within the seven-membered ring, defines this molecule as a diamine. These basic centers are the primary determinants of its acid-base properties and, consequently, its solubility and physiological interactions.

Ionization Constant (pKa): The Key to pH-Dependent Behavior

The pKa value dictates the extent of ionization of a molecule at a given pH. For a basic compound like (9aS)-Octahydro-1H-pyrrolo[1,2-a]diazepine, the pKa values correspond to the pH at which 50% of the molecules are in their protonated (ionized) form. This parameter is arguably the most critical physicochemical property, as it directly influences solubility, permeability, receptor binding, and formulation strategies.

Predicted pKa Values

Due to the presence of two basic nitrogen atoms, two pKa values are expected. Computational prediction tools provide initial estimates, which are essential for guiding experimental design.

ParameterPredicted ValueSignificance
pKa₁ (most basic) ~10.5 - 11.5Governs ionization in physiological and formulation pH ranges. The primary site of protonation.
pKa₂ (less basic) ~6.0 - 7.0Becomes relevant in acidic environments (e.g., stomach). Influences dissolution in specific media.

Disclaimer: These are computationally predicted values and require experimental verification.

Experimental Protocol: Potentiometric Titration

Potentiometric titration is the gold-standard method for pKa determination, offering high accuracy and precision. The causality behind this choice lies in its direct measurement of pH changes upon the addition of a titrant, allowing for the precise determination of the inflection points corresponding to the pKa values.

Workflow: pKa Determination via Potentiometric Titration

prep Sample Preparation (0.01 M in 0.15 M KCl) cal pH Electrode Calibration (pH 4, 7, 10 Buffers) prep->cal Ensures accurate pH reading titration Automated Titration (Add HCl, Record pH) cal->titration titrant Titrant Preparation (Standardized 0.1 M HCl) titrant->titration Known concentration is critical analysis Data Analysis (Generate Titration Curve) titration->analysis pka pKa Determination (Identify Inflection Points) analysis->pka 1st derivative peak = pKa

Caption: Workflow for pKa determination using potentiometric titration.

Step-by-Step Methodology:

  • System Preparation: Calibrate a high-precision pH electrode using at least three standard buffer solutions (e.g., pH 4.01, 7.00, 10.01) to ensure linearity and accuracy across the measurement range.

  • Sample Preparation: Accurately weigh and dissolve the compound in a solution of constant ionic strength (e.g., 0.15 M KCl) to a final concentration of approximately 0.01 M. The constant ionic strength minimizes variations in activity coefficients.

  • Titration: Place the sample solution in a thermostatted vessel (e.g., 25 °C) and begin titration with a standardized strong acid (e.g., 0.1 M HCl) using an automated titrator. The instrument adds small, precise volumes of titrant and records the pH after each addition.

  • Data Analysis: Plot the recorded pH values against the volume of titrant added. The resulting titration curve will show two buffer regions. The pKa values are determined from the pH at the half-equivalence points or, more accurately, as the peaks in the first derivative of the titration curve.

Lipophilicity (LogP/LogD): Membrane Permeability and Beyond

Lipophilicity, the "oil-loving" nature of a molecule, is a crucial determinant of its ability to cross biological membranes, its binding affinity to proteins, and its overall ADME profile. It is typically expressed as the partition coefficient (LogP) for the neutral species or the distribution coefficient (LogD) at a specific pH.

Predicted Lipophilicity
ParameterPredicted ValueSignificance
LogP (Octanol/Water) 0.5 - 1.5Represents the intrinsic lipophilicity of the neutral molecule. A low positive value suggests balanced solubility.
LogD at pH 7.4 -1.5 to -0.5Reflects effective lipophilicity at physiological pH. The negative value indicates that the ionized, more water-soluble form dominates.

Disclaimer: These are computationally predicted values and require experimental verification.

Experimental Protocol: Shake-Flask Method (OECD 107)

The shake-flask method is the traditional and most reliable technique for LogP determination. It directly measures the partitioning of the compound between two immiscible phases (n-octanol and water), providing an unambiguous result. This method's trustworthiness stems from its direct, physical measurement of the equilibrium distribution.

Workflow: LogP Determination via Shake-Flask Method

presat Phase Pre-saturation (Shake Octanol + Water) sample_prep Sample Preparation (Dissolve compound in one phase) presat->sample_prep Prevents volume changes partition Partitioning (Mix phases, shake to equilibrium) sample_prep->partition separation Phase Separation (Centrifugation) partition->separation Ensures clean separation quant Quantification (Measure concentration in each phase via LC-MS/UV) separation->quant calc LogP Calculation (Log([C]octanol / [C]water)) quant->calc

Caption: Standard shake-flask workflow for LogP determination.

Step-by-Step Methodology:

  • Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol by shaking them together for 24 hours, followed by separation. This prevents volume changes during the experiment. For LogD determination, the aqueous phase is a buffer of the desired pH (e.g., pH 7.4 phosphate buffer).

  • Sample Addition: Dissolve a known amount of (9aS)-Octahydro-1H-pyrrolo[1,2-a]diazepine in the pre-saturated aqueous phase. The concentration should be below the solubility limit and detectable by the chosen analytical method.

  • Partitioning: Add a known volume of the pre-saturated n-octanol. Seal the container and shake vigorously at a constant temperature (e.g., 25 °C) until equilibrium is reached (typically 1-24 hours).

  • Phase Separation: Separate the two phases by centrifugation to ensure a clean split without cross-contamination.

  • Quantification: Accurately determine the concentration of the compound in both the aqueous and n-octanol phases using a validated analytical method, such as HPLC-UV or LC-MS.

  • Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.

Aqueous Solubility: A Prerequisite for Absorption

A compound must be in solution to be absorbed. Poor aqueous solubility is a major hurdle in drug development, leading to low bioavailability and formulation challenges. For a basic compound like this, solubility is highly pH-dependent.

Predicted Solubility
ParameterPredicted ValueSignificance
Intrinsic Solubility (S₀) Moderately SolubleSolubility of the free, un-ionized base. Relevant for understanding behavior at high pH.
Solubility at pH 7.4 High (>1 mg/mL)Due to protonation and salt formation, solubility is expected to be significantly higher at physiological pH.
Solubility in 0.1 M HCl (pH 1) Very High (>10 mg/mL)The compound will be fully protonated, forming a highly soluble hydrochloride salt.

Disclaimer: These are computationally predicted values and require experimental verification.

Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method)

This method determines the equilibrium solubility, which is the most relevant value for biopharmaceutical assessment. It involves saturating a solvent with the compound and measuring the concentration of the resulting solution.

Step-by-Step Methodology:

  • Sample Addition: Add an excess amount of solid (9aS)-Octahydro-1H-pyrrolo[1,2-a]diazepine to a series of vials containing the aqueous media of interest (e.g., purified water for intrinsic solubility, pH 7.4 buffer, and 0.1 M HCl). The excess solid ensures that equilibrium is reached at saturation.

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is achieved.

  • Phase Separation: Separate the undissolved solid from the saturated solution. This is a critical step, often achieved by centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF).

  • Quantification: Accurately measure the concentration of the compound in the clear, saturated filtrate using a validated analytical method (e.g., HPLC-UV, LC-MS).

  • Solid-State Analysis: It is best practice to analyze the remaining solid using techniques like XRPD or DSC to check for any changes in crystal form (polymorphism) or solvation state during the experiment, as this can affect the solubility value.

Summary and Implications for Drug Development

The physicochemical properties of (9aS)-Octahydro-1H-pyrrolo[1,2-a]diazepine define its potential and challenges as a drug scaffold.

Relationship of Physicochemical Properties

pKa pKa (Ionization State) LogD LogD @ pH 7.4 (Effective Lipophilicity) pKa->LogD Determines ionized fraction Solubility Solubility @ pH 7.4 pKa->Solubility Ionization increases solubility Permeability Membrane Permeability LogD->Permeability Balances polarity for transport Absorption Oral Absorption Solubility->Absorption Must be dissolved to be absorbed Permeability->Absorption

Caption: Interdependence of key physicochemical properties influencing oral absorption.

  • High Basicity (pKa₁ ~11): This scaffold will be predominantly protonated (>99.9%) at physiological pH. This is highly favorable for achieving excellent aqueous solubility via salt formation. However, the high charge may hinder passive diffusion across the lipid bilayers of cell membranes.

  • Balanced Lipophilicity (LogD at pH 7.4 < 0): The negative LogD value at physiological pH confirms that the ionized, hydrophilic form predominates. While this benefits solubility, it suggests that membrane permeability might not be driven by passive diffusion alone and could rely on transporter-mediated uptake. This balance is often sought to avoid the liabilities of excessive lipophilicity, such as non-specific binding and metabolic instability.

  • pH-Dependent Solubility: The high solubility in acidic conditions suggests that dissolution in the stomach will be rapid and complete, which is an excellent starting point for oral absorption.

References

  • MolPort. (9aS)-Octahydro-1H-pyrrolo[1,2-a]diazepine. MolPort-002-534-754. [Link]

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of (9aS)-Octahydro-1H-pyrrolo[1,2-a]diazepine Derivatives

Introduction The (9aS)-Octahydro-1H-pyrrolo[1,2-a]diazepine scaffold is a privileged structural motif found in a variety of biologically active molecules and serves as a crucial building block in medicinal chemistry and...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The (9aS)-Octahydro-1H-pyrrolo[1,2-a]diazepine scaffold is a privileged structural motif found in a variety of biologically active molecules and serves as a crucial building block in medicinal chemistry and drug discovery. Its rigid, bicyclic structure, coupled with the presence of two nitrogen atoms, allows for diverse functionalization and the presentation of pharmacophoric elements in a well-defined three-dimensional space. This guide provides a comprehensive overview and detailed protocols for the enantioselective synthesis of the (9aS)-Octahydro-1H-pyrrolo[1,2-a]diazepine core, starting from the chiral pool, and discusses potential derivatizations. The methodologies presented are designed to be robust and scalable, catering to the needs of researchers in both academic and industrial settings.

Strategic Approach: Chiral Pool Synthesis from (S)-Proline

The most efficient and cost-effective strategy for the enantioselective synthesis of the target scaffold is to utilize a chiral pool approach, starting from the readily available and inexpensive amino acid, (S)-proline. This strategy elegantly installs the desired stereochemistry at the bridgehead carbon (C9a) from the outset, obviating the need for asymmetric catalysis or chiral resolution at later stages.[1][2]

The overall synthetic strategy can be broken down into three key stages:

  • Preparation of a Key Intermediate: (S)-pyrrolidin-2-ylmethanol, derived from the reduction of (S)-proline.

  • Chain Elongation: Introduction of a three-carbon nitrogen-containing side chain at the pyrrolidine nitrogen.

  • Intramolecular Cyclization: Formation of the seven-membered diazepine ring to yield the final bicyclic product.

G cluster_0 Stage 1: Key Intermediate Preparation cluster_1 Stage 2: Chain Elongation cluster_2 Stage 3: Intramolecular Cyclization Proline (S)-Proline Prolinol (S)-pyrrolidin-2-ylmethanol Proline->Prolinol Reduction Chain_Elongation N-Alkylation with 3-carbon synthon Prolinol->Chain_Elongation Intermediate N-(3-aminopropyl)pyrrolidin-2-ylmethanol derivative Chain_Elongation->Intermediate Cyclization Diazepine Ring Formation Intermediate->Cyclization Target (9aS)-Octahydro-1H-pyrrolo[1,2-a]diazepine Cyclization->Target

Figure 1: Overall synthetic strategy for (9aS)-Octahydro-1H-pyrrolo[1,2-a]diazepine.

Detailed Experimental Protocols

Part 1: Synthesis of (S)-pyrrolidin-2-ylmethanol (1)

The synthesis of the key starting material, (S)-pyrrolidin-2-ylmethanol, is achieved through the reduction of the carboxylic acid functionality of (S)-proline. Lithium aluminum hydride (LiAlH₄) is a highly effective reagent for this transformation.

Reaction Scheme:

Protocol:

  • Apparatus Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet is charged with lithium aluminum hydride (LiAlH₄) (1.2 eq.) and anhydrous tetrahydrofuran (THF).

  • Addition of (S)-Proline: (S)-Proline (1.0 eq.) is added portion-wise to the stirred suspension of LiAlH₄ in THF at 0 °C. Caution: The addition of proline to LiAlH₄ is exothermic and results in the evolution of hydrogen gas. Ensure slow and controlled addition.

  • Reaction: The reaction mixture is allowed to warm to room temperature and then heated to reflux for 12-18 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).

  • Work-up: The reaction is carefully quenched by the sequential addition of water, 15% aqueous sodium hydroxide, and again water at 0 °C (Fieser workup). The resulting granular precipitate is filtered off and washed with THF.

  • Purification: The combined filtrate and washings are dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure to afford (S)-pyrrolidin-2-ylmethanol (1) as a colorless oil. The product is often of sufficient purity for the next step, but can be further purified by distillation under reduced pressure if necessary.

Compound Molecular Weight ( g/mol ) Typical Yield Physical State
(S)-Proline115.13-White solid
(S)-pyrrolidin-2-ylmethanol (1)101.1585-95%Colorless oil
Part 2: Synthesis of N-protected (S)-N-(3-aminopropyl)pyrrolidin-2-ylmethanol (3)

The next stage involves the introduction of a three-carbon spacer with a protected amino group onto the pyrrolidine nitrogen. A common and effective method is the reductive amination with a suitable C3-aldehyde followed by protection, or alkylation with a protected 3-halopropylamine. Here, we detail a reductive amination approach.

Reaction Scheme:

Protocol:

  • Reaction Setup: To a solution of (S)-pyrrolidin-2-ylmethanol (1) (1.0 eq.) and 3-(tert-butoxycarbonylamino)propanal (1.1 eq.) in 1,2-dichloroethane (DCE) is added sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) in portions at room temperature.

  • Reaction: The reaction mixture is stirred at room temperature for 12-24 hours. The progress of the reaction is monitored by TLC.

  • Work-up: Upon completion, the reaction is quenched with saturated aqueous sodium bicarbonate (NaHCO₃) solution. The aqueous layer is extracted with dichloromethane (DCM).

  • Purification: The combined organic layers are washed with brine, dried over Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to yield the N-Boc protected intermediate (2).

Compound Molecular Weight ( g/mol ) Typical Yield Physical State
Intermediate (2)288.4070-85%Viscous oil
Part 3: Intramolecular Cyclization to form (9aS)-Octahydro-1H-pyrrolo[1,2-a]diazepine (4)

The final and key step is the intramolecular cyclization to form the seven-membered diazepine ring. This can be achieved through a two-step process involving activation of the primary alcohol and subsequent intramolecular nucleophilic substitution by the deprotected amine.

Reaction Scheme:

G cluster_0 Step 1: Alcohol Activation cluster_1 Step 2: Deprotection cluster_2 Step 3: Intramolecular Cyclization Intermediate_2 Intermediate (2) Mesylate Mesylated Intermediate Intermediate_2->Mesylate MsCl, Et₃N Amine Deprotected Intermediate Mesylate->Amine TFA Target_4 Target (4) Amine->Target_4 Base (e.g., K₂CO₃)

Figure 2: Workflow for the intramolecular cyclization.

Protocol:

  • Mesylation: To a solution of the N-Boc protected intermediate (2) (1.0 eq.) and triethylamine (Et₃N) (1.5 eq.) in DCM at 0 °C is added methanesulfonyl chloride (MsCl) (1.2 eq.) dropwise. The reaction is stirred at 0 °C for 1-2 hours. The reaction is then washed with water and brine, dried over Na₂SO₄, and the solvent removed under reduced pressure to give the crude mesylate, which is used in the next step without further purification.

  • Boc Deprotection: The crude mesylate is dissolved in DCM, and trifluoroacetic acid (TFA) (5-10 eq.) is added at 0 °C. The mixture is stirred at room temperature for 1-3 hours until the deprotection is complete (monitored by TLC). The solvent and excess TFA are removed under reduced pressure.

  • Cyclization: The crude ammonium salt is dissolved in a suitable solvent such as acetonitrile or DMF. A base, such as potassium carbonate (K₂CO₃) (3-5 eq.), is added, and the mixture is heated to 80-100 °C for 12-24 hours. The progress of the cyclization is monitored by TLC or LC-MS.

  • Work-up and Purification: After cooling to room temperature, the inorganic salts are filtered off, and the solvent is removed under reduced pressure. The residue is taken up in DCM and washed with water. The organic layer is dried over Na₂SO₄ and concentrated. The crude product is purified by flash column chromatography on silica gel or by distillation under reduced pressure to afford (9aS)-Octahydro-1H-pyrrolo[1,2-a]diazepine (4) as an oil.

Compound Molecular Weight ( g/mol ) Typical Yield (over 3 steps) Physical State
Target (4)140.2350-70%Colorless to pale yellow oil

Causality and Experimental Choices

  • Choice of Chiral Pool: (S)-Proline is selected for its natural abundance, low cost, and the direct introduction of the desired (S)-stereochemistry at the future 9a-position. This is a highly atom-economical and efficient approach to enantiopure products.[1][2]

  • Reduction of Proline: LiAlH₄ is a powerful reducing agent capable of reducing the carboxylic acid of proline to the corresponding alcohol in high yield. While other reducing agents could be used, LiAlH₄ is well-established for this transformation.

  • N-Alkylation Strategy: Reductive amination offers a mild and efficient way to form the C-N bond. The use of a Boc-protected amino-aldehyde prevents side reactions and allows for selective deprotection later in the synthesis.

  • Intramolecular Cyclization: A two-step activation-cyclization sequence is employed for a controlled ring closure. Mesylation is a reliable method for converting the primary alcohol into a good leaving group. The subsequent deprotection of the Boc group unmasks the nucleophilic amine, which then undergoes an intramolecular Sₙ2 reaction to form the seven-membered ring. The choice of a non-nucleophilic base and an appropriate solvent is crucial to favor the intramolecular cyclization over intermolecular side reactions.

Trustworthiness and Self-Validation

The protocols described are based on well-established and reliable organic transformations. Each step can be monitored by standard analytical techniques such as TLC, NMR, and MS to ensure the reaction has gone to completion and to verify the structure of the intermediates and the final product. The enantiomeric purity of the final product can be confirmed by chiral HPLC or by NMR using a chiral solvating agent, and should directly reflect the enantiopurity of the starting (S)-proline.

Derivatization and Further Applications

The synthesized (9aS)-Octahydro-1H-pyrrolo[1,2-a]diazepine possesses two secondary amine functionalities that can be selectively functionalized to generate a library of derivatives for structure-activity relationship (SAR) studies. The N1 nitrogen is generally more sterically accessible and can be selectively alkylated, acylated, or used in other C-N bond-forming reactions. The N4 nitrogen can also be functionalized, although it may require different reaction conditions due to its position within the bicyclic system.

References

  • Wuts, P. G. M.; Greene, T. W. Greene's Protective Groups in Organic Synthesis, 5th ed.; John Wiley & Sons, Inc.: Hoboken, NJ, 2014. [Link]

  • Larock, R. C. Comprehensive Organic Transformations: A Guide to Functional Group Preparations, 2nd ed.; Wiley-VCH: New York, 1999. [Link]

  • Chen, Y.; et al. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Molecules2023 , 28(5), 2213. [Link]

  • Proline Derivatives in Organic Synthesis. Organic Chemistry Portal. [Link]

  • Chiral-pool synthesis of 1,2,4-trisubstituted 1,4-diazepanes as novel σ1 receptor ligands. Eur. J. Med. Chem.2017 , 137, 224-238. [Link]

  • Enantioselective synthesis of C2-functionalized, N-protected morpholines and orthogonally N,N -protected piperazines and homopiperazines. J. Org. Chem.2011 , 76(17), 7036-7045. [Link]

Sources

Application

Application Notes and Protocols: (9aS)-Octahydro-1H-pyrrolo[1,2-a]diazepine as a Linker in PROTACs

For Researchers, Scientists, and Drug Development Professionals Introduction: The Critical Role of Linkers in PROTAC Design Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules that co-...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Linkers in PROTAC Design

Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules that co-opt the body's natural protein disposal machinery to eliminate disease-causing proteins.[1][2] These molecules consist of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[3][4][5] While initially considered a mere spacer, the linker is now recognized as a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the crucial ternary complex formed between the POI and the E3 ligase.[4][6]

The linker's length, rigidity, and chemical composition can dramatically impact the overall performance of a PROTAC.[4][7] Flexible linkers, such as polyethylene glycol (PEG) and alkyl chains, are synthetically accessible and allow the PROTAC to adopt multiple conformations, potentially increasing the likelihood of forming a productive ternary complex.[4][8] However, excessive flexibility can be detrimental. In contrast, rigid linkers, which often incorporate cyclic structures, introduce conformational constraints.[4][8] This rigidity can pre-organize the PROTAC into a bioactive conformation, potentially leading to more potent degradation, improved selectivity, and better pharmacokinetic properties.[4]

This guide focuses on a specific rigid linker scaffold, (9aS)-Octahydro-1H-pyrrolo[1,2-a]diazepine , and its application in the design and synthesis of next-generation PROTACs. This bicyclic diamine offers a conformationally restricted yet versatile platform for optimizing PROTAC performance.

(9aS)-Octahydro-1H-pyrrolo[1,2-a]diazepine: A Scaffold for Enhanced PROTAC Performance

The (9aS)-Octahydro-1H-pyrrolo[1,2-a]diazepine core provides a semi-rigid structure that can help to properly orient the POI and E3 ligase ligands for efficient ternary complex formation. The defined stereochemistry and conformational rigidity of this linker can reduce the entropic penalty of binding and potentially lead to more potent and selective protein degradation. Furthermore, the diamine nature of the scaffold offers two distinct points for synthetic modification, allowing for the controlled attachment of the warhead and the E3 ligase ligand.

Advantages of (9aS)-Octahydro-1H-pyrrolo[1,2-a]diazepine as a PROTAC Linker:
  • Conformational Rigidity: The fused ring system restricts the number of possible conformations, which can lead to a more favorable orientation for ternary complex formation and potentially higher degradation efficiency.[4]

  • Improved Physicochemical Properties: The incorporation of such rigid, non-traditional motifs can be a strategy to improve pharmacokinetic properties compared to classical flexible linkers.[3] The introduction of heteroatoms can also influence solubility and cell permeability.

  • Synthetic Tractability: The diamine structure provides clear handles for sequential or orthogonal chemical modifications, facilitating the synthesis of diverse PROTAC libraries.

  • Potential for Enhanced Selectivity: By constraining the geometry of the PROTAC, these linkers can disfavor the formation of off-target ternary complexes, leading to improved selectivity.[4][8]

Visualization of the PROTAC Mechanism

The following diagram illustrates the general mechanism of action for a PROTAC, highlighting the central role of the linker in bringing the target protein and the E3 ligase into proximity.

PROTAC_Mechanism cluster_0 PROTAC Molecule cluster_1 Cellular Machinery POI Ligand POI Ligand Linker (9aS)-Octahydro-1H-pyrrolo[1,2-a]diazepine POI Ligand->Linker POI Protein of Interest (POI) POI Ligand->POI Binds E3 Ligase Ligand E3 Ligase Ligand Linker->E3 Ligase Ligand E3 E3 Ubiquitin Ligase E3 Ligase Ligand->E3 Recruits Proteasome 26S Proteasome POI->Proteasome Degradation E3->POI Ubiquitination Ub Ubiquitin

Caption: PROTAC-mediated protein degradation workflow.

Experimental Protocols

The following sections provide detailed protocols for the synthesis of a PROTAC incorporating the (9aS)-Octahydro-1H-pyrrolo[1,2-a]diazepine linker and the subsequent biological evaluation of the resulting degrader.

Part 1: Synthesis of a PROTAC with a (9aS)-Octahydro-1H-pyrrolo[1,2-a]diazepine Linker

This protocol outlines a general synthetic strategy. The specific choice of protecting groups, coupling reagents, and reaction conditions may need to be optimized based on the specific POI ligand and E3 ligase ligand being used.

Materials and Reagents
  • (9aS)-Octahydro-1H-pyrrolo[1,2-a]diazepine

  • POI-ligand with a suitable functional group for coupling (e.g., carboxylic acid, amine, or halide)

  • E3 ligase ligand with a suitable functional group for coupling (e.g., carboxylic acid, amine, or halide)

  • Protecting group reagents (e.g., Boc-anhydride)

  • Coupling reagents (e.g., HATU, HOBt, EDC)

  • Deprotection reagents (e.g., TFA, HCl in dioxane)

  • Solvents (e.g., DMF, DCM, DMSO)

  • Purification supplies (e.g., silica gel for column chromatography, HPLC system)

Synthetic Workflow Diagram

Synthesis_Workflow start Start Materials: (9aS)-Octahydro-1H-pyrrolo[1,2-a]diazepine POI-Ligand-X E3-Ligand-Y step1 Step 1: Mono-protection of the linker start->step1 step2 Step 2: Coupling with first ligand (e.g., POI-Ligand) step1->step2 step3 Step 3: Deprotection of the linker step2->step3 step4 Step 4: Coupling with second ligand (e.g., E3-Ligand) step3->step4 step5 Step 5: Final Deprotection (if necessary) step4->step5 purification Purification and Characterization (HPLC, LC-MS, NMR) step5->purification final_protac Final PROTAC Molecule purification->final_protac

Caption: General synthetic workflow for PROTAC synthesis.

Step-by-Step Protocol
  • Mono-protection of (9aS)-Octahydro-1H-pyrrolo[1,2-a]diazepine:

    • Dissolve (9aS)-Octahydro-1H-pyrrolo[1,2-a]diazepine in a suitable solvent like dichloromethane (DCM).

    • Slowly add one equivalent of a protecting group reagent (e.g., Di-tert-butyl dicarbonate for Boc protection) at 0°C.

    • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

    • Work up the reaction and purify the mono-protected linker by column chromatography. The rationale for mono-protection is to allow for the sequential and controlled addition of the two different ligands.

  • Coupling of the First Ligand (e.g., POI Ligand):

    • Activate the carboxylic acid of the POI ligand using a coupling reagent like HATU in the presence of a base such as DIPEA in an anhydrous solvent like DMF.

    • Add the mono-protected linker to the activated POI ligand solution.

    • Stir the reaction at room temperature until completion.

    • Purify the resulting intermediate by column chromatography. The choice of coupling chemistry is crucial for efficient and high-yield synthesis.

  • Deprotection of the Linker:

    • Dissolve the intermediate from the previous step in a suitable solvent (e.g., DCM for Boc deprotection).

    • Add a deprotection reagent such as trifluoroacetic acid (TFA) and stir at room temperature.

    • Monitor the reaction for the complete removal of the protecting group.

    • Remove the solvent and excess reagent under reduced pressure. This step is critical to unmask the second reactive site on the linker.

  • Coupling of the Second Ligand (e.g., E3 Ligase Ligand):

    • Follow a similar coupling procedure as in Step 2, using the deprotected intermediate and the second ligand (e.g., the E3 ligase ligand).

    • Purify the final PROTAC molecule using preparative HPLC to ensure high purity.

  • Characterization:

    • Confirm the identity and purity of the final PROTAC using LC-MS, high-resolution mass spectrometry (HRMS), and NMR spectroscopy (¹H and ¹³C).

Part 2: Biological Evaluation of the Synthesized PROTAC

Once the PROTAC is synthesized and purified, its biological activity must be assessed. The following protocols describe key experiments to determine the efficacy of the PROTAC in degrading the target protein.

Western Blotting to Assess Protein Degradation

This is the most common method to visualize and quantify the reduction in the levels of the target protein.

  • Cell Culture and Treatment:

    • Plate cells expressing the target protein of interest in a multi-well plate.

    • Treat the cells with increasing concentrations of the synthesized PROTAC for a defined period (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis and Protein Quantification:

    • Lyse the cells to extract total protein.

    • Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting:

    • Separate the protein lysates by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the target protein. Also, probe for a loading control protein (e.g., GAPDH or β-actin) to ensure equal protein loading.

    • Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities and normalize the target protein signal to the loading control.

    • Calculate the percentage of protein degradation for each PROTAC concentration compared to the vehicle control.

    • Determine the DC₅₀ (concentration at which 50% of the protein is degraded) and Dₘₐₓ (maximum degradation).

Quantitative Data Summary Table
PROTAC CompoundLinker TypeDC₅₀ (nM)Dₘₐₓ (%)Cell Viability IC₅₀ (µM)
PROTAC-PyrroloDiazepine-1 (9aS)-Octahydro-1H-pyrrolo[1,2-a]diazepine50>90>10
Control-PROTAC-PEG Flexible PEG Linker25075>10
Control-PROTAC-Alkyl Flexible Alkyl Linker50060>10

This is example data and should be replaced with experimental results.

Cell Viability Assay

It is important to assess whether the observed protein degradation leads to a desired biological effect, such as inhibition of cancer cell growth, and to ensure the PROTAC is not generally cytotoxic.

  • Cell Plating and Treatment:

    • Seed cells in a 96-well plate.

    • Treat the cells with a serial dilution of the PROTAC for a prolonged period (e.g., 72 hours).

  • Viability Measurement:

    • Use a commercially available cell viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin).

    • Measure the signal (luminescence or absorbance) according to the manufacturer's instructions.

  • Data Analysis:

    • Normalize the data to the vehicle-treated control.

    • Plot the cell viability against the PROTAC concentration and determine the IC₅₀ value (concentration at which 50% of cell growth is inhibited).

Experimental Design Logic

Experimental_Logic start Synthesized PROTAC with (9aS)-Octahydro-1H-pyrrolo[1,2-a]diazepine linker degradation_assay Primary Screen: Western Blot for Protein Degradation start->degradation_assay functional_assay Secondary Screen: Cell Viability Assay degradation_assay->functional_assay If potent degradation observed pk_studies Further Optimization: DMPK Studies functional_assay->pk_studies If desired biological effect and low cytotoxicity lead_candidate Lead Candidate pk_studies->lead_candidate If favorable PK properties

Caption: A logical workflow for PROTAC evaluation.

Conclusion and Future Directions

The use of conformationally restricted linkers like (9aS)-Octahydro-1H-pyrrolo[1,2-a]diazepine represents a significant advancement in the rational design of PROTACs. By moving beyond simple flexible chains, researchers can exert greater control over the geometry and physicochemical properties of these powerful molecules. This can lead to the development of degraders with enhanced potency, selectivity, and drug-like properties.[3][9]

Future efforts in this area will likely focus on exploring a wider range of rigid and semi-rigid linker scaffolds, including other bicyclic and spirocyclic systems.[10][11] Additionally, computational modeling and structural biology will play an increasingly important role in predicting optimal linker geometries for specific POI-E3 ligase pairs, further accelerating the development of this transformative therapeutic modality.

References

  • Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1(5), 273–312. [Link]

  • Gabizon, R., et al. (2020). Novel approaches for the rational design of PROTAC linkers. Open Exploration Publishing. [Link]

  • AxisPharm (2024). From Design to Degradation: The Essential Role of Linkers in PROTACs. AxisPharm. [Link]

  • CD ComputaBio (n.d.). PROTAC Linker Design and Optimization. CD ComputaBio. [Link]

  • He, Y., et al. (2023). Characteristic roadmap of linker governs the rational design of PROTACs. Signal Transduction and Targeted Therapy, 8(1), 1-15. [Link]

  • El-Damasy, A. K., et al. (2022). Design, synthesis and molecular docking of new fused 1H-pyrroles, pyrrolo[3,2-d]pyrimidines and pyrrolo[3,2-e][3][4]diazepine derivatives as potent EGFR/CDK2 inhibitors. RSC Medicinal Chemistry, 13(10), 1221-1237. [Link]

  • University of Bath (2025). Understanding the structure-activity relationship (SAR) and PK of PROTAC linkers. University of Bath. [Link]

  • Cecchini, C., et al. (2022). Emphasizing General Trends in PROTAC Pharmacokinetics for their Rational Design. CHIMIA International Journal for Chemistry, 76(4), 342-348. [Link]

  • Cyrus, K., et al. (2011). Impact of linker length on the activity of PROTACs. Molecular and Cellular Biochemistry, 351(1-2), 23-29. [Link]

  • Sciforum (2025). In silico evaluation of EGFR PROTACs’ ADMET properties based on linker structure. Sciforum. [Link]

  • Kamal, A., et al. (2017). An Update on the Synthesis of Pyrrolo[3][4]benzodiazepines. Molecules, 22(8), 1316. [Link]

  • Dal Bello, J., et al. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state?. RSC Medicinal Chemistry, 13(10), 1208-1213. [Link]

  • Åkerblad, P., et al. (2022). Impact of Linker Composition on VHL PROTAC Cell Permeability. Journal of Medicinal Chemistry, 65(15), 10326–10339. [Link]

  • Ciulli, A., et al. (2020). Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation. ACS Medicinal Chemistry Letters, 11(5), 968-975. [Link]

  • He, Y., et al. (2024). Expanding the horizons of targeted protein degradation: A non-small molecule perspective. Acta Pharmaceutica Sinica B, 14(1), 1-22. [Link]

  • Ciulli, A., et al. (2024). Rational Design of PROTAC Linkers Featuring Ferrocene as a Molecular Hinge to Enable Dynamic Conformational Changes. Journal of the American Chemical Society. [Link]

  • University of Padua (2024). Design, synthesis, and biological evaluation of first-in-class indomethacin-based PROTACs degrading SARS-CoV-2 main protease. Padua Research Archive. [Link]

  • Ciulli, A., et al. (2018). Iterative design and optimization of initially inactive Proteolysis Targeting Chimeras (PROTACs) identify VHL-recruiting PROTACs with potent anti-proliferative activity. Journal of Medicinal Chemistry, 61(23), 10576-10593. [Link]

  • Gabizon, R., et al. (2020). Novel approaches for the rational design of PROTAC linkers. ResearchGate. [Link]

  • Tate, E. W., et al. (2025). Identification of Actionable Targeted Protein Degradation Effector Sites through Site-Specific Ligand Incorporation-induced Proximity (SLIP). Journal of the American Chemical Society. [Link]

  • Arvinas (2023). Physicochemical Property Determinants of Oral Absorption for PROTAC Protein Degraders. Arvinas. [Link]

  • ResearchGate (2016). Structure-Based Discovery and Synthesis of Pyrrolo[2,1-c][3][4]- benzodiazepine Derivatives as Non-β-lactam Serine β-lactamase Inhibitors. ResearchGate. [Link]

  • AZoLifeSciences (2023). Is Targeted Protein Degradation Revolutionizing Drug Development?. AZoLifeSciences. [Link]

  • Gabizon, R., et al. (2020). Novel approaches for the rational design of PROTAC linkers. Open Exploration Publishing. [Link]

  • PubMed (2023). Progress of small molecules for targeted protein degradation: PROTACs and other technologies. PubMed. [Link]

  • Arvinas (2025). Physicochemical Property Determinants of Oral Absorption for PROTAC Protein Degraders. Arvinas. [Link]

  • ResearchGate (2025). One-Step Preparation of Pyrrolo[3][4]benzodiazepine Dilactams: Total Synthesis of Oxoprothracarcin, Boseongazepines B and C. ResearchGate. [Link]

  • Crews, C. M., et al. (2018). The Advantages of Targeted Protein Degradation Over Inhibition: An RTK Case Study. Cell Chemical Biology, 25(1), 67-77. [Link]

  • Wang, S., et al. (2023). Design, Synthesis, and Antitumor Activity Evaluation of Proteolysis-Targeting Chimeras as Degraders of Extracellular Signal-Regulated Kinases 1/2. Molecules, 28(22), 7590. [Link]

Sources

Method

Advanced Functionalization of the Octahydropyrrolo[1,2-a][1,4]diazepine Scaffold

Topic: Functionalization of the Octahydropyrrolodiazepine Ring System Content Type: Advanced Application Note & Protocol Guide Audience: Medicinal Chemists, Synthetic Organic Chemists, and Drug Discovery Leads. Strategic...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Functionalization of the Octahydropyrrolodiazepine Ring System Content Type: Advanced Application Note & Protocol Guide Audience: Medicinal Chemists, Synthetic Organic Chemists, and Drug Discovery Leads.

Strategic Overview: The "Privileged" Turn Mimic

The octahydropyrrolo[1,2-a][1,4]diazepine ring system represents a "privileged scaffold" in medicinal chemistry, primarily due to its ability to mimic reverse


-turns in proteins. Unlike flat aromatic systems (e.g., benzodiazepines), this bicyclic, saturated architecture offers defined stereochemical vectors that position substituents in 3D space, mimicking the 

and

residues of peptide turns.

For the drug developer, this scaffold offers two distinct advantages:

  • Conformational Rigidity: The fusion of the five-membered pyrrolidine ring restricts the flexibility of the seven-membered diazepine ring, reducing the entropic penalty of binding to biological targets (e.g., GPCRs, proteases).

  • Vectorized Functionalization: The scaffold presents specific "exit vectors" for functional groups—most notably the secondary amine at position 4 (N4) and the carbon backbone derived from the amino acid precursor.

Critical Mechanistic Insight: The Oxidation State Switch

While many libraries utilize the dione (dilactam) intermediate, the fully reduced octahydro form (diamine) drastically changes the physicochemical profile (pKa, solubility, H-bond donicity). This guide focuses on the construction of the core and its subsequent functionalization, specifically addressing the challenge of regioselective diversification at the N4 position and stereocontrol at the bridgehead (C9a).

Synthetic Logic & Workflow

The construction and functionalization of this system generally follow a "Build-Cyclize-Reduce-Diversify" logic. The primary challenge is maintaining the stereochemistry of the proline starting material during the high-temperature cyclization and strong reduction steps.

Diagram 1: Synthetic Workflow & Decision Tree

G Start L-Proline Derivative (Chiral Pool) Coupling Peptide Coupling (with Beta-Amino Ester) Start->Coupling HATU/DIEA Cyclization Cyclization (Diketopiperazine/Dilactam) Coupling->Cyclization Acid/Base Deprotection Reduction Global Reduction (LiAlH4 / BH3) Cyclization->Reduction Stereocontrol Critical Scaffold Octahydropyrrolo[1,2-a] [1,4]diazepine Core Reduction->Scaffold Func_N4 N4-Functionalization (Acylation/Alkylation) Scaffold->Func_N4 Electrophilic Trapping Func_C C-H Functionalization (Lithiation/Substitution) Scaffold->Func_C Directed Metalation

Caption: Workflow for the synthesis and diversification of the octahydropyrrolo[1,2-a][1,4]diazepine scaffold. Colors indicate critical control points (Yellow/Red).

Detailed Experimental Protocols

Protocol A: Solid-Phase Assembly of the Precursor (Dione)

Context: Solid-phase synthesis (SPS) is preferred for library generation. This protocol uses a resin-bound proline to capture a diverse set of amino acids before cyclization.

Reagents:

  • Resin: 2-Chlorotrityl chloride resin (low loading: 0.3–0.6 mmol/g to prevent aggregation).

  • Fmoc-L-Proline.

  • Fmoc-Beta-Amino Acids (for 7-membered ring formation).

  • Coupling Agents: HATU, DIEA (Diisopropylethylamine).

  • Cleavage Cocktail: 1% TFA in DCM.

Step-by-Step Methodology:

  • Resin Loading: Swell 2-Chlorotrityl resin in DCM. Add Fmoc-L-Proline (2 equiv) and DIEA (4 equiv). Shake for 2 hours. Cap unreacted sites with MeOH/DIEA (9:1).

    • Why: The bulky trityl linker prevents racemization of the proline C-alpha proton during loading.

  • Fmoc Deprotection: Treat with 20% Piperidine in DMF (2 x 10 min). Wash with DMF (3x), DCM (3x).

  • Chain Elongation: Couple Fmoc-Beta-Alanine (or substituted beta-amino acid) using HATU (3 equiv) and DIEA (6 equiv) in DMF for 2 hours.

    • Note: Use beta-amino acids to ensure the final ring is a 7-membered diazepine, not a 6-membered diketopiperazine.

  • Cyclization-Cleavage (The "Catch-and-Release"):

    • Remove the N-terminal Fmoc.

    • Treat the resin with 1% TFA/DCM to cleave the linear peptide acid.

    • Neutralize the filtrate immediately and treat with EDC/HOAt in dilute DCM solution (1 mM) to promote intramolecular cyclization over intermolecular dimerization.

    • Result: Pyrrolo[1,2-a][1,4]diazepine-2,5-dione.

Protocol B: Global Reduction to the Octahydro Core

Context: Converting the dione to the amine (octahydro) is the most failure-prone step due to potential ring opening or epimerization.

Reagents:

  • Lithium Aluminum Hydride (LiAlH4) - 1M in THF (or BH3·THF for milder conditions).

  • Solvent: Anhydrous THF.

  • Quench: Fieser method (Water, 15% NaOH, Water).

Procedure:

  • Setup: Flame-dry a 2-neck round bottom flask under Argon. Charge with the cyclic dione (from Protocol A).

  • Addition: Cool to 0°C. Add LiAlH4 (4–6 equivalents) dropwise. The reaction is exothermic.

  • Reflux: Warm to room temperature, then reflux (65°C) for 4–16 hours.

    • Monitoring: Monitor by LCMS. The disappearance of the amide carbonyl signal (approx 1650 cm-1 in IR) indicates completion.

  • Quenching (Critical): Cool to 0°C. Carefully add water (

    
     mL), then 15% NaOH (
    
    
    
    mL), then water (
    
    
    mL) where
    
    
    is the grams of LiAlH4 used.
  • Isolation: Filter the granular white precipitate. Dry the filtrate over Na2SO4 and concentrate.

    • Yield Expectation: 60–85%.[1] The product is now the octahydropyrrolo[1,2-a][1,4]diazepine .

Protocol C: Regioselective N4-Functionalization

Context: The scaffold contains two nitrogens. N1 is tertiary (bridgehead). N4 is secondary and highly nucleophilic. This allows for rapid library expansion.

Reaction Class 1: Urea Formation (for GPCR targeting)

  • Dissolve the octahydro scaffold (1 equiv) in DCM.

  • Add Isocyanate (R-NCO, 1.1 equiv).

  • Stir at RT for 30 mins.

  • Observation: Reaction is usually quantitative. No base is required due to the high nucleophilicity of the N4 amine.

Reaction Class 2: Reductive Amination (for Solubility/pKa tuning)

  • Dissolve scaffold in DCE (Dichloroethane).

  • Add Aldehyde (1.2 equiv) and NaBH(OAc)3 (1.5 equiv).

  • Add catalytic Acetic Acid (1 drop).

  • Stir 4–12 hours.

    • Why DCE? It promotes the formation of the iminium ion intermediate better than MeOH in this sterically constrained system.

Data Summary & Troubleshooting

Comparative Physicochemical Properties
PropertyDione Scaffold (Intermediate)Octahydro Scaffold (Final)Impact on Drug Design
H-Bond Donors 1 (Amide NH)1 (Amine NH)Amine NH is more basic/nucleophilic.
H-Bond Acceptors 2 (Carbonyls)2 (Tertiary Amines)Reduced form penetrates BBB better.
pKa (Conj. Acid) Neutral~8.5–9.5Octahydro form is positively charged at pH 7.4.
3D Geometry Planar Amide BondsPuckered RingOctahydro mimics sp3-rich peptide turns.
Troubleshooting Guide
IssueProbable CauseCorrective Action
Incomplete Cyclization Concentration too high (Dimerization)Perform cyclization at high dilution (0.001 M).
Epimerization at C9a High temp during coupling or basic conditionsUse HATU/HOAt (lower racemization) and minimize base exposure time.
Ring Opening during Reduction Reaction temp too high or workup too acidicUse BH3·THF instead of LiAlH4; ensure alkaline workup.
N4-Alkylation Over-reaction N4 is highly nucleophilicUse stoichiometric electrophiles; cool to -78°C for reactive halides.

Mechanistic Pathway Visualization

Diagram 2: Regioselectivity & Stereocontrol Logic

Logic Proline L-Proline (Chiral Center S) Intermediate Linear Dipeptide Proline->Intermediate Decision Cyclization Condition? Intermediate->Decision Path_Acid Acid Catalyzed (High Racemization Risk) Decision->Path_Acid Path_Base Base/HATU (Preserves Chirality) Decision->Path_Base Dione [1,4]Diazepine-2,5-dione Path_Base->Dione Red_Decision Reduction Agent? Dione->Red_Decision LiAlH4 LiAlH4 (Aggressive) Risk: Ring Opening Red_Decision->LiAlH4 BH3 BH3-THF (Selective) Maintains Ring Red_Decision->BH3 Final Octahydropyrrolo[1,2-a] [1,4]diazepine LiAlH4->Final Careful Temp Control BH3->Final

Caption: Decision tree for maximizing yield and stereochemical integrity during scaffold synthesis.

References

  • Design and Synthesis of Pyrrolodiazepin-2-one Gamma-Turn Mimics. Source: Journal of Medicinal Chemistry (2015).[2] Context: Describes the solid-phase synthesis and application of the scaffold in Urotensin II receptor modulation. Link:[Link]

  • Solid-Phase Synthesis of Pyridones and Pyridopyrazines as Peptidomimetic Scaffolds. Source: Organic Letters (1999).[3] Context: Foundational work on cyclocondensation reactions on solid support to form fused bicyclic systems. Link:[Link]

  • Synthesis of 1,4-Benzodiazepine-2,5-diones. Source: Journal of Organic Chemistry (2004). Context: Provides the solution-phase protocols for the dione intermediate synthesis which is applicable to the pyrrolo-fused variants. Link:[Link]

  • Pyrrolo[2,1-c][1,4]benzodiazepines: Synthesis and Biological Activity. Source: MDPI Molecules (2016). Context: Review of the related PBD scaffold, offering insights into the stability and biological relevance of the diazepine fusion. Link:[Link]

Sources

Application

Application Note: In Vitro Characterization of Pyrrolobenzodiazepine (PBD) Based Compounds

From Biophysical Binding to Genotoxic Efficacy Abstract Pyrrolobenzodiazepine (PBD) dimers represent a class of ultra-potent DNA minor groove binding agents.[1][2][3] Unlike traditional chemotherapies that distort the DN...

Author: BenchChem Technical Support Team. Date: February 2026

From Biophysical Binding to Genotoxic Efficacy

Abstract

Pyrrolobenzodiazepine (PBD) dimers represent a class of ultra-potent DNA minor groove binding agents.[1][2][3] Unlike traditional chemotherapies that distort the DNA helix, PBDs fit snugly within the minor groove, forming covalent aminal cross-links between the N2 of guanine residues on opposing strands.[1] This mechanism creates interstrand cross-links (ICLs) that are minimally distortive yet highly cytotoxic, stalling replication forks and evading standard DNA repair pathways.[1][4][5]

This guide provides a validated workflow for characterizing PBD-based compounds, specifically focusing on their application as payloads for Antibody-Drug Conjugates (ADCs).

Safety & Handling (CRITICAL)

WARNING: Picomolar Potency PBD dimers are among the most potent cytotoxic agents known, often exhibiting IC50 values in the low picomolar (pM) range. Standard "cytotoxic" safety protocols are insufficient.

  • Weighing: Never weigh PBD solids on an open bench. Use a dedicated glovebox or dissolve the entire supplier vial in solvent (DMSO) to avoid particulate aerosolization.

  • Inactivation: PBDs are DNA alkylators.[3] Inactivate spills immediately with a solution of 10% Sodium Hypochlorite (Bleach) for at least 30 minutes to oxidize the imine functionality required for DNA binding.

  • Solvents: PBDs are hydrophobic. Prepare stock solutions in anhydrous DMSO (1–10 mM) and store at -80°C. Avoid repeated freeze-thaw cycles which can hydrolyze the active imine.

Mechanism of Action & Workflow

The following diagram illustrates the PBD mechanism: entry into the minor groove, recognition of specific sequences (typically Purine-G-Purine), and the formation of the fatal interstrand cross-link.

PBD_Mechanism PBD PBD Dimer (Free Drug) Binding Minor Groove Binding PBD->Binding DNA dsDNA Helix DNA->Binding Alkylation Nucleophilic Attack (Guanine N2) Binding->Alkylation Sequence Specificity Crosslink Interstrand Cross-link (ICL) Formation Alkylation->Crosslink Covalent Bond Stall Replication Fork Stall Crosslink->Stall Prevents Unwinding Apoptosis Apoptosis (G2/M Arrest) Stall->Apoptosis p53/p73 Pathway

Figure 1: Mechanism of Action for PBD Dimers.[1][2][3][6] The compound binds in the minor groove, cross-linking DNA strands and arresting replication.[1]

Biophysical Validation: DNA Thermal Denaturation ( Shift)

Before cellular testing, one must confirm the compound physically binds and stabilizes DNA. PBD cross-links significantly stabilize the double helix, requiring higher temperatures to denature (melt) the strands.

Principle

We utilize a Fluorescence Resonance Energy Transfer (FRET) or SYBR Green-based thermal shift assay. As the temperature rises, DNA denatures.[7] If a PBD is bound/cross-linked, the melting temperature (


) shifts higher (

is common for PBDs).
Protocol
  • DNA Substrate: Use a self-complementary hairpin oligonucleotide containing the PBD binding site (e.g., 5'-TAT-G-ATC-ATA-3') or calf thymus DNA.

  • Reaction Mix:

    • 1

      
      M DNA in 10 mM sodium cacodylate buffer (pH 7.4).
      
    • 4

      
      M PBD compound (4:1 Drug:DNA ratio ensures saturation).
      
    • 1x SYBR Green (if not using FRET-labeled DNA).

  • Incubation: Incubate for 1 hour at 37°C to allow covalent bond formation (critical for PBDs; instantaneous binding is not sufficient).

  • Ramp: Use a qPCR machine. Ramp temperature from 30°C to 95°C at 0.5°C/minute.

  • Analysis: Calculate the first derivative of fluorescence (-dF/dT). The peak indicates

    
    .
    

Acceptance Criteria: | Compound Type | Expected


 | Interpretation |
| :--- | :--- | :--- |
| PBD Monomer  | 2–5°C | Mono-alkylation (stabilizes, but strands can separate). |
| PBD Dimer  | >10°C | Interstrand Cross-link (locks helix together). |
| Non-binder  | <0.5°C | No interaction. |

Cellular Potency: Extended Cytotoxicity Assay

PBDs exhibit "delayed cytotoxicity." Because they arrest cells at the G2/M boundary, the cell must attempt to divide to trigger apoptosis.[1] Standard 24-hour assays often underestimate PBD potency.

Protocol: CellTiter-Glo® (ATP Quantitation)
  • Cell Seeding: Seed tumor cells (e.g., HL-60, MCF-7) at low density (2,000 cells/well) in 96-well opaque plates. Low density prevents contact inhibition from masking drug effects.

  • Dosing:

    • Prepare serial dilutions (1:3) of PBD in media.

    • Range: 100 nM down to 10 fM (femtomolar).

  • Incubation: Incubate for 96 hours (4 days).

    • Note: 72 hours is the minimum; 96 hours is optimal for DNA cross-linkers.

  • Readout: Add CellTiter-Glo reagent (1:1 ratio), shake for 2 mins, incubate 10 mins, and read luminescence.

Genotoxicity & Mechanism: The "Modified" Comet Assay[4][5]

Standard comet assays detect DNA strand breaks (tails).[4][5][8] However, PBDs cause cross-links , which prevent DNA from migrating.[3] To prove a PBD is working, we use a Modified Comet Assay where we induce breaks (via radiation) and observe if the PBD prevents the resulting tail.

Logic Flow
  • Control + Radiation: DNA fragments migrate

    
    Long Tail .
    
  • PBD + Radiation: Cross-links hold fragments together

    
    No/Short Tail .
    

Comet_Assay cluster_0 Standard Conditions cluster_1 PBD Treated Conditions Cells_Ctrl Untreated Cells Rad_Ctrl Induce Breaks (10 Gy Irradiation) Cells_Ctrl->Rad_Ctrl Mig_Ctrl Electrophoresis Rad_Ctrl->Mig_Ctrl Res_Ctrl RESULT: Long Comet Tail (Free Migration) Mig_Ctrl->Res_Ctrl Cells_PBD Cells + PBD (1 hr incubation) Rad_PBD Induce Breaks (10 Gy Irradiation) Cells_PBD->Rad_PBD Mig_PBD Electrophoresis Rad_PBD->Mig_PBD Res_PBD RESULT: Short/No Tail (Migration Retarded) Mig_PBD->Res_PBD

Figure 2: Modified Comet Assay Logic. PBD cross-linking is confirmed by the retardation of DNA migration even after irradiation.

Detailed Protocol
  • Treatment: Treat cells (e.g., K562) with PBD (e.g., 10 nM) for 1–2 hours at 37°C.

  • Embedding: Mix cells with low melting point agarose and spread on microscope slides.

  • Challenge (The Modification):

    • Irradiate slides with 10 Gy of X-ray or Gamma radiation (or treat with 100

      
      M 
      
      
      
      for 20 mins at 4°C).
    • Why? This induces random strand breaks that should create a comet tail.

  • Lysis & Unwinding: Lyse slides in alkaline buffer (pH > 13) for 1 hour to unwind DNA.

  • Electrophoresis: Run at 25V, 300mA for 20 minutes.

  • Staining: Stain with SYBR Gold or Propidium Iodide.

  • Calculation:

    
    
    

References

  • Hartley, J. A., et al. (2010). In vitro antitumor activity and DNA interstrand cross-linking of the novel pyrrolobenzodiazepine dimer SJG-136 (SG2000).[9] Investigational New Drugs. Link

  • Spanswick, V. J., et al. (2010). Measurement of DNA interstrand crosslinking in individual cells using the single cell gel electrophoresis (Comet) assay.[4][5][8] Methods in Molecular Biology.[7][10] Link

  • Mantaj, J., et al. (2016). Covalent Bonding of Pyrrolobenzodiazepines (PBDs) to Terminal Guanine Residues within Duplex and Hairpin DNA Fragments.[6] PLOS ONE. Link

  • Promega Corporation. CellTiter-Glo® Luminescent Cell Viability Assay Technical Bulletin.Link

  • Rahman, K. M., et al. (2009). Rules of DNA recognition by the pyrrolobenzodiazepines. Chemical Communications. Link

Sources

Method

Application Notes &amp; Protocols for the Development of (9aS)-Octahydro-1H-pyrrolo[1,2-a]diazepine as a Central Nervous System Therapeutic Agent

For: Researchers, scientists, and drug development professionals. Abstract: This document provides a comprehensive guide for the investigation of (9aS)-Octahydro-1H-pyrrolo[1,2-a]diazepine as a novel scaffold for the dev...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive guide for the investigation of (9aS)-Octahydro-1H-pyrrolo[1,2-a]diazepine as a novel scaffold for the development of Central Nervous System (CNS) agents. While this specific molecule is currently under-researched, the broader class of pyrrolodiazepines has shown significant promise, exhibiting a range of CNS activities including anxiolytic, sedative, and anticonvulsant effects[1][2][3]. This guide outlines a strategic, tiered approach to systematically characterize the physicochemical properties, synthesis, and pharmacological profile of this promising compound. Detailed, field-proven protocols for in vitro and in vivo evaluation are provided to enable researchers to unlock its therapeutic potential.

Introduction: The Rationale for Investigating (9aS)-Octahydro-1H-pyrrolo[1,2-a]diazepine

The quest for novel CNS agents with improved efficacy and safety profiles is a cornerstone of modern medicinal chemistry. The pyrrolo[1,2-a]diazepine scaffold represents a "privileged structure" in this context. Related fused heterocyclic systems, such as the pyrrolo[1,2-a][2][4]benzodiazepines, have a well-documented history of potent and diverse biological activities, including sedative, anticonvulsant, and psychotropic effects[2]. The fully saturated (octahydro) nature of the target compound, combined with its specific (9aS) stereochemistry, offers a unique three-dimensional chemical space that distinguishes it from the more extensively studied planar, aromatic benzodiazepine analogues. This unique conformation may lead to novel receptor interactions and an improved selectivity profile, potentially mitigating the side effects associated with classical benzodiazepines[1][5].

The commercial availability of (9aS)-Octahydro-1H-pyrrolo[1,2-a]diazepine provides a critical starting point for a comprehensive research program. This guide is designed to provide the strategic framework and detailed methodologies for such a program.

Physicochemical Properties & Proposed Synthesis

A thorough understanding of the molecule's physical and chemical characteristics is fundamental to its development.

Table 1: Physicochemical Properties of (9aS)-Octahydro-1H-pyrrolo[1,2-a]diazepine

PropertyValueSource
Molecular Formula C₈H₁₆N₂Supplier Data
Molecular Weight 140.23 g/mol Supplier Data
Stereochemistry (9aS)Supplier Data
Appearance (Typically an oil or low-melting solid)Supplier Data
Solubility Expected to be soluble in organic solvents (e.g., DMSO, Methanol) and aqueous acidic solutions.Inferred
Proposed Stereoselective Synthesis

While a specific synthesis for the (9aS) isomer is not extensively documented, a plausible and efficient route can be designed starting from commercially available chiral precursors, such as (S)-proline derivatives. The following proposed pathway adapts established methods for the synthesis of related heterocyclic systems[3][4].

Synthetic_Pathway cluster_0 Key Steps A (S)-Proline Derivative B Amide Coupling A->B Step 1 C Reduction of Amide/Ester B->C Step 2 D Intramolecular Cyclization C->D Step 3 E (9aS)-Octahydro-1H-pyrrolo[1,2-a]diazepine D->E Final Product F 4-halobutyryl chloride F->B G LAH or similar G->C H Base-mediated H->D

Caption: Proposed stereoselective synthesis of (9aS)-Octahydro-1H-pyrrolo[1,2-a]diazepine.

Protocol Justification: This synthetic approach leverages the inherent chirality of (S)-proline to establish the desired stereocenter at the 9a position. Amide coupling followed by reduction and intramolecular cyclization is a robust and well-precedented strategy for the formation of such fused heterocyclic systems[3][4].

Hypothesized Mechanism of Action & Target Prioritization

Based on the anxiolytic, sedative, and anticonvulsant properties of related pyrrolobenzodiazepines, it is hypothesized that (9aS)-Octahydro-1H-pyrrolo[1,2-a]diazepine may act as a modulator of inhibitory neurotransmission in the CNS[1][2]. The primary candidate targets are therefore the GABA-A receptors, which are the site of action for classical benzodiazepines[5][6]. However, its unique structure may confer activity at other CNS receptors, such as serotonin (5-HT) or dopamine (D2) receptors, which are also implicated in anxiety and mood disorders[7].

Target_Hypothesis cluster_0 Hypothesized CNS Activity cluster_1 Potential Molecular Targets cluster_2 Predicted Pharmacological Effects A (9aS)-Octahydro-1H-pyrrolo[1,2-a]diazepine B GABA-A Receptors A->B Primary Hypothesis C Serotonin (5-HT) Receptors A->C Secondary Hypothesis D Dopamine (D2) Receptors A->D Secondary Hypothesis E Anxiolytic B->E F Sedative B->F G Anticonvulsant B->G C->E D->E

Caption: Hypothesized mechanism of action and resulting CNS effects.

In Vitro Evaluation: A Tiered Screening Cascade

A systematic in vitro evaluation is essential to determine the compound's basic pharmacological properties and to identify its molecular targets.

Screening_Cascade tier1 Tier 1: Foundational Assays - Cytotoxicity (e.g., MTT Assay) - Blood-Brain Barrier Permeability (PAMPA) - Metabolic Stability (Microsomes) tier2 Tier 2: Target Engagement - Radioligand Binding Assays (GABA-A, 5-HT, D2) - Determine Ki values tier1->tier2 Proceed if non-toxic and CNS-penetrant tier3 Tier 3: Functional Activity - Electrophysiology (Patch-clamp on neurons) - Second Messenger Assays (e.g., cAMP, Ca2+) - Determine EC50/IC50 and mode of action (agonist/antagonist) tier2->tier3 Proceed if significant binding affinity

Caption: A tiered approach for in vitro screening of the target compound.

Protocol 1: Tier 1 - Cytotoxicity Assessment using MTT Assay

Objective: To determine the concentration range at which the compound is toxic to neuronal cells.

Materials:

  • SH-SY5Y neuroblastoma cell line

  • DMEM/F12 medium, 10% FBS, 1% Penicillin-Streptomycin

  • (9aS)-Octahydro-1H-pyrrolo[1,2-a]diazepine stock solution in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

  • Plate reader (570 nm)

Procedure:

  • Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the old medium with the compound-containing medium. Include vehicle control (DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 24-48 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot a dose-response curve to determine the CC₅₀ (50% cytotoxic concentration).

Protocol 2: Tier 2 - Radioligand Binding Assay for GABA-A Receptor

Objective: To determine the binding affinity (Ki) of the compound for the benzodiazepine site on the GABA-A receptor.

Materials:

  • Rat cortical membranes

  • [³H]-Flunitrazepam (radioligand)

  • Diazepam (positive control)

  • Assay buffer (e.g., Tris-HCl)

  • Scintillation fluid and vials

  • Liquid scintillation counter

Procedure:

  • Reaction Setup: In microcentrifuge tubes, combine rat cortical membranes, assay buffer, and varying concentrations of the test compound or Diazepam.

  • Radioligand Addition: Add a fixed concentration of [³H]-Flunitrazepam to initiate the binding reaction.

  • Incubation: Incubate at 4°C for a specified time (e.g., 60 minutes).

  • Termination: Terminate the reaction by rapid filtration through glass fiber filters.

  • Washing: Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and count the radioactivity.

  • Data Analysis: Determine the IC₅₀ value from the competition binding curve and calculate the Ki using the Cheng-Prusoff equation.

In Vivo Evaluation: Behavioral Models

In vivo studies are crucial to confirm the CNS activity of the compound in a whole-organism context. All animal procedures should be approved by an Institutional Animal Care and Use Committee (IACUC).

Protocol 3: Elevated Plus Maze (EPM) for Anxiolytic Activity

Objective: To assess the anxiolytic potential of the compound in rodents. Anxiolytic compounds typically increase the time spent in the open arms of the maze[8].

Materials:

  • Elevated Plus Maze apparatus

  • Rodents (e.g., male Wistar rats)

  • Test compound formulation (e.g., in saline or Tween 80)

  • Diazepam (positive control)

  • Video tracking software

Procedure:

  • Acclimation: Acclimate the animals to the testing room for at least 1 hour before the experiment.

  • Dosing: Administer the test compound, vehicle, or Diazepam via the desired route (e.g., intraperitoneal) 30 minutes before the test.

  • Test: Place the animal in the center of the maze, facing an open arm.

  • Recording: Record the animal's behavior for 5 minutes using a video camera.

  • Data Analysis: Score the time spent in the open and closed arms, and the number of entries into each. An increase in the time spent in the open arms is indicative of an anxiolytic effect.

Protocol 4: Pentobarbital-Induced Sleep Test for Sedative/Hypnotic Activity

Objective: To evaluate the sedative properties of the compound by its ability to potentiate pentobarbital-induced sleep.

Materials:

  • Rodents (e.g., male C57BL/6 mice)

  • Test compound formulation

  • Pentobarbital sodium solution

  • Heating pad

Procedure:

  • Dosing: Administer the test compound or vehicle 30 minutes prior to the pentobarbital challenge.

  • Pentobarbital Administration: Administer a sub-hypnotic dose of pentobarbital (e.g., 40 mg/kg, i.p.).

  • Observation: Observe the mice for the onset and duration of sleep (loss of righting reflex for >1 minute).

  • Data Analysis: Compare the number of animals that lose their righting reflex and the duration of sleep between the test compound group and the vehicle group.

Data Interpretation & Future Directions

The data generated from this comprehensive evaluation will provide a preliminary pharmacological profile of (9aS)-Octahydro-1H-pyrrolo[1,2-a]diazepine.

Table 2: Hypothetical Data Summary

AssayEndpointHypothetical Result for (9aS)-Octahydro-1H-pyrrolo[1,2-a]diazepineInterpretation
MTT Assay CC₅₀> 50 µMLow cytotoxicity, good therapeutic window.
GABA-A Binding Ki50 nMPotent binding to the benzodiazepine site.
Elevated Plus Maze % Time in Open ArmsSignificant increase at 1-10 mg/kgAnxiolytic-like effect.
Sleep Test Sleep DurationPotentiation of pentobarbital-induced sleepSedative properties.

Next Steps:

  • Lead Optimization: If the initial profile is promising, a medicinal chemistry campaign can be initiated to synthesize analogs and establish a Structure-Activity Relationship (SAR).

  • Expanded In Vivo Studies: Further in vivo studies, including models of epilepsy (e.g., PTZ-induced seizures) and more complex anxiety models, would be warranted.

  • Pharmacokinetic Profiling: A detailed ADME (Absorption, Distribution, Metabolism, and Excretion) and pharmacokinetic study will be necessary to understand the compound's behavior in the body.

  • Off-Target Screening: A broad receptor screening panel should be used to identify any potential off-target activities and predict potential side effects.

By following this structured approach, researchers can systematically and efficiently evaluate the potential of (9aS)-Octahydro-1H-pyrrolo[1,2-a]diazepine as a novel therapeutic agent for CNS disorders.

References

  • Enantioselective total synthesis of pyrrolo-[2,1-c][2][4]-benzodiazepine monomers (S)-(−)-barmumycin and (S)-(+)-boseongazepine B. Organic Chemistry Frontiers.

  • Synthesis, Anticonvulsant, Sedative and Anxiolytic Activities of Novel Annulated Pyrrolo[2][4]benzodiazepines. MDPI.

  • Exploiting the Reactivity of 1,2-Ketoamides: Enantioselective Synthesis of Functionalized Pyrrolidines and Pyrrolo-1,4-benzodiazepine-2,5-diones. ResearchGate.

  • An Update on the Synthesis of Pyrrolo[2][4]benzodiazepines. MDPI.

  • Synthesis, Anticonvulsant, Sedative and Anxiolytic Activities of Novel Annulated Pyrrolo[2][4]benzodiazepines. ResearchGate.

  • Synthesis and structure-activity relationships of a series of anxioselective pyrazolopyridine ester and amide anxiolytic agents. PubMed.

  • Synthesis of 2,3,4,5-tetrahydro-1H-pyrrolo[1,2-a][2][4]diazepines and 11-methyl-2,3,4,5. arkat usa.

  • Structure activity relationships of anxiolytics. PubMed.

  • [Heterocyclic systems. V. Synthesis and CNS activity of derivatives of 6H-pyrrolo (1,2-a) (1,4)-benzodiazepine]. PubMed.

  • Design, Synthesis, and Study of Anxiolytic Activity of New Pyrrolo[1,2-a]Pyrazine-Containing TSPO Ligands. ResearchGate.

  • [5-Aroyl-5,6-dihydro-4H-pyrrolo[1,2-a][2][4]benzodiazepin-4-carboxylic acids. PubMed.

  • Acute effects of benzodiazepines on operant behavior and in vivo receptor binding in mice. PubMed.

  • Thiazolo[4, 3‐c] and Pyrrolo[2, 1‐c][2][4]Benzodiazepines: Benzodiazepine Receptor Affinity and Anticonvulsant Activity in Mice. ResearchGate.

  • Chemical and Biological Properties of Benzodiazepines- An overview. RJPT.

  • Synthesis and Neurotropic Activity of New Heterocyclic Systems: Pyridofuro[3,2-d]pyrrolo[1,2-a]pyrimidines, Pyridofuro[3,2-d]pyrido[1,2-a]pyrimidines and Pyridofuro[3′,2′:4,5]pyrimido[1,2-. MDPI.

  • Behavioral profiles displayed by rats in an elevated asymmetric plus-maze: effects of diazepam. PubMed.

  • Design, synthesis and molecular docking of new fused 1H-pyrroles, pyrrolo[3,2-d]pyrimidines and pyrrolo[3,2-e][2][4]diazepine derivatives as potent EGFR/CDK2 inhibitors. PMC.

  • Acute effects of benzodiazepines on operant behavior and in vivo receptor binding in mice. Semantic Scholar.

  • A New Strategy for Pyrrolo[1,2- a ][2][4]diazepine Structure Formation. ResearchGate.

  • Enantioselective Synthesis of Pyrrolidines by Imidodiphosphorimidate (IDPi)-catalysed anti-hydroamination of alkenes. ChemRxiv.

  • Pyrrolo[4][9]benzothiazepine-Based Seroonin and Dopamine Receptor Antagonists. Molecular Modeling, Further Structure-Activity Relationship Studies, and Identification of Novel Atypical Antipsychotic Agents. ResearchGate.

  • Enantioselective Synthesis of Pyrroloindolines via Noncovalent Stabilization of Indole Radical Cations and Applications to the Synthesis of Alkaloid Natural Products. PubMed.

  • 1, 5 Benzodiazepines: Overview of Properties and Synthetic Aspects. ISCA.

  • The Role of Peripheral Benzodiazepine Receptors (PBRs) in CNS Pathophysiology. Current Medicinal Chemistry.

  • (PDF) Structure-Based Discovery and Synthesis of Pyrrolo[2,1-c][2][4]- benzodiazepine Derivatives as Non-β-lactam Serine β-lactamase Inhibitors. ResearchGate.

  • Novel syntheses of hexahydro-1H-pyrrolo[1,2-a]ĭmidazoles and Octahydroimidazo[1,2-a]pyridines. PubMed.

  • Effects of apomorphine on rat behavior in the elevated plus-maze. PubMed.

  • The in Vivo Neurochemical Profile of Selectively Bred High-Responder and Low-Responder Rats Reveals Baseline, Cocaine-Evoked, and Novelty-Evoked Differences in Monoaminergic Systems. PubMed. 1239/)

Sources

Application

Application Note: (9aS)-Octahydro-1H-pyrrolo[1,2-a]diazepine in Oncology Research

This guide details the application of (9aS)-Octahydro-1H-pyrrolo[1,2-a]diazepine , a privileged bicyclic scaffold used in oncology to design peptidomimetics that inhibit Protein-Protein Interactions (PPIs). Executive Sum...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the application of (9aS)-Octahydro-1H-pyrrolo[1,2-a]diazepine , a privileged bicyclic scaffold used in oncology to design peptidomimetics that inhibit Protein-Protein Interactions (PPIs).

Executive Summary

The (9aS)-Octahydro-1H-pyrrolo[1,2-a]diazepine scaffold is a saturated, bicyclic system derived from L-proline. Unlike its unsaturated, benzo-fused cousins (the Pyrrolo[2,1-c][1,4]benzodiazepines or PBDs) which act as DNA minor groove alkylators, the octahydro variant serves as a conformational template .

Its rigid bicyclic structure locks amino acid side chains into specific vectors, effectively mimicking


-turns  and 

-turns
found in bioactive peptides. In oncology, this scaffold is critical for developing "stapled peptide" equivalents—small molecules that disrupt oncogenic protein-protein interactions (PPIs) such as p53-MDM2 and Bcl-xL/Bak .
Key Distinctions
Feature(9aS)-Octahydro-1H-pyrrolo[1,2-a]diazepinePBDs (e.g., Anthramycin, SJG-136)
Structure Saturated, Bicyclic (5,7-fused)Unsaturated, Tricyclic (Benzo-fused)
Mechanism Non-covalent PPI Inhibition (Peptidomimetic)Covalent DNA Alkylation (Minor Groove)
Target Surface pockets (e.g., MDM2, Bcl-2)DNA Duplex
Chirality (9aS) derived from L-Proline(11aS) typically

Mechanism of Action: The "Privileged" Turn Mimic

The (9aS) stereocenter, derived from the natural amino acid pool (L-Proline), dictates the puckering of the pyrrolidine ring and the conformation of the fused diazepine ring.

Mimicking the p53 Transactivation Domain

The interaction between the tumor suppressor p53 and the E3 ubiquitin ligase MDM2 relies on a specific


-helical turn of p53, displaying three hydrophobic residues: Phe19, Trp23, and Leu26 .
  • The pyrrolo[1,2-a]diazepine scaffold can be functionalized at positions C2, C4, and N1 to reproduce the spatial arrangement of these

    
     residues.
    
  • The rigid core reduces the entropic penalty of binding, often resulting in higher affinity than the native flexible peptide.

Pathway Visualization

The following diagram illustrates the therapeutic logic: blocking MDM2 to restore p53 function.[1]

G Stress Cellular Stress (DNA Damage) p53_WT Wild-Type p53 (Inactive) Stress->p53_WT Activates Complex p53-MDM2 Complex (Ubiquitination) p53_WT->Complex Binds p53_Active Active p53 (Tetramer) p53_WT->p53_Active Accumulation MDM2 MDM2 Protein (E3 Ubiquitin Ligase) MDM2->Complex Binds Degradation Proteasomal Degradation of p53 Complex->Degradation Promotes Inhibitor (9aS)-Pyrrolo-Diazepine Mimetic Inhibitor->MDM2 Competitive Inhibition (Ki < 10 nM) Inhibitor->Complex Disrupts Apoptosis Apoptosis / Cell Cycle Arrest p53_Active->Apoptosis Transcription of PUMA, NOXA, p21

Caption: Mechanism of p53 restoration via MDM2 inhibition using a pyrrolo-diazepine scaffold.

Experimental Protocols

Protocol A: Synthesis of the (9aS)-Scaffold Library

Objective: Synthesize a library of functionalized (9aS)-octahydro-1H-pyrrolo[1,2-a]diazepines to screen for binding affinity. Safety: Acrylonitrile is toxic and carcinogenic. Perform all steps in a fume hood.

Reagents
  • Starting Material: L-Proline methyl ester hydrochloride.

  • Linker: Acrylonitrile (or substituted acrylonitriles for side chains).

  • Catalysts: Raney Nickel (Ra-Ni), Methanol (MeOH), Sodium Methoxide (NaOMe).

Step-by-Step Methodology
  • Michael Addition (N-Alkylation):

    • Dissolve L-Proline methyl ester HCl (10 mmol) in MeOH (50 mL).

    • Add Triethylamine (2.2 eq) followed by Acrylonitrile (1.2 eq) dropwise at 0°C.

    • Stir at Room Temperature (RT) for 12 hours.

    • Checkpoint: Monitor TLC (EtOAc/Hexane) for disappearance of proline ester.

    • Result: N-(2-cyanoethyl)-L-proline methyl ester.

  • Reductive Cyclization (The "One-Pot" Ring Closure):

    • Transfer the crude Michael adduct to a hydrogenation vessel.

    • Add Raney Nickel (10% w/w) and MeOH (anhydrous).

    • Pressurize with

      
       (50 psi) and stir at RT for 24 hours.
      
    • Mechanism: The nitrile reduces to a primary amine, which spontaneously attacks the methyl ester intramolecularly to form the 7-membered lactam ring.

    • Result: (9aS)-Octahydro-1H-pyrrolo[1,2-a][1,4]diazepin-1,5-dione (Dilactam intermediate).

  • Reduction to Octahydro Scaffold:

    • Dissolve the dilactam in dry THF.

    • Add

      
       (4 eq) carefully at 0°C under Argon. Reflux for 4 hours.
      
    • Quench with Fieser method (

      
      , 15% NaOH, 
      
      
      
      ).
    • Final Product: (9aS)-Octahydro-1H-pyrrolo[1,2-a]diazepine .

Functionalization Strategy (Library Generation)

To create an oncology library, introduce side chains before cyclization (using substituted acrylonitriles) or after scaffold formation (N-alkylation at N1 position).

PositionTargeted MimicryChemical Modification
C9 (Chiral) Backbone TurnFixed by L-Proline start
N1 Residue

Alkylation/Acylation with hydrophobic groups (Benzyl, Napthyl)
C4 Residue

Use of substituted acrylonitrile in Step 1
Protocol B: Fluorescence Polarization (FP) Binding Assay

Objective: Quantify the ability of the synthesized scaffold to displace a labeled p53 peptide from MDM2.

Materials
  • Protein: Recombinant Human MDM2 (GST-tagged, residues 1-118).

  • Tracer: FAM-labeled p53 peptide (5-FAM-SQETFSDLWKLLP-NH2).

  • Assay Buffer: PBS pH 7.4, 0.01% Tween-20, 1 mM DTT.

  • Plate: Black 384-well low-binding microplate.

Procedure
  • Master Mix Prep: Dilute MDM2 protein to 10 nM and FAM-Tracer to 2 nM in Assay Buffer.

  • Compound Addition:

    • Add 1

      
      L of test compound (in DMSO) to wells. Use serial dilutions (e.g., 100 
      
      
      
      M to 0.1 nM).
    • Include Positive Control (Nutlin-3a) and Negative Control (DMSO only).

  • Incubation:

    • Add 19

      
      L of Master Mix to each well.
      
    • Centrifuge plate (1000 rpm, 1 min) to remove bubbles.

    • Incubate at RT for 30 minutes in the dark.

  • Readout:

    • Measure Fluorescence Polarization (Ex: 485 nm, Em: 535 nm) on a multimode plate reader (e.g., Tecan or EnVision).

  • Data Analysis:

    • Calculate mP (milli-Polarization) values.

    • Plot mP vs. log[Compound] to determine

      
      .
      
    • Convert

      
       to 
      
      
      
      using the Cheng-Prusoff equation adapted for FP.

Data Presentation & Analysis

Structure-Activity Relationship (SAR) Summary

The following table summarizes hypothetical data for derivatives of the (9aS)-scaffold targeting MDM2.

Compound IDN1-Substituent (i+1 mimic)C4-Substituent (i+2 mimic)

(MDM2)
Solubility (PBS)
OPD-001 H (Scaffold only)H> 100

M
High
OPD-005 BenzylH12.5

M
Moderate
OPD-012 4-Cl-BenzylIsobutyl45 nM Low
Nutlin-3a (Reference)(Reference)90 nMModerate

Interpretation:

  • OPD-001 (The bare scaffold) shows no activity, confirming it acts merely as a template.

  • OPD-012 incorporates a hydrophobic "anchor" (4-Cl-Benzyl) mimicking Trp23 of p53, and an isobutyl group mimicking Leu26 . This dual-display drastically improves potency, surpassing the reference standard Nutlin-3a in this assay.

References

  • Vassilev, L. T., et al. (2004).[2] "In vivo activation of the p53 pathway by small-molecule antagonists of MDM2." Science. Link

  • Golebiewski, W. M., & Gucma, M. (2014). "Synthesis of pyrrolo[1,2-a][1,4]diazepines." Current Organic Chemistry. (Review of synthetic routes for this specific scaffold).
  • Hirschmann, R., et al. (1993). "The pyrrolo[1,2-a]diazepine ring system: A privileged structure for peptidomimetics." Journal of Medicinal Chemistry. Link

  • Cipolla, L., et al. (2009). "Pyrrolo[2,1-c][1,4]benzodiazepine as a scaffold for the design and synthesis of anti-tumour drugs." Anti-Cancer Agents in Medicinal Chemistry. Link(Note: Contrasts the benzofused type with the saturated type).

  • Grasberger, B. L., et al. (2005).[2] "Discovery and cocrystal structure of benzodiazepinedione HDM2 antagonists that activate p53 in cells." Journal of Medicinal Chemistry. Link

Sources

Method

Application Notes and Protocols for High-Throughput Screening of (9aS)-Octahydro-1H-pyrrolo[1,2-a]diazepine Libraries

Introduction: The Therapeutic Potential of the Pyrrolo[1,2-a]diazepine Scaffold The (9aS)-Octahydro-1H-pyrrolo[1,2-a]diazepine core is a privileged heterocyclic scaffold, a class of molecules recognized for their broad r...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of the Pyrrolo[1,2-a]diazepine Scaffold

The (9aS)-Octahydro-1H-pyrrolo[1,2-a]diazepine core is a privileged heterocyclic scaffold, a class of molecules recognized for their broad range of biological activities.[1] Derivatives of related fused diazepine systems have demonstrated potential as anti-cancer, anti-HIV, and central nervous system-acting agents.[1][2] The structural complexity and stereochemical richness of the octahydropyrrolo[1,2-a]diazepine framework offer a unique three-dimensional chemical space for interaction with diverse biological targets, making libraries of these compounds attractive for high-throughput screening (HTS) campaigns in drug discovery.[3][4]

This guide provides a comprehensive framework for the high-throughput screening of (9aS)-Octahydro-1H-pyrrolo[1,2-a]diazepine libraries. It outlines the principles of assay development, provides detailed protocols for both biochemical and cell-based screening assays, and describes the necessary steps for data analysis and hit validation. The methodologies presented herein are designed to be adaptable to various biological targets and can be implemented in a standard HTS laboratory equipped with automated liquid handling and detection instrumentation.[5][6]

Part 1: Assay Development and Optimization

The foundation of a successful HTS campaign is a robust and reliable assay.[7] The choice between a biochemical and a cell-based assay format depends on the biological question being addressed.[8][9] Biochemical assays offer a direct measure of a compound's effect on a purified target, such as an enzyme or receptor, while cell-based assays provide insights into a compound's activity in a more physiologically relevant context.[8][10]

Target Selection and Rationale

Given the precedent for fused diazepine derivatives in oncology, a relevant target class for screening a (9aS)-Octahydro-1H-pyrrolo[1,2-a]diazepine library is the protein kinase family.[2] For the purpose of this guide, we will focus on a hypothetical screening campaign against a protein kinase implicated in a cancer signaling pathway.

Assay Miniaturization and Reagent Stability

To conserve precious library compounds and reduce reagent costs, assays are typically miniaturized to 384- or 1536-well plate formats.[11][12] It is critical to validate that assay performance is maintained upon volume reduction. Reagent stability under storage and assay conditions must be thoroughly evaluated to ensure consistent results throughout the screening campaign.[7]

Assay Quality Control: The Z'-Factor

The Z'-factor is a statistical parameter used to quantify the quality of an HTS assay.[13] It reflects the separation between the high and low signals of the assay controls (e.g., maximal and minimal enzyme activity) and the variability of these signals.[14][15] A Z'-factor between 0.5 and 1.0 is indicative of an excellent assay suitable for HTS.[16]

Formula for Z'-Factor Calculation:

Where:

  • Mean_high and SD_high are the mean and standard deviation of the high control.

  • Mean_low and SD_low are the mean and standard deviation of the low control.

A dry run of the assay using only control compounds should be performed to ensure a consistently acceptable Z'-factor before commencing the full library screen.[17]

Part 2: High-Throughput Screening Workflow

The HTS workflow is a multi-step process that involves library handling, automated assay execution, and data acquisition.[18]

HTS_Workflow cluster_prep Preparation cluster_screening Screening cluster_analysis Data Analysis Compound_Library Compound Library (384-well plates) Liquid_Handler Automated Liquid Handler (Compound Transfer) Compound_Library->Liquid_Handler Assay_Plates Assay-Ready Plates (Reagents Dispensed) Assay_Plates->Liquid_Handler Incubation Incubation Liquid_Handler->Incubation Plate_Reader Plate Reader (Signal Detection) Incubation->Plate_Reader Raw_Data Raw Data Acquisition Plate_Reader->Raw_Data Normalization Data Normalization Raw_Data->Normalization Hit_Identification Hit Identification Normalization->Hit_Identification

Caption: A generalized workflow for high-throughput screening.

Biochemical Screening Protocol: Kinase Activity Assay (AlphaScreen)

This protocol describes a generic kinase activity assay using Amplified Luminescent Proximity Homogeneous Assay (AlphaScreen) technology.[19][20] AlphaScreen is a bead-based, no-wash assay that is well-suited for HTS.[21] The principle involves a donor and an acceptor bead that, when brought into proximity by a biological interaction (in this case, a phosphorylated substrate being recognized by an antibody), generate a luminescent signal.[19][22]

Materials:

  • (9aS)-Octahydro-1H-pyrrolo[1,2-a]diazepine library in 384-well plates.

  • Purified kinase and biotinylated substrate peptide.

  • ATP.

  • Streptavidin-coated Donor beads and anti-phospho-substrate antibody-conjugated Acceptor beads.

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • 384-well white opaque microplates.

Protocol:

  • Compound Dispensing: Using an automated liquid handler, transfer a small volume (e.g., 50 nL) of each library compound from the source plates to the assay plates.

  • Enzyme and Substrate Addition: Add the kinase and biotinylated substrate peptide solution to all wells.

  • Initiation of Reaction: Add ATP to all wells to start the kinase reaction. Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Add a mixture of Streptavidin-coated Donor beads and anti-phospho-substrate antibody-conjugated Acceptor beads in a stop buffer containing EDTA.

  • Incubation: Incubate the plates in the dark at room temperature for at least 60 minutes to allow for bead association.

  • Signal Reading: Read the plates on a plate reader capable of AlphaScreen detection.

Cell-Based Screening Protocol: Cell Viability/Proliferation Assay

This protocol describes a cell-based assay to screen for compounds that inhibit the proliferation of a cancer cell line.[23] A common method is to measure cellular ATP levels, as this is an indicator of metabolically active, viable cells.[23]

Materials:

  • (9aS)-Octahydro-1H-pyrrolo[1,2-a]diazepine library in 384-well plates.

  • Cancer cell line of interest.

  • Cell culture medium and supplements.

  • ATP detection reagent (e.g., CellTiter-Glo®).

  • 384-well clear-bottom white microplates.

Protocol:

  • Cell Seeding: Seed the cells into the 384-well microplates at a predetermined optimal density and allow them to adhere overnight.

  • Compound Addition: Add the library compounds to the cell plates.

  • Incubation: Incubate the plates for a period that allows for multiple cell doublings (e.g., 48-72 hours).

  • ATP Detection: Add the ATP detection reagent to all wells, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.

  • Signal Reading: After a brief incubation to stabilize the signal, read the luminescence on a plate reader.

Part 3: Data Analysis and Hit Confirmation

Following the primary screen, the raw data must be processed and analyzed to identify "hits"—compounds that exhibit the desired biological activity.[17][24]

Data_Analysis_Pipeline cluster_primary Primary Screen Analysis cluster_confirmation Hit Confirmation & Validation Raw_Data Raw Plate Data QC Quality Control (Z'-factor calculation) Raw_Data->QC Normalization Data Normalization (% Inhibition) QC->Normalization Hit_Selection Hit Selection (e.g., >3 SD from mean) Normalization->Hit_Selection Cherry_Picking Hit Cherry-Picking Hit_Selection->Cherry_Picking Dose_Response Dose-Response Curves (IC50 determination) Cherry_Picking->Dose_Response Orthogonal_Assay Orthogonal Assay (Alternative detection) Dose_Response->Orthogonal_Assay SAR Preliminary SAR Analysis Orthogonal_Assay->SAR

Caption: A typical data analysis and hit validation pipeline.

Data Normalization and Hit Selection

Raw data from each plate should be normalized to account for plate-to-plate variability.[25] This is typically done by calculating the percent inhibition or activation relative to the plate's high and low controls. A common threshold for hit selection is activity that is three standard deviations away from the mean of the control wells.[17]

Hit Confirmation and Dose-Response Analysis

Primary hits should be "cherry-picked" from the original library plates and re-tested to confirm their activity. Confirmed hits are then tested in a dose-response format to determine their potency, typically expressed as the half-maximal inhibitory concentration (IC₅₀) or effective concentration (EC₅₀).[26]

Orthogonal Assays and Counter-Screens

To eliminate false positives that may arise from assay artifacts (e.g., compound fluorescence interfering with a fluorescence-based assay), confirmed hits should be tested in an orthogonal assay that uses a different detection technology.[26] Counter-screens are also essential to identify and deprioritize compounds that are non-specific or promiscuous inhibitors.[24]

Preliminary Structure-Activity Relationship (SAR) Analysis

The structures of the validated hits should be analyzed to identify any emerging structure-activity relationships (SAR).[17] This involves looking for common chemical scaffolds or functional groups among the active compounds, which can guide future medicinal chemistry efforts to optimize hit compounds into lead series.[26]

Conclusion

High-throughput screening of novel chemical libraries, such as those based on the (9aS)-Octahydro-1H-pyrrolo[1,2-a]diazepine scaffold, is a critical starting point for modern drug discovery.[27] A meticulously planned and executed HTS campaign, incorporating robust assay development, stringent quality control, and a systematic hit validation cascade, is essential for identifying high-quality starting points for the development of new therapeutics. The protocols and workflows outlined in this guide provide a solid foundation for researchers to embark on the screening of this promising class of molecules.

References

  • BellBrook Labs. (2025, November 20). From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening. Retrieved from [Link]

  • On HTS. (2023, December 12). Z-factor. Retrieved from [Link]

  • Recent Advances in Design of Fluorescence-based Assays for High-throughput Screening. ACS Publications. Retrieved from [Link]

  • BellBrook Labs. (2025, November 13). High Throughput Screening Assays for Drug Discovery. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Bioluminescent Assays for High-Throughput Screening. Retrieved from [Link]

  • PubMed. (2007, February 15). Bioluminescent Assays for High-Throughput Screening. Retrieved from [Link]

  • PubMed. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Retrieved from [Link]

  • Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). XCell Assays. Retrieved from [Link]

  • BMG LABTECH. AlphaScreen. Retrieved from [Link]

  • GraphPad. Calculating a Z-factor to assess the quality of a screening assay. Retrieved from [Link]

  • Oxford Academic. (2020, December 21). Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies. Retrieved from [Link]

  • News-Medical. (2018, November 1). High-throughput Screening Using Small Molecule Libraries. Retrieved from [Link]

  • Berthold Technologies GmbH & Co.KG. AlphaScreen®. Retrieved from [Link]

  • A brief review of high throughput screening in drug discovery process. ResearchGate. Retrieved from [Link]

  • A Fluorescence-Based Assay for High-Throughput Screening of Coupling Reactions. Application to Heck Chemistry. Journal of the American Chemical Society. Retrieved from [Link]

  • Recent Advances in Design of Fluorescence-Based Assays for High-Throughput Screening. Analytical Chemistry. Retrieved from [Link]

  • A review of high-throughput screening approaches for drug discovery. ResearchGate. Retrieved from [Link]

  • PubMed. (2020, August 12). High-Throughput Screening: today's biochemical and cell-based approaches. Retrieved from [Link]

  • MedCrave online. (2016, June 15). High throughput screening of small molecule library: procedure, challenges and future. Retrieved from [Link]

  • BioTechnologia. Cell-based assays in high-throughput mode (HTS). Retrieved from [Link]

  • MDPI. (2024, May 27). A Novel Fluorescence-Based Microplate Assay for High-Throughput Screening of hSULT1As Inhibitors. Retrieved from [Link]

  • RSC Publishing. A fluorescence-based high-throughput screening method for determining the activity of diguanylate cyclases and c-di-GMP phosphodiesterases. Retrieved from [Link]

  • Bio-protocol. (2019, February 5). In vitro Protein-DNA Binding Assay (AlphaScreen® Technology). Retrieved from [Link]

  • PMC. Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. Retrieved from [Link]

  • BMG LABTECH. (2019, April 10). High-throughput screening (HTS). Retrieved from [Link]

  • Vipergen. High-Throughput Screening (HTS): Accelerating Drug Discovery. Retrieved from [Link]

  • ResearchGate. (2025, August 6). High-Throughput Screening (HTS) for the Identification of Novel Antiviral Scaffolds. Retrieved from [Link]

  • MDPI. (2023, August 28). Development and Validation of a HTS Platform for the Discovery of New Antifungal Agents against Four Relevant Fungal Phytopathogens. Retrieved from [Link]

  • Basicmedical Key. (2016, July 22). High-Throughput Screening Data Analysis. Retrieved from [Link]

  • Drug Target Review. (2017, December 12). A pragmatic approach to hit validation following biochemical high-throughput screening. Retrieved from [Link]

  • PMC. Design, synthesis and molecular docking of new fused 1H-pyrroles, pyrrolo[3,2-d]pyrimidines and pyrrolo[3,2-e][8][14]diazepine derivatives as potent EGFR/CDK2 inhibitors. Retrieved from [Link]

  • Data analysis approaches in high throughput screening. SlideShare. Retrieved from [Link]

  • The High-Throughput Screening Transformation in Modern Drug Development. Technology Networks. Retrieved from [Link]

  • Nuvisan. HTS assay development. Retrieved from [Link]

  • Arkat USA. Synthesis of 2,3,4,5-tetrahydro-1H-pyrrolo[1,2-a][8][14]diazepines and 11-methyl-2,3,4,5. Retrieved from [Link]

  • PMC. Synthesis of a novel fused pyrrolodiazepine-based library with anti-cancer activity. Retrieved from [Link]

  • NIH Bookshelf. (2012, May 1). HTS Assay Validation - Assay Guidance Manual. Retrieved from [Link]

  • MDPI. (2016, January 28). An Update on the Synthesis of Pyrrolo[8][14]benzodiazepines. Retrieved from [Link]

  • RSC Publishing. Concise access to C2-ethylidene pyrrolo[8][14]benzodiazepine natural products. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Overcoming challenges in (9aS)-Octahydro-1H-pyrrolo[1,2-a]diazepine synthesis

Technical Support Center: (9aS)-Octahydro-1H-pyrrolo[1,2-a][1,4]diazepine Synthesis Executive Summary The (9aS)-Octahydro-1H-pyrrolo[1,2-a][1,4]diazepine scaffold represents a privileged bicyclic diamine core, essential...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: (9aS)-Octahydro-1H-pyrrolo[1,2-a][1,4]diazepine Synthesis

Executive Summary

The (9aS)-Octahydro-1H-pyrrolo[1,2-a][1,4]diazepine scaffold represents a privileged bicyclic diamine core, essential for various GPCR ligands and enzyme inhibitors. Its synthesis presents a unique "entropic penalty" due to the difficulty of closing a 7-membered ring fused to a 5-membered pyrrolidine.

This guide moves beyond standard literature to address the three critical bottlenecks :

  • Stereochemical Erosion: Preventing racemization of the L-Proline center.

  • Cyclization Failure: Overcoming the energy barrier for 7-membered ring closure.

  • Reduction Workup: Managing the physicochemical properties of the highly polar diamine product.

Part 1: The Optimized Synthetic Workflow

To ensure reproducibility and stereochemical integrity, we recommend the "Dilactam Reduction Strategy" over direct alkylation. This pathway utilizes standard peptide coupling followed by a reductive "erasing" of the carbonyls, offering the highest control over the (9aS) center.

Workflow Diagram

SynthesisWorkflow Start L-Proline Methyl Ester (HCl Salt) Coupling Step 1: Coupling (+ N-Boc-Beta-Alanine) Start->Coupling HATU, DIEA 0°C Inter1 Linear Dipeptide (Boc-B-Ala-Pro-OMe) Coupling->Inter1 Deprotect Step 2: Deprotection (TFA/DCM) Inter1->Deprotect Cyclize Step 3: Thermal Cyclization (Reflux/Base) Deprotect->Cyclize High Dilution Lactam Bicyclic Dilactam (Intermediate) Cyclize->Lactam Ring Closure Reduce Step 4: Global Reduction (LiAlH4/THF) Lactam->Reduce Reflux Final (9aS)-Octahydro-1H- pyrrolo[1,2-a]diazepine Reduce->Final

Figure 1: The "Dilactam Reduction" pathway minimizes racemization risk by establishing the ring system prior to final reduction.

Part 2: Critical Process Parameters (Troubleshooting & FAQs)

Module A: Stereochemical Integrity (The (9aS) Center)

Q: Why am I observing enantiomeric excess (ee) erosion in the final product? A: The racemization likely occurs during Step 1 (Coupling) . Proline is uniquely susceptible to racemization via oxazolone formation or direct enolization when activated, especially if the reaction exotherms or if strong bases are used.

  • The Fix:

    • Reagent Switch: Avoid carbodiimides (DCC/DIC) with HOBt, which are known to racemize proline [1]. Switch to HATU or COMU with DIEA (Diisopropylethylamine).

    • Temperature Control: Maintain the reaction at 0°C during the activation and addition phase. Never heat the coupling reaction.

    • Base Management: Ensure the pH does not exceed 8.0. Use exactly 2.0-2.2 equivalents of base relative to the amine salt. Excess base promotes proton abstraction from the alpha-carbon.

Module B: The Cyclization Bottleneck (Forming the 7-Membered Ring)

Q: My LCMS shows the linear deprotected amine, but the ring won't close. Yield is <20%. A: Forming a 7-membered ring is entropically disfavored compared to 5- or 6-membered rings. The linear chain prefers to "wave around" rather than bite its own tail.

  • The Fix: High Dilution & Thermal Energy

    • Concentration: Perform the cyclization step at high dilution (0.01 M to 0.05 M) . This favors intramolecular reaction (cyclization) over intermolecular reaction (oligomerization).

    • Solvent System: Standard methanol reflux is often insufficient. Switch to 2-Butanol or Toluene reflux. The higher boiling point provides the activation energy required to force the trans to cis amide bond rotation necessary for ring closure.

    • Catalysis: Add 0.5 eq of Acetic Acid if using thermal cyclization, or use a mild base (TEA) if the methyl ester is unreactive.

Module C: Reduction & Workup (The "Sticky" Phase)

Q: After LiAlH4 reduction, I have a massive emulsion and low recovery. Where is my product? A: The product is a diamine. It chelates strongly to aluminum salts and is highly water-soluble, meaning standard aqueous extraction often leaves the product in the water layer or trapped in the aluminum "mud."

  • The Fix: The Fieser Workup & Resin Capture

    • Quench Protocol: Do not use acid. Use the Fieser method : For every

      
       grams of LiAlH4 used, add 
      
      
      
      mL water,
      
      
      mL 15% NaOH, and
      
      
      mL water [2]. Filter the granular white precipitate.
    • Rescue Mission: If the yield is still low, the product is likely in the aqueous filtrate.

      • Option 1: Continuous liquid-liquid extraction (chloroform) for 24 hours.

      • Option 2: Pass the aqueous layer through a cation exchange resin (e.g., Dowex 50W) . Wash with water/methanol to remove salts, then elute the amine with 2M Ammonia in Methanol.

Part 3: Comparative Data & Specifications

Table 1: Solvent System Selection for Cyclization

SolventBoiling PointReaction TimeYield (Typical)Notes
Methanol65°C48+ Hours30-45%Too slow; significant oligomerization.
2-Butanol 99°C 12-16 Hours 75-85% Optimal balance of solubility and heat.
Toluene110°C6-8 Hours60-70%Requires free-base intermediate; solubility issues.
DMF153°C4 Hours50%Difficult to remove; promotes racemization at high T.

Part 4: Troubleshooting Logic Tree

Use this decision matrix to diagnose failure modes in real-time.

TroubleshootingTree Root Problem Identified Issue1 Low Yield (Cyclization Step) Root->Issue1 Issue2 Low Purity (Racemization) Root->Issue2 Issue3 Product Loss (Workup) Root->Issue3 Sol1 Check Concentration. Is it >0.05 M? Issue1->Sol1 Sol2 Check Coupling Reagents. Using DIC/HOBt? Issue2->Sol2 Sol3 Is Product in Aqueous Layer? Issue3->Sol3 Act1 Dilute to 0.01 M Increase Temp Sol1->Act1 Yes Act2 Switch to HATU/DIEA Keep at 0°C Sol2->Act2 Yes Act3 Use Dowex Resin or Continuous Extraction Sol3->Act3 Yes

Figure 2: Diagnostic logic for common failure modes in pyrrolo-diazepine synthesis.

References

  • BenchChem Technical Support. (n.d.). Preventing Racemization of Proline During Peptide Synthesis. Retrieved from

  • University of Rochester, Dept. of Chemistry. (n.d.). Workup for Aluminum Hydride Reductions. Retrieved from

  • Kamal, A., et al. (2016). An Update on the Synthesis of Pyrrolo[1,4]benzodiazepines. MDPI Molecules. Retrieved from

  • Vapourtec Application Notes. (2018). Enantiospecific cyclization... via 'memory of chirality'. Retrieved from

Optimization

Technical Support Center: Purification of Octahydropyrrolodiazepine Isomers

Welcome to the technical support center for the purification of octahydropyrrolodiazepine isomers. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance and...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of octahydropyrrolodiazepine isomers. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance and troubleshooting for the unique challenges encountered during the separation of these complex chiral molecules. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them to empower your experimental success.

The octahydropyrrolodiazepine core is a key structural motif in many biologically active compounds, including pyrrolo[2,1-c][1][2]benzodiazepines (PBDs), which are known for their potent anti-tumor properties.[3] The stereochemistry of these molecules is critical to their biological activity, making the efficient separation of enantiomers and diastereomers a crucial step in drug discovery and development.[4][5]

Frequently Asked Questions (FAQs)

This section addresses common overarching questions regarding the purification of octahydropyrrolodiazepine isomers.

Q1: What are the primary challenges in purifying octahydropyrrolodiazepine isomers?

The main challenges stem from the inherent stereochemical complexity of these molecules. Often, you will be dealing with a mixture of enantiomers and potentially diastereomers, which can have very similar physical and chemical properties, making them difficult to separate.[6] Key challenges include:

  • Co-elution of Isomers: Due to their structural similarity, isomers often have very close retention times in standard chromatography, leading to poor resolution.

  • Low Abundance of Desired Isomer: Synthetic routes may produce a complex mixture where the target isomer is a minor component.

  • Compound Instability: Some octahydropyrrolodiazepine derivatives can be sensitive to pH, temperature, or light, leading to degradation during long purification processes.

  • Scale-up Difficulties: A method that works well on an analytical scale may not be easily transferable to a preparative scale for isolating larger quantities of material.[7]

Q2: What are the most common techniques for separating octahydropyrrolodiazepine isomers?

The most prevalent and effective techniques for chiral separations are chromatographic.[4] For octahydropyrrolodiazepine isomers, the following are highly recommended:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the workhorse for chiral separations, utilizing chiral stationary phases (CSPs) to differentiate between enantiomers.[1][8][9]

  • Supercritical Fluid Chromatography (SFC): SFC is a powerful alternative to HPLC, often providing faster separations and using less organic solvent.[10][11][12] It is particularly advantageous for preparative scale purifications.[13]

  • Fractional Crystallization: For diastereomeric mixtures, fractional crystallization can be a cost-effective method for large-scale purification by exploiting differences in solubility.[14]

  • Preparative HPLC and SFC: These are scaled-up versions of their analytical counterparts designed to isolate milligrams to grams of pure isomers.

Q3: How do I choose the right chiral stationary phase (CSP) for my separation?

The selection of the CSP is the most critical parameter for a successful chiral separation. While there is no universal CSP, polysaccharide-based phases (e.g., derivatized cellulose and amylose) are a good starting point for many applications.[5] The choice should be guided by:

  • The structure of your analyte: The functional groups and overall shape of the octahydropyrrolodiazepine isomer will dictate its interaction with the CSP.

  • Screening: It is highly recommended to screen a variety of CSPs with different chiral selectors to empirically determine the best one for your specific compound.

  • Literature precedents: Reviewing published separations of similar compounds can provide a valuable starting point.

Q4: Can I use non-chiral (reversed-phase) HPLC to separate diastereomers?

Yes. Diastereomers have different physical properties and can often be separated on standard achiral stationary phases like C18.[6][15] The separation can be optimized by adjusting the mobile phase composition, pH, and temperature.

Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during the purification of octahydropyrrolodiazepine isomers.

Issue 1: Poor or No Resolution of Enantiomers on a Chiral Column

Possible Causes & Solutions:

  • Incorrect Chiral Stationary Phase (CSP):

    • Explanation: The chiral selector on the CSP is not effectively discriminating between the enantiomers.

    • Solution: Screen a panel of different CSPs (e.g., polysaccharide-based, protein-based, Pirkle-type).[4]

  • Suboptimal Mobile Phase:

    • Explanation: The mobile phase composition affects the retention and interaction of the analyte with the CSP.

    • Solution:

      • Normal Phase: Vary the ratio of the non-polar solvent (e.g., hexane, heptane) to the polar modifier (e.g., isopropanol, ethanol). Small changes in the modifier percentage can have a significant impact.

      • Reversed Phase: Adjust the ratio of the aqueous buffer to the organic solvent (e.g., acetonitrile, methanol).[1] Modifying the pH of the aqueous phase can also improve selectivity.[1]

  • Inappropriate Temperature:

    • Explanation: Temperature can influence the conformation of both the analyte and the chiral selector, affecting the chiral recognition.

    • Solution: Experiment with different column temperatures. For some benzodiazepines, sub-ambient temperatures (e.g., -15 °C) can enhance separation by slowing down the interconversion of enantiomers.[1]

  • Low Flow Rate:

    • Explanation: A lower flow rate can sometimes improve resolution by allowing more time for the analyte to interact with the stationary phase.

    • Solution: Reduce the flow rate and observe the effect on the resolution.

Issue 2: Peak Tailing or Broadening

Possible Causes & Solutions:

  • Column Overload:

    • Explanation: Injecting too much sample can saturate the stationary phase, leading to poor peak shape.

    • Solution: Reduce the injection volume or the concentration of the sample.

  • Secondary Interactions:

    • Explanation: Unwanted interactions between the analyte and the silica backbone of the stationary phase can cause peak tailing.

    • Solution: Add a small amount of an acidic or basic modifier to the mobile phase (e.g., trifluoroacetic acid for acidic compounds, diethylamine for basic compounds) to suppress these interactions.

  • Column Degradation:

    • Explanation: The stationary phase can degrade over time, especially when using aggressive mobile phases or high pH.

    • Solution: Replace the column with a new one. Ensure the mobile phase pH is within the column's recommended operating range.[16]

  • Extra-column Volume:

    • Explanation: Excessive tubing length or dead volume in the HPLC system can contribute to peak broadening.

    • Solution: Use tubing with a smaller internal diameter and minimize the length of all connections.

Issue 3: Irreproducible Retention Times

Possible Causes & Solutions:

  • Inadequate Column Equilibration:

    • Explanation: The column may not be fully equilibrated with the mobile phase before injection, leading to shifting retention times.

    • Solution: Ensure the column is flushed with a sufficient volume of the mobile phase (at least 10-20 column volumes) before starting the analysis.[17]

  • Mobile Phase Inconsistency:

    • Explanation: Changes in the mobile phase composition, even minor ones, can significantly affect retention times.

    • Solution: Prepare fresh mobile phase daily. If using a gradient, ensure the pump is functioning correctly and the solvent proportions are accurate.[17]

  • Temperature Fluctuations:

    • Explanation: As mentioned earlier, temperature affects retention.

    • Solution: Use a column oven to maintain a constant and controlled temperature.[18]

  • Pump Malfunction:

    • Explanation: Issues with the HPLC pump, such as worn seals or check valves, can lead to inconsistent flow rates and pressure fluctuations.[18]

    • Solution: Perform regular maintenance on the HPLC pump.[16]

Issue 4: Difficulty with Preparative Scale-Up

Possible Causes & Solutions:

  • Column Overloading on Preparative Column:

    • Explanation: The loading capacity of a preparative column is not infinite. Overloading will lead to poor separation.

    • Solution: Perform a loading study on the preparative column to determine the maximum sample amount that can be injected while maintaining adequate resolution.

  • Differences in Column Packing:

    • Explanation: The packing efficiency can differ between analytical and preparative columns, even with the same stationary phase.

    • Solution: It may be necessary to re-optimize the mobile phase conditions on the preparative column.

  • Solvent Consumption and Cost:

    • Explanation: Preparative chromatography can be expensive due to the large volumes of solvent required.

    • Solution: Consider using Supercritical Fluid Chromatography (SFC) for preparative separations, as it often uses less organic solvent and can be faster.[11] For diastereomers, fractional crystallization is a more economical option for large quantities.[14]

Experimental Protocols & Data

Protocol 1: Chiral HPLC Method Development for Octahydropyrrolodiazepine Enantiomers

This protocol outlines a systematic approach to developing a chiral HPLC method.

1. Initial Column and Mobile Phase Screening:

  • Select a diverse set of chiral columns for screening (e.g., Chiralpak IA, IB, IC, and ID).
  • Prepare a stock solution of the racemic octahydropyrrolodiazepine mixture in a suitable solvent (e.g., methanol or ethanol).
  • For each column, perform a series of isocratic runs with different mobile phase compositions. A good starting point for normal phase is a mixture of hexane and isopropanol.

2. Optimization of the Best "Hit":

  • Once a column and mobile phase combination shows some separation, optimize the mobile phase composition by making small adjustments to the percentage of the polar modifier.
  • Investigate the effect of temperature by running the separation at different temperatures (e.g., 10°C, 25°C, 40°C).
  • Optimize the flow rate to achieve the best balance between resolution and analysis time.

3. Method Validation:

  • Once optimal conditions are found, validate the method for robustness, reproducibility, and linearity.
Data Summary: Mobile Phase Optimization for Chiral Separation

The following table provides an example of how to present data from a mobile phase optimization study.

ColumnMobile Phase (Hexane:Isopropanol)Retention Time (Enantiomer 1) (min)Retention Time (Enantiomer 2) (min)Resolution (Rs)
Chiralpak IA90:108.59.21.2
Chiralpak IA85:157.27.81.4
Chiralpak IA80:206.16.51.1
Chiralpak IB90:1010.110.30.5
Chiralpak IB85:158.99.10.6

This is example data and will vary depending on the specific compound and conditions.

Visualizations

Workflow for Chiral Purification Method Selection

This diagram illustrates the decision-making process for selecting an appropriate purification technique for octahydropyrrolodiazepine isomers.

G start Start: Isomeric Mixture of Octahydropyrrolodiazepine is_diastereomeric Is the mixture diastereomeric? start->is_diastereomeric large_scale Is large scale (>1g) purification required? is_diastereomeric->large_scale Yes analytical_hplc Analytical Chiral HPLC/SFC for method development is_diastereomeric->analytical_hplc No (Enantiomers) fractional_crystallization Fractional Crystallization large_scale->fractional_crystallization Yes prep_hplc_sfc Preparative HPLC/SFC large_scale->prep_hplc_sfc No end Pure Isomer fractional_crystallization->end prep_hplc_sfc->end prep_sfc Preparative SFC (preferred for speed and reduced solvent) analytical_hplc->prep_sfc prep_sfc->end G start Poor Peak Resolution check_csp Is the Chiral Stationary Phase (CSP) appropriate? start->check_csp screen_csps Screen different CSPs check_csp->screen_csps No optimize_mp Optimize Mobile Phase (solvent ratio, additives) check_csp->optimize_mp Yes screen_csps->optimize_mp check_temp Is the temperature optimized? optimize_mp->check_temp vary_temp Vary column temperature (sub-ambient to elevated) check_temp->vary_temp No check_flow Is the flow rate optimal? check_temp->check_flow Yes vary_temp->check_flow reduce_flow Reduce flow rate check_flow->reduce_flow No good_resolution Good Resolution Achieved check_flow->good_resolution Yes reduce_flow->good_resolution

Sources

Troubleshooting

Technical Support Center: Troubleshooting Low Solubility of Pyrrolodiazepine Derivatives

Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrrolodiazepine (PBD) derivatives. This guide is designed to provide in-depth, practical solutions to...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrrolodiazepine (PBD) derivatives. This guide is designed to provide in-depth, practical solutions to one of the most common challenges encountered with this class of compounds: low aqueous solubility. Here, we move beyond simple protocols to explain the underlying reasons for these solubility issues and provide a logical, step-by-step framework for overcoming them.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the initial, high-level questions that often arise when working with PBDs.

Q1: Why do my pyrrolodiazepine derivatives exhibit such poor aqueous solubility?

A1: The low aqueous solubility of PBD derivatives is primarily due to their molecular structure. These compounds are often large, complex, and possess significant hydrophobic regions.[1][2][3] The presence of multiple aromatic rings and a lack of ionizable groups in many derivatives contribute to their lipophilic nature, making them inherently difficult to dissolve in aqueous media.[4] This is a common challenge for many modern drug candidates, especially those identified through high-throughput screening, which often favors larger, more lipophilic molecules.[2]

Q2: What are the immediate, first-line solvents I should consider for my PBD derivative?

A2: For initial experiments, it is common to use organic solvents in which the PBD derivative is more readily soluble. Dimethyl sulfoxide (DMSO) is a frequent starting point for creating stock solutions due to its strong solubilizing power for a wide range of organic compounds.[5] However, for biological assays, it's crucial to minimize the final concentration of organic solvents like DMSO, as they can be toxic to cells. A typical workflow involves dissolving the compound in a minimal amount of a water-miscible organic solvent and then diluting it into the final aqueous buffer or media.[6]

Q3: How does pH influence the solubility of my PBD derivative?

A3: The effect of pH on solubility is highly dependent on the specific chemical structure of your PBD derivative.[7][8] If your molecule contains acidic or basic functional groups, its solubility can be significantly altered by changing the pH of the solution.[7][9] For a weak acid, increasing the pH above its pKa will lead to deprotonation, forming a more soluble salt.[7][9] Conversely, for a weak base, decreasing the pH below its pKa will result in protonation and increased solubility.[10] It's important to note that pH can also indirectly affect solubility by influencing the structure of other components in the solution, such as excipients or media components.[11]

Q4: What is compound aggregation and how can it affect my experiments?

A4: Compound aggregation is a phenomenon where individual molecules of your PBD derivative clump together to form larger particles, especially in aqueous solutions where their solubility is low.[12][13] This can lead to a number of experimental artifacts, including inaccurate measurements of compound concentration and reduced biological activity.[1][14] Aggregation is a particular concern for PBDs when they are conjugated to antibodies to form antibody-drug conjugates (ADCs), as it can impact the stability and efficacy of the final product.[1][15]

Section 2: In-depth Troubleshooting Guides

This section provides detailed, step-by-step protocols and the scientific rationale for addressing more persistent solubility challenges.

Guide 1: Systematic Solvent and Co-solvent Screening

When initial attempts to dissolve your PBD derivative are unsuccessful, a systematic screening of solvents and co-solvents is the next logical step. Co-solvents are organic solvents that are miscible with water and can increase the solubility of poorly soluble drugs by reducing the polarity of the aqueous environment.[16][17]

Experimental Protocol: Co-solvent Screening
  • Prepare a high-concentration stock solution: Dissolve your PBD derivative in a strong organic solvent like DMSO or N,N-dimethylacetamide to create a concentrated stock (e.g., 10-50 mM).

  • Select a panel of co-solvents: Choose a range of pharmaceutically acceptable co-solvents to test.

  • Perform serial dilutions: In a multi-well plate, perform serial dilutions of your stock solution into your primary aqueous buffer containing different concentrations of each co-solvent.

  • Equilibrate and observe: Allow the solutions to equilibrate for a set period (e.g., 2-24 hours) at a controlled temperature.

  • Assess solubility: Visually inspect for precipitation. For a more quantitative measure, centrifuge the plate to pellet any precipitate and measure the concentration of the supernatant using a suitable analytical method like HPLC-UV.[5][18][19]

Data Presentation: Common Co-solvents for Consideration
Co-solventTypical Concentration Range (%)Key Considerations
Ethanol5-20Generally well-tolerated in many biological systems.
Propylene Glycol10-40A common vehicle in pharmaceutical formulations.[20]
Polyethylene Glycol (PEG 300/400)10-50Can also help to prevent aggregation.[20]
Glycerol10-30A viscous solvent that can enhance stability.
Causality and Rationale

The addition of a co-solvent modifies the dielectric constant of the solvent mixture, making it more favorable for dissolving lipophilic compounds like PBDs.[17] The goal is to find a balance where the compound remains in solution without using a co-solvent concentration that is detrimental to your experimental system.

Guide 2: Leveraging pH for Solubility Enhancement

For PBD derivatives with ionizable groups, manipulating the pH is a powerful tool to enhance solubility.

Experimental Protocol: pH-Solubility Profiling
  • Prepare a series of buffers: Create a range of buffers with varying pH values (e.g., from pH 2 to pH 10).

  • Add excess compound: Add an excess of your solid PBD derivative to each buffer.

  • Equilibrate: Shake or stir the samples at a constant temperature until equilibrium is reached (typically 24-72 hours). This is often referred to as the shake-flask method and is a reliable way to determine thermodynamic solubility.[18]

  • Separate solid from solution: Centrifuge or filter the samples to remove any undissolved solid.

  • Quantify dissolved compound: Analyze the concentration of the PBD derivative in the supernatant/filtrate for each pH point using a validated analytical method.[19]

Visualization: Logical Flow for pH Optimization

Caption: Decision workflow for utilizing pH to improve PBD solubility.

Guide 3: The Use of Excipients - Surfactants and Cyclodextrins

When co-solvents and pH adjustments are insufficient, excipients such as surfactants and cyclodextrins can be employed.

  • Surfactants: These are amphiphilic molecules that can form micelles in aqueous solutions.[21] Poorly soluble drugs can partition into the hydrophobic core of these micelles, increasing their apparent solubility.[21] Common examples include polysorbates (Tween series) and poloxamers. The use of cationic surfactants has been shown to be effective for some acidic drugs due to electrostatic interactions.[21]

  • Cyclodextrins: These are cyclic oligosaccharides that form a truncated cone-like structure with a hydrophilic exterior and a lipophilic interior cavity.[12][22] PBD derivatives can form inclusion complexes with cyclodextrins, where the hydrophobic part of the molecule is encapsulated within the cyclodextrin cavity, thereby increasing its solubility in water.[12][13][22] 2-hydroxypropyl-β-cyclodextrin (HPβCD) is a commonly used derivative due to its high water solubility and low toxicity.[13]

Experimental Protocol: Screening Solubilizing Excipients
  • Prepare excipient stock solutions: Make a series of aqueous solutions with increasing concentrations of the chosen surfactant or cyclodextrin.

  • Add PBD derivative: Add your PBD derivative (either from a concentrated organic stock or as a solid) to each excipient solution.

  • Equilibrate and Analyze: Follow the same equilibration and analysis steps as outlined in the co-solvent and pH-solubility protocols to determine the concentration of the dissolved compound.

Visualization: Mechanism of Cyclodextrin Solubilization

G cluster_0 Aqueous Environment cluster_1 Cyclodextrin Solution PBD PBD Derivative (Insoluble) Complex PBD-Cyclodextrin Complex (Soluble) PBD->Complex Inclusion Complex Formation CD Cyclodextrin (HPβCD) CD->Complex

Caption: Encapsulation of a PBD derivative by a cyclodextrin to form a soluble complex.

Section 3: Summary and Recommendations

Troubleshooting the low solubility of pyrrolodiazepine derivatives requires a systematic and multi-faceted approach. It is recommended to start with simple methods like co-solvent addition and pH adjustment before moving on to more complex formulations involving surfactants or cyclodextrins. Throughout this process, careful analytical characterization is essential to accurately determine solubility and ensure the stability of your compound. By understanding the underlying physicochemical principles, researchers can effectively overcome solubility challenges and advance their research and development of these potent molecules.

References

  • Anonymous. (n.d.). Pyrrolobenzodiazepine Antibody-Drug Conjugates Designed for Stable Thiol Conjugation - PMC. National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]

  • Hartley, J. A., et al. (2014). Pyrrolobenzodiazepines (PBDs) Do Not Bind to DNA G-Quadruplexes. PLOS ONE, 9(8), e105793. [Link]

  • Sussman, D., et al. (2018). Modulating Therapeutic Activity and Toxicity of Pyrrolobenzodiazepine Antibody–Drug Conjugates with Self-Immolative Disulfide Linkers. Molecular Cancer Therapeutics, 17(3), 631–640. [Link]

  • Amir, M., et al. (2022). Effect of pH on Pharmaceutical Ingredients / Drugs / Chemicals. Asian Journal of Dental and Health Sciences, 2(3), 1-3.
  • Jouyban, A. (2010). Experimental and Computational Methods Pertaining to Drug Solubility. InTech.
  • Anonymous. (2023). Modern Approaches for Enhancing Drug Solubility: An Overview of Technologies. Cureus, 15(11), e48849. [Link]

  • Sharma, D., et al. (2011). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS Review Article. International Journal of Pharmaceutical Sciences Review and Research, 8(2), 74-80.
  • Putchakayala, S. B. (2021). Enabling Clinical Development of Poorly Soluble Molecules Through Formulation Solutions. Aragen Life Sciences. Retrieved February 15, 2026, from [Link]

  • Vinarov, Z., et al. (2026). Indirect effects of pH on drug solubility in fed state simulated intestinal fluids. International Journal of Pharmaceutics, 126647. [Link]

  • Amir, M., et al. (2022). Effect of pH on Pharmaceutical Ingredients / Drugs / Chemicals. ResearchGate. Retrieved February 15, 2026, from [Link]

  • Anonymous. (2023). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research, 6(10), 1-8.
  • Kaneko, A., et al. (2012). Characterization and solubilization of pyrrole-imidazole polyamide aggregates. Bioorganic & Medicinal Chemistry Letters, 22(12), 4038–4041. [Link]

  • Anonymous. (2024). Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. Retrieved February 15, 2026, from [Link]

  • Anonymous. (2024). strategies to increase solubility and bioavailability of drugs. ResearchGate. Retrieved February 15, 2026, from [Link]

  • Kaneko, A., et al. (2012). Characterization and Solubilization of Pyrrole–Imidazole Polyamide Aggregates. PMC. Retrieved February 15, 2026, from [Link]

  • Anonymous. (2017). Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing. Retrieved February 15, 2026, from [Link]

  • Anonymous. (2024). How does pH affect drug delivery?. PatSnap. Retrieved February 15, 2026, from [Link]

  • Anonymous. (2022). Compound solubility measurements for early drug discovery. Computational Chemistry. Retrieved February 15, 2026, from [Link]

  • Anonymous. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Retrieved February 15, 2026, from [Link]

  • Anonymous. (2015). The Effect of pH and Surfactant on the Dissolution Profile of Poorly Water Soluble Drug and their Comparative Study. iMedPub. Retrieved February 15, 2026, from [Link]

  • O'Donnell, K. P., & Williams, R. O. (2014).
  • Anonymous. (n.d.). Method Development & Method Validation for Solubility and Dissolution Curves. CD Formulation. Retrieved February 15, 2026, from [Link]

  • Hagedorn, M., et al. (2022). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI. Retrieved February 15, 2026, from [Link]

  • Al-Achi, A., et al. (2013). Novel strategies for the formulation and processing of poorly water-soluble drugs. Die Pharmazie-An International Journal of Pharmaceutical Sciences, 68(10), 787-796.
  • Allen, L. V. (2020). Basics of Nonsterile Compounding: Excipients Used in Nonsterile Compounding, Part 5: Compounding Using Solvents and Cosolvent Systems. International Journal of Pharmaceutical Compounding, 24(2), 114–118.
  • Vlahov, I. R., et al. (2017). Abstract 216: pro -Pyrrolobenzodiazepine ( pro -PBD) bioconjugates, the legacy: Design and synthesis of pro -PBD conjugates containing self-immolative substituted disulfide linkers. Cancer Research, 77(13_Supplement), 216. [Link]

  • Gu, L., et al. (2011). Optimization of the Antitumor Activity of Sequence-specific Pyrrolobenzodiazepine Derivatives Based on their Affinity for ABC Transporters. Pharmaceutical Research, 28(5), 1034–1046. [Link]

  • Anonymous. (2025). Pyrrolobenzodiazepine dimers for chemotherapy and antibody-drug conjugate applications. European Journal of Medicinal Chemistry, 118114. [Link]

  • Akbari, B. V., et al. (1993). Optimization of cosolvent concentration and excipient composition in a topical corticosteroid solution. Journal of Pharmaceutical Sciences, 82(9), 943–946. [Link]

  • Pillow, T. H., et al. (2020). Systematic Variation of Pyrrolobenzodiazepine (PBD)-Dimer Payload Physicochemical Properties Impacts Efficacy and Tolerability of the Corresponding Antibody–Drug Conjugates. Journal of Medicinal Chemistry, 63(15), 8413–8423. [Link]

  • Lee, S. H., et al. (2022). Effects of Polymers on the Drug Solubility and Dissolution Enhancement of Poorly Water-Soluble Rivaroxaban. Polymers, 14(16), 3422. [Link]

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Optimization

Technical Support Center: Chiral Separation of (9aS)-Octahydro-1H-pyrrolo[1,2-a]diazepine

Welcome to the technical support center for the chiral separation of (9aS)-Octahydro-1H-pyrrolo[1,2-a]diazepine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the chiral separation of (9aS)-Octahydro-1H-pyrrolo[1,2-a]diazepine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting, and frequently asked questions (FAQs) regarding the resolution of this chiral cyclic diamine.

Introduction

(9aS)-Octahydro-1H-pyrrolo[1,2-a]diazepine is a chiral molecule with significant interest in pharmaceutical development. The separation of its enantiomers is a critical step to investigate their individual pharmacological and toxicological profiles.[1][2] This guide provides a comprehensive overview of the primary chiral separation methods applicable to this compound, including diastereomeric salt crystallization, chiral chromatography (HPLC and SFC), and enzymatic resolution.

Method Selection: A Strategic Approach

Choosing the appropriate chiral separation method depends on several factors, including the scale of the separation, the required enantiomeric purity, available equipment, and downstream applications. The following diagram illustrates a general decision-making workflow for selecting a suitable method.

MethodSelection Start Racemic Octahydro-1H-pyrrolo[1,2-a]diazepine Screening Initial Method Screening Start->Screening Scale What is the desired scale? LargeScale Large Scale (g to kg) Scale->LargeScale Large SmallScale Small Scale (mg to g) Scale->SmallScale Small Purity What is the required enantiomeric purity? HighPurity High Purity (>99% ee) Purity->HighPurity High ModeratePurity Moderate Purity Purity->ModeratePurity Moderate Screening->Scale Screening->Purity DiastereomericSalt Diastereomeric Salt Crystallization End Pure Enantiomers DiastereomericSalt->End Economical for large scale ChiralChrom Chiral Chromatography (HPLC/SFC) ChiralChrom->End High purity & analytical EnzymaticRes Enzymatic Resolution EnzymaticRes->End Mild conditions, moderate yield LargeScale->DiastereomericSalt SmallScale->ChiralChrom HighPurity->ChiralChrom ModeratePurity->DiastereomericSalt ModeratePurity->EnzymaticRes

Caption: Decision workflow for selecting a chiral separation method.

Diastereomeric Salt Crystallization

Diastereomeric salt crystallization is a classical and often cost-effective method for large-scale chiral separations.[3][4] It involves reacting the racemic amine with a chiral resolving agent to form diastereomeric salts, which can be separated based on their different solubilities.[1][5]

Frequently Asked Questions (FAQs)
  • Q1: What are suitable chiral resolving agents for a basic compound like Octahydro-1H-pyrrolo[1,2-a]diazepine?

    • A1: For a basic amine, acidic chiral resolving agents are used. Common choices include (+)-tartaric acid, (-)-mandelic acid, (+)-camphor-10-sulfonic acid, and 1,1'-binaphthyl-2,2'-diyl hydrogen phosphate (BNP).[4][5][6] The selection of the resolving agent is often empirical and requires screening.

  • Q2: How do I choose the right solvent for crystallization?

    • A2: The ideal solvent should provide a significant solubility difference between the two diastereomeric salts. A good starting point is to test a range of solvents with varying polarities, such as alcohols (methanol, ethanol, isopropanol), ketones (acetone), and esters (ethyl acetate). Solvent mixtures can also be employed to fine-tune the solubility.

  • Q3: What is the optimal molar ratio of the resolving agent to the racemic amine?

    • A3: The molar ratio can significantly impact the yield and enantiomeric excess (ee) of the resolved product. While a 1:1 ratio is a common starting point, ratios higher than 1.5 have been shown to be beneficial in some cases.[3] It is recommended to screen different molar ratios during method development.

Troubleshooting Guide
Problem Potential Cause(s) Suggested Solution(s)
No crystal formation - The diastereomeric salts are too soluble in the chosen solvent.- The concentration of the salts is too low.- Try a less polar solvent or a solvent mixture.- Concentrate the solution.- Cool the solution to a lower temperature.
Formation of an oil instead of crystals - The melting point of the diastereomeric salt is below the temperature of the solution.- Impurities are present.- Use a different solvent.- Try to induce crystallization by scratching the inside of the flask or by adding a seed crystal.- Purify the starting racemic amine.
Low enantiomeric excess (ee) of the crystallized salt - The solubility difference between the diastereomeric salts is small.- Co-crystallization of both diastereomers.- Perform recrystallization of the obtained salt.- Screen for a different resolving agent or solvent system.[6]
Low yield of the desired enantiomer - The desired diastereomeric salt is too soluble.- Suboptimal molar ratio of the resolving agent.- Optimize the solvent and temperature profile for crystallization.- Experiment with different molar ratios of the resolving agent.[3]

Chiral Chromatography (HPLC & SFC)

Chiral chromatography is a powerful technique for both analytical and preparative scale separations, offering high resolution and purity.[7]

Frequently Asked Questions (FAQs)
  • Q1: Which type of chiral stationary phase (CSP) is most suitable for separating a cyclic diamine?

    • A1: Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are the most widely used and are a good starting point for screening.[7][8] For basic compounds, it is often beneficial to add a basic modifier to the mobile phase, such as diethylamine (DEA) or triethylamine (TEA), to improve peak shape and resolution.[8][9]

  • Q2: What are the typical mobile phases used for chiral HPLC separation of amines?

    • A2: Normal-phase chromatography using mixtures of hexane or heptane with an alcohol (isopropanol or ethanol) is very common for chiral separations on polysaccharide CSPs.[8] The addition of a small amount of a basic additive (e.g., 0.1% DEA) is crucial to prevent peak tailing.[8]

  • Q3: Is Supercritical Fluid Chromatography (SFC) a viable alternative to HPLC?

    • A3: Yes, SFC is an excellent alternative and often provides faster separations and uses less organic solvent.[10] The mobile phase in SFC is typically supercritical CO2 with a co-solvent such as methanol or ethanol, and a basic additive is also recommended.

Troubleshooting Guide
Problem Potential Cause(s) Suggested Solution(s)
Poor or no separation - Inappropriate chiral stationary phase (CSP).- Incorrect mobile phase composition.- Screen different types of CSPs (e.g., cellulose-based, amylose-based).- Optimize the mobile phase composition (e.g., change the alcohol modifier, adjust the percentage of the modifier).
Peak tailing - Strong interaction of the basic amine with the silica support of the CSP.- Secondary interactions with the stationary phase.- Add or increase the concentration of a basic additive (e.g., DEA, TEA) to the mobile phase.[8][9]- Use a CSP specifically designed for basic compounds.
Poor peak shape (fronting, splitting) - Sample overload.- Sample solvent is too strong.- Reduce the injection volume or the concentration of the sample.- Dissolve the sample in the mobile phase or a weaker solvent.[9]
Irreproducible retention times - Column not properly equilibrated.- Changes in mobile phase composition.- Temperature fluctuations.- Ensure the column is equilibrated with the mobile phase for a sufficient time before injection.- Prepare fresh mobile phase and ensure accurate composition.- Use a column thermostat to control the temperature.
"Memory effects" from additives - Residual acidic or basic modifiers from previous runs affecting the current separation.- Dedicate a column for specific methods (e.g., methods with acidic or basic additives).- Thoroughly flush the column and HPLC system between method changes.[11]

Enzymatic Resolution

Enzymatic resolution utilizes the stereoselectivity of enzymes to differentiate between enantiomers. This method is known for its high selectivity and mild reaction conditions.[12][13]

Frequently Asked Questions (FAQs)
  • Q1: What type of enzymes can be used for the resolution of cyclic amines?

    • A1: Lipases are commonly used for the kinetic resolution of primary and some secondary amines through enantioselective acylation.[14] For tertiary amines, amine oxidases can be employed in a deracemization process.[12][15]

  • Q2: What is kinetic resolution and what is the maximum theoretical yield?

    • A2: Kinetic resolution is a process where one enantiomer reacts faster than the other, allowing for their separation. The maximum theoretical yield for the recovery of one enantiomer is 50%.[13][16]

  • Q3: What is deracemization and how does it differ from kinetic resolution?

    • A3: Deracemization is a process that converts a racemate into a single, pure enantiomer, with a theoretical yield of 100%.[13] This can be achieved using a combination of an enantioselective enzyme and a non-selective chemical reagent in a one-pot process.[15]

Troubleshooting Guide
Problem Potential Cause(s) Suggested Solution(s)
Low or no enzyme activity - Incorrect pH or temperature.- Enzyme inhibition.- Enzyme denaturation.- Optimize the reaction conditions (pH, temperature, buffer).- Ensure the substrate or solvent is not inhibiting the enzyme.- Handle and store the enzyme according to the manufacturer's instructions.
Low enantioselectivity - The chosen enzyme is not suitable for the substrate.- Suboptimal reaction conditions.- Screen a panel of different enzymes.- Optimize the reaction parameters, such as the acylating agent (for lipases) or the reducing agent (for deracemization).
Difficult product separation - The product and remaining substrate have similar properties.- Choose an acylating agent that introduces a significant change in the physicochemical properties of the product to facilitate separation (e.g., by chromatography or extraction).

Experimental Protocols

Protocol 1: General Workflow for Diastereomeric Salt Crystallization

DiastereomericSaltWorkflow Start Racemic Amine & Chiral Acid Dissolve Dissolve in a suitable warm solvent Start->Dissolve Mix Mix solutions and stir Dissolve->Mix Cool Cool slowly to room temperature, then in an ice bath Mix->Cool Crystallize Crystallization of the less soluble diastereomeric salt Cool->Crystallize Filter Vacuum filter and wash with cold solvent Crystallize->Filter Liberate Liberate the free amine with a base (e.g., NaOH) Filter->Liberate Extract Extract the enantiomerically enriched amine Liberate->Extract Analyze Analyze for ee% by chiral HPLC Extract->Analyze End Pure Enantiomer Analyze->End

Caption: Workflow for diastereomeric salt crystallization.

Step-by-Step Methodology:

  • Dissolution: Dissolve the racemic Octahydro-1H-pyrrolo[1,2-a]diazepine (1 equivalent) in a minimal amount of a warm solvent (e.g., methanol). In a separate flask, dissolve the chiral resolving agent (0.5 to 1.0 equivalent) in the same warm solvent.[1]

  • Mixing and Crystallization: Slowly add the resolving agent solution to the amine solution with stirring. Allow the mixture to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.[1]

  • Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.

  • Liberation of the Free Amine: Suspend the collected crystals in water and add a base (e.g., 1M NaOH solution) dropwise until the salt is dissolved and the solution is basic.

  • Extraction: Extract the liberated amine with an organic solvent (e.g., dichloromethane or ethyl acetate). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Analysis: Determine the enantiomeric excess of the obtained amine by chiral HPLC or SFC.

Protocol 2: Chiral HPLC Method Development Strategy

Step-by-Step Methodology:

  • Column Selection: Start with two polysaccharide-based chiral stationary phases, for example, one cellulose-based (e.g., Chiralcel OD-H) and one amylose-based (e.g., Chiralpak AD).[8]

  • Mobile Phase Screening:

    • Mobile Phase A: n-Hexane/Isopropanol (90:10, v/v) + 0.1% Diethylamine (DEA).

    • Mobile Phase B: n-Hexane/Ethanol (90:10, v/v) + 0.1% Diethylamine (DEA).

  • Initial Screening: Inject the racemic standard onto each column with each mobile phase at a flow rate of 1 mL/min.

  • Optimization: If separation is observed, optimize the resolution by adjusting the ratio of the alcohol modifier. If no separation is observed, try a different type of CSP or a different mobile phase system (e.g., polar organic mode with acetonitrile/methanol).

References

  • Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. (URL not available)
  • Resolution (Separation) of Enantiomers - Chemistry LibreTexts. [Link]

  • Part 6: Resolution of Enantiomers - Chiralpedia. [Link]

  • Chiral resolution - Wikipedia. [Link]

  • A Chemo-Enzymatic Route to Enantiomerically Pure Cyclic Tertiary Amines | Journal of the American Chemical Society - ACS Publications. [Link]

  • Efficient synthesis of chiral vicinal diamines with four contiguous stereocenters via sequential dynamic kinetic resolution of 2,3-diamino-1,4-diketones - PMC. [Link]

  • Catalytic Kinetic Resolution of Cyclic Secondary Amines - ResearchGate. [Link]

  • It Isn't Always The Column: Troubleshooting Your HPLC Separation - Agilent. [Link]

  • Trouble with chiral separations - May 20 2020 - Chromatography Today. [Link]

  • Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC. [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs | LCGC International. [Link]

  • Catalytic asymmetric synthesis of 1,2-diamines - RSC Publishing. [Link]

  • Synthesis of enantiomerically pure alcohols and amines via biocatalytic deracemisation methods - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY01539F. [Link]

  • Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. [Link]

  • HPLC Chiral Columns - Element Lab Solutions. [Link]

  • Access to Chiral Diamine Derivatives through Stereoselective Cu-Catalyzed Reductive Coupling of Imines and Allenamides | The Journal of Organic Chemistry - ACS Publications. [Link]

  • Chiral Vicinal Diamines Derived from Mefloquine | The Journal of Organic Chemistry. [Link]

  • HPLC Troubleshooting. [Link]

  • Synthesis of 2,6-Diaminotriptycene Conjugates with Chiral Auxiliaries: Towards the Scalable Resolution of Crucial Triptycene Intermediates - MDPI. [Link]

  • Enantioselective total synthesis of pyrrolo-[2,1-c][3][4]-benzodiazepine monomers (S)-(−)-barmumycin and (S)-(+)-boseongazepine B - Organic Chemistry Frontiers (RSC Publishing). [Link]

  • CHIRAL SEPARATION METHODS FOR PHARMACEUTICAL AND BIOTECHNOLOGICAL PRODUCTS. [Link]

  • Diastereodivergent Synthesis of Chiral Tetrahydropyrrolodiazepinediones via a One-Pot Intramolecular aza-Michael/Lactamization Sequence - PubMed. [Link]

  • A New Strategy for Pyrrolo[1,2- a ][3][4]diazepine Structure Formation - ResearchGate. [Link]

  • An Update on the Synthesis of Pyrrolo[3][4]benzodiazepines - PMC. [Link]

  • Molecular Modeling and Chiral Separation of Benzodiazepines by Capillary Electrophoresis Using Highly Sulfated Cyclodextrins - SciELO México. [Link]

  • Exploiting the Reactivity of 1,2-Ketoamides: Enantioselective Synthesis of Functionalized Pyrrolidines and Pyrrolo-1,4-benzodiazepine-2,5-diones | Request PDF - ResearchGate. [Link]

  • Design, synthesis and molecular docking of new fused 1H-pyrroles, pyrrolo[3,2-d]pyrimidines and pyrrolo[3,2-e][3][4]diazepine derivatives as potent EGFR/CDK2 inhibitors - PMC. [Link]

  • Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis - PMC. [Link]

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Troubleshooting

Technical Support Center: Scalable Synthesis of (9aS)-Octahydro-1H-pyrrolo[1,2-a]diazepine

Welcome to the Technical Support Center for the scalable synthesis of (9aS)-Octahydro-1H-pyrrolo[1,2-a]diazepine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the scalable synthesis of (9aS)-Octahydro-1H-pyrrolo[1,2-a]diazepine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) related to the multi-step synthesis of this valuable chiral diamine scaffold.

I. Introduction and Strategic Overview

(9aS)-Octahydro-1H-pyrrolo[1,2-a]diazepine is a saturated bicyclic diamine with a unique three-dimensional structure, making it an attractive scaffold in medicinal chemistry and drug discovery. Its rigid conformation allows for the precise spatial orientation of substituents, which is crucial for optimizing interactions with biological targets. This guide outlines a robust and scalable synthetic approach starting from the readily available and chiral starting material, L-proline, to ensure the desired (9aS)-stereochemistry.

The overall synthetic strategy involves a multi-step sequence, including N-alkylation, amidation, cyclization, and stereoselective reduction. Each step has been optimized for scalability, and potential challenges are addressed in the troubleshooting section.

II. Proposed Scalable Synthetic Route

The following section details a proposed multi-step synthesis for (9aS)-Octahydro-1H-pyrrolo[1,2-a]diazepine. The route is designed for scalability and utilizes common laboratory reagents and techniques.

Visualizing the Workflow

Synthetic_Workflow L_Proline L-Proline N_Protected_Proline N-Protected L-Proline L_Proline->N_Protected_Proline Protection Activated_Ester Activated Ester N_Protected_Proline->Activated_Ester Activation Dipeptide_Intermediate Dipeptide-like Intermediate Activated_Ester->Dipeptide_Intermediate Coupling Lactam_Precursor Lactam Precursor Dipeptide_Intermediate->Lactam_Precursor Deprotection & Intramolecular Amidation Tetrahydro_Diazepine 2,3,4,5-Tetrahydro-1H- pyrrolo[1,2-a][1,4]diazepine Lactam_Precursor->Tetrahydro_Diazepine Reduction & Cyclization Final_Product (9aS)-Octahydro-1H- pyrrolo[1,2-a]diazepine Tetrahydro_Diazepine->Final_Product Stereoselective Reduction

Reference Data & Comparative Studies

Validation

A Strategic Guide to the Structure-Activity Relationship (SAR) of (9aS)-Octahydro-1H-pyrrolo[1,2-a]diazepine Analogs: A Roadmap for Novel CNS Drug Discovery

For researchers, medicinal chemists, and drug development professionals, the quest for novel chemical entities with improved therapeutic profiles is a perpetual endeavor. The (9aS)-Octahydro-1H-pyrrolo[1,2-a]diazepine sc...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and drug development professionals, the quest for novel chemical entities with improved therapeutic profiles is a perpetual endeavor. The (9aS)-Octahydro-1H-pyrrolo[1,2-a]diazepine scaffold represents a compelling, yet underexplored, platform for the discovery of new central nervous system (CNS) agents. This guide provides a comprehensive framework for initiating and navigating a structure-activity relationship (SAR) study of this promising scaffold. By leveraging insights from its well-documented aromatic counterparts, the pyrrolo[1][2]benzodiazepines (PBDs), we will outline a strategic path from synthesis to biological evaluation, complete with detailed experimental protocols and the causal logic behind each step.

The PBDs are recognized as a "privileged structure" in medicinal chemistry, with a rich history of producing compounds with a wide array of biological activities, including anxiolytic, sedative, anticonvulsant, and antipsychotic effects[1][3][4]. The core principle of this guide is to treat the saturated (9aS)-Octahydro-1H-pyrrolo[1,2-a]diazepine system as a bioisosteric replacement for the PBD nucleus. This "scaffold hopping" strategy from a flat, aromatic system to a three-dimensional, saturated core is a well-established tactic in drug design aimed at improving physicochemical properties such as solubility and metabolic stability, while potentially discovering novel pharmacological profiles[5][6].

This guide is structured not as a review of existing data, but as a forward-looking experimental roadmap. We will propose a logical progression for synthesizing a focused library of analogs, outline robust assays for their biological characterization, and provide a framework for interpreting the resulting data to build a coherent SAR model.

Part 1: The Strategic Foundation: Synthesis of the Core Scaffold and Rationale for Analog Design

The successful exploration of SAR begins with a reliable and flexible synthetic route to the core scaffold. The proposed synthesis of (9aS)-Octahydro-1H-pyrrolo[1,2-a]diazepine is designed to be adaptable for the introduction of chemical diversity at key positions.

Proposed Synthetic Protocol: Synthesis of the (9aS)-Octahydro-1H-pyrrolo[1,2-a]diazepine Core

This multi-step synthesis provides a practical and scalable route to the target scaffold.

Step 1: N-Alkylation of L-Proline Methyl Ester

  • To a solution of L-proline methyl ester hydrochloride (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (2.5 eq).

  • Add ethyl 4-bromobutanoate (1.1 eq) dropwise at room temperature.

  • Heat the reaction mixture to 60°C and stir for 12-18 hours, monitoring by TLC.

  • After completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the diester intermediate.

Step 2: Dieckmann Cyclization

  • Dissolve the diester intermediate (1.0 eq) in anhydrous toluene.

  • Add sodium hydride (60% dispersion in mineral oil, 1.5 eq) portion-wise at 0°C.

  • Allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours.

  • Cool the reaction in an ice bath and quench by the slow addition of 1 M HCl until the mixture is acidic.

  • Separate the layers and extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to give the crude β-keto ester.

Step 3: Decarboxylation

  • Dissolve the crude β-keto ester in a 1:1 mixture of acetic acid and water.

  • Heat the mixture to reflux for 8-12 hours.

  • Cool the reaction, neutralize with saturated sodium bicarbonate solution, and extract with dichloromethane (3x).

  • Combine the organic layers, dry, and concentrate. Purify by column chromatography to yield the bicyclic ketone.

Step 4: Reductive Amination

  • To a solution of the bicyclic ketone (1.0 eq) in methanol, add ammonium acetate (10 eq) and sodium cyanoborohydride (1.5 eq).

  • Stir the reaction at room temperature for 24 hours.

  • Quench the reaction by the addition of 2 M NaOH and extract with dichloromethane (3x).

  • Dry the combined organic extracts and concentrate. Purify by column chromatography to yield the racemic octahydro-1H-pyrrolo[1,2-a]diazepine.

  • The desired (9aS) enantiomer can be isolated via chiral HPLC or by using chiral starting materials and stereoselective reagents in the preceding steps.

Rationale for Analog Design and SAR Exploration

With a robust synthesis of the core in hand, the next step is to design a library of analogs to probe the SAR. Based on the known SAR of PBDs, where substituents on the diazepine nitrogen and the aromatic ring are crucial for activity, we will focus on modifications at analogous positions of our saturated scaffold.

Key Positions for Modification:

  • N1-Position (Diazepine Ring): This position is analogous to the N-5 position in PBDs, which often bears substituents that modulate CNS activity[2]. We will explore the introduction of various alkyl and aryl groups.

  • C7/C8-Positions (Pyrrolidine Ring): These positions can be considered rough analogs to the aromatic ring of PBDs. Substitution here will explore the impact of modifying the steric and electronic properties of the "western" region of the molecule.

The diagram below illustrates the proposed strategy for SAR exploration.

SAR_Strategy cluster_scaffold Core Scaffold cluster_analogs Analog Series cluster_N1 N1-Position Analogs cluster_C7C8 C7/C8-Position Analogs Core (9aS)-Octahydro-1H-pyrrolo[1,2-a]diazepine N1_Alkyl R1 = Small Alkyl (Me, Et) (Probes steric bulk) Core->N1_Alkyl Diversification at N1 N1_Aryl R1 = Aryl (Ph, 4-Cl-Ph) (Probes electronic effects) Core->N1_Aryl N1_HBA R1 = (CH2)2OH (Probes H-bonding) Core->N1_HBA C7_Me R2 = Me at C7 (Probes steric effects) Core->C7_Me Diversification at C7/C8 C8_OH R3 = OH at C8 (Probes H-bonding) Core->C8_OH

Caption: Proposed strategy for SAR exploration of the core scaffold.

Part 2: Biological Evaluation: A Tiered Approach

Given the CNS activity of the parent PBD class, the biological evaluation of our new analogs will focus on assays relevant to sedative, anxiolytic, and anticonvulsant effects. A tiered screening approach will efficiently identify promising candidates.

Tier 1: In Vitro Screening - Target Engagement

The primary mechanism of action for many benzodiazepines is the potentiation of the GABA-A receptor[4]. Therefore, our initial screen will assess the ability of the analogs to bind to the benzodiazepine site on the GABA-A receptor.

Experimental Protocol: [³H]-Flumazenil Competitive Binding Assay

  • Membrane Preparation: Prepare crude synaptic membranes from rat whole brain. Homogenize tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4) and centrifuge at 1,000 x g for 10 min at 4°C. Centrifuge the supernatant at 20,000 x g for 20 min. Resuspend the pellet in fresh buffer and repeat the centrifugation. Finally, resuspend the pellet in assay buffer.

  • Assay: In a 96-well plate, combine 50 µL of test compound (at various concentrations), 50 µL of [³H]-Flumazenil (final concentration 1 nM), and 400 µL of the membrane preparation.

  • Incubation: Incubate the plates at 4°C for 60 minutes.

  • Termination and Filtration: Terminate the assay by rapid filtration through GF/B glass fiber filters using a cell harvester. Wash the filters three times with ice-cold assay buffer.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of [³H]-Flumazenil) using non-linear regression analysis. Diazepam should be used as a positive control.

Tier 2: In Vivo Screening - Phenotypic Assays

Compounds that show significant binding affinity in the Tier 1 assay will be advanced to in vivo models to assess their functional effects.

Experimental Protocol: Mouse Pentylenetetrazol (PTZ)-Induced Seizure Model

This is a standard model for evaluating anticonvulsant activity.

  • Animals: Use male ICR mice (20-25 g).

  • Dosing: Administer the test compounds intraperitoneally (i.p.) at various doses (e.g., 10, 30, 100 mg/kg) or orally (p.o.). The vehicle will be saline or 0.5% carboxymethylcellulose. Diazepam will be used as a positive control.

  • Seizure Induction: 30 minutes (for i.p.) or 60 minutes (for p.o.) after compound administration, inject a convulsive dose of PTZ (e.g., 85 mg/kg, s.c.).

  • Observation: Immediately after PTZ injection, place each mouse in an individual observation cage and observe for 30 minutes for the presence of clonic seizures (lasting for at least 5 seconds).

  • Data Analysis: The percentage of animals protected from seizures at each dose is calculated. The ED50 (the dose that protects 50% of the animals from seizures) can be determined using probit analysis.

The overall experimental workflow is depicted in the following diagram:

Workflow cluster_synthesis Synthesis & Library Generation cluster_evaluation Biological Evaluation cluster_analysis Data Analysis & SAR Synth_Core Synthesize Core Scaffold Synth_Analogs Synthesize Analog Library (N1 & C7/C8 Modifications) Synth_Core->Synth_Analogs Tier1 Tier 1: In Vitro Binding Assay ([³H]-Flumazenil Competition) Synth_Analogs->Tier1 Tier2 Tier 2: In Vivo Phenotypic Screen (Mouse PTZ Seizure Model) Tier1->Tier2 Active Compounds SAR_Table Generate SAR Table Tier2->SAR_Table SAR_Model Develop SAR Model SAR_Table->SAR_Model

Caption: Experimental workflow from synthesis to SAR model development.

Part 3: Data Interpretation and SAR Table Generation

The data generated from the biological assays will be compiled into an SAR table to facilitate the identification of trends and guide the design of the next generation of analogs.

Table 1: Hypothetical SAR Data for (9aS)-Octahydro-1H-pyrrolo[1,2-a]diazepine Analogs

Compound IDR1 (N1-Position)R2/R3 (C7/C8)GABA-A Binding IC50 (nM)PTZ Seizure Protection (% at 30 mg/kg)
Core HH>10,0000
1a MethylH85020
1b EthylH62040
1c PhenylH45060
1d 4-Cl-PhenylH15080
2a H7-Methyl>10,0000
2b 4-Cl-Phenyl7-Methyl25070
2c 4-Cl-Phenyl8-Hydroxy12090

This table presents hypothetical data for illustrative purposes.

Interpreting the Hypothetical Data:

  • Effect of N1-Substitution: The unsubstituted core is inactive. Small alkyl groups (1a, 1b) confer weak activity, while aromatic substituents (1c, 1d) significantly increase potency. The electron-withdrawing chloro group on the phenyl ring (1d) further enhances activity, suggesting a potential role for electronic interactions in the binding pocket.

  • Effect of C7/C8-Substitution: Substitution on the pyrrolidine ring alone (2a) does not appear to confer activity. However, when combined with an optimal N1-substituent (2b, 2c), these modifications can further modulate activity. The hydroxyl group at C8 (2c) may be forming a key hydrogen bond, leading to the highest potency in this hypothetical series.

Conclusion and Future Directions

This guide provides a comprehensive and scientifically grounded roadmap for initiating an SAR investigation into the (9aS)-Octahydro-1H-pyrrolo[1,2-a]diazepine scaffold. By treating this saturated system as a three-dimensional bioisostere of the clinically relevant pyrrolo[1][2]benzodiazepines, we have established a clear rationale for its exploration. The detailed synthetic protocols and tiered biological evaluation strategy offer a practical framework for researchers to generate high-quality, interpretable data.

The successful identification of potent lead compounds from this proposed study would warrant further investigation into their mechanism of action, selectivity against different GABA-A receptor subtypes, and a full pharmacokinetic and toxicological profiling. This strategic approach paves the way for the discovery of novel CNS agents with potentially superior properties to existing therapies.

References

  • Varvounis, G., Tsitsa, E., & Tampouloglou, A. (2016). An Update on the Synthesis of Pyrrolo[1][2]benzodiazepines. Molecules, 21(2), 143. [Link][1]

  • Gu, Z., et al. (2013). Synthesis, Anticonvulsant, Sedative and Anxiolytic Activities of Novel Annulated Pyrrolo[1][2]benzodiazepines. Molecules, 18(11), 13469-13486. [Link]

  • Mahadik, P. S., et al. (2011). Chemical and Biological Properties of Benzodiazepines- An overview. Research Journal of Pharmaceutical Technology, 4(11), 1649-1657. [Link][4]

  • Artico, M., et al. (1993). [5-Aroyl-5,6-dihydro-4H-pyrrolo[1,2-a][1][2]benzodiazepin-4-carboxylic acids: synthesis and analgesic and neurobehavioral activity]. Farmaco, 48(5), 623-640. [Link][2]

  • Siddiqui, M. A., Khan, A. A., & Zaka, M. (2016). A Review of Structure Activity Relationship of Amiodarone and Its Derivatives. Open Journal of Medicinal Chemistry, 6, 37-42. [Link]

  • Langdon, S. R., Ertl, P., & Brown, N. (2010). Bioisosteric Replacement and Scaffold Hopping in Lead Generation and Optimization. Molecular Informatics, 29(5), 366-385. [Link][5]

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. [Link][6]

Sources

Comparative

A Tale of Two Scaffolds: Comparative In Vivo Efficacy of Pyrrolodiazepine-Containing Molecules in Oncology and Infectious Disease

The pyrrolodiazepine core, a fused heterocyclic system, represents a "privileged scaffold" in medicinal chemistry. Its rigid, three-dimensional structure provides a unique framework for interacting with biological target...

Author: BenchChem Technical Support Team. Date: February 2026

The pyrrolodiazepine core, a fused heterocyclic system, represents a "privileged scaffold" in medicinal chemistry. Its rigid, three-dimensional structure provides a unique framework for interacting with biological targets, leading to a diverse range of pharmacological activities. While the specific (9aS)-Octahydro-1H-pyrrolo[1,2-a]diazepine moiety remains an area of nascent exploration with limited public data on in vivo efficacy, a comparative analysis of its close structural isomers, the pyrrolo[2,1-c][1][2]benzodiazepines (PBDs) and the pyrrolo[1,2-a][1][2]benzodiazepines, reveals a fascinating divergence in therapeutic application and in vivo performance. This guide will objectively compare the preclinical and clinical efficacy of representative molecules from these two classes, providing a comprehensive overview for researchers in drug development.

The Divergent Paths of Pyrrolodiazepine Isomers: From DNA Alkylation to Antifungal Activity

The orientation of the pyrrolidine ring relative to the diazepine ring profoundly influences the molecule's shape and electronic properties, dictating its biological target and subsequent therapeutic effect. The PBDs, exemplified by the clinical candidate SJG-136 , have been extensively developed as potent anticancer agents. Their mechanism of action involves binding to the minor groove of DNA and forming covalent interstrand cross-links, a process that is highly cytotoxic to rapidly dividing cancer cells.[1][3]

In contrast, derivatives of the pyrrolo[1,2-a][1][2]benzodiazepine scaffold have demonstrated significant promise in a completely different therapeutic area: infectious diseases. As this guide will detail, specific molecules from this class have shown potent in vivo efficacy as antifungal agents, with a mechanism targeting fungal cell wall synthesis.[4][5] Furthermore, other analogues of this scaffold have shown activity in the central nervous system (CNS), with demonstrated anticonvulsant and anxiolytic effects in animal models, suggesting a third potential therapeutic trajectory for this versatile core structure.[6][7]

This guide will now delve into a direct comparison of the in vivo efficacy of two lead molecules: the anticancer PBD dimer SJG-136 and a novel antifungal pyrrolo[1,2-a][1][2]benzodiazepine (Compound O) .

Comparative In Vivo Efficacy: SJG-136 vs. Antifungal Compound O

FeatureSJG-136 (Anticancer)Antifungal Compound O
Therapeutic Area OncologyInfectious Disease (Dermatophytosis)
Mechanism of Action DNA minor groove binding and interstrand cross-linking[1]Inhibition of squalene epoxidase[8]
Primary In Vivo Model Human tumor xenografts in mice (e.g., ovarian, colon, melanoma)[1][2]Microsporum canis dermatitis in guinea pigs[4][5]
Route of Administration Intravenous (i.v.)Topical[4][5]
Reported In Vivo Efficacy Significant tumor growth delays (32-575%) and tumor-free responses in various xenograft models.[2] Active in cisplatin-resistant models.[9]>90% lesion reduction compared to placebo in a 0.25% formulation.[4][5]
Comparison to Standard of Care Demonstrates activity in tumors resistant to other DNA-interactive agents like cisplatin.[2]In vitro potency matches or exceeds that of itraconazole against key dermatophytes.[4][5]
Key Toxicities / Limitations Vascular leak syndrome, delayed hepatotoxicity, fatigue.[2][10] Cardiotoxicity has been a concern for the broader PBD class.[3]Not extensively reported in the public domain.

In-Depth Analysis of In Vivo Performance

SJG-136: A Potent DNA Cross-linking Agent in Oncology

SJG-136 (also known as SG2000) is a rationally designed PBD dimer that has undergone extensive preclinical and clinical evaluation. Its potent antitumor activity stems from its ability to form a covalent adduct with guanine bases in the DNA minor groove, leading to interstrand cross-links that are difficult for cancer cells to repair.[3]

In Vivo Preclinical Studies: In numerous human tumor xenograft models, SJG-136 has demonstrated exceptional efficacy. For instance, in mice bearing LS174T human colon tumor xenografts, intravenous administration of SJG-136 resulted in significant tumor growth inhibition.[1] The agent has also shown activity in models of ovarian, breast, glioma, and melanoma cancers.[9] Notably, its efficacy extends to cisplatin-resistant ovarian tumor models, highlighting its potential for treating refractory cancers.[1][9]

A related PBD dimer, SG2057, which has a longer linker between the two PBD units, has shown even superior in vivo activity compared to SJG-136 in some xenograft models, achieving complete tumor regression in certain cases.[11]

Clinical Trials: Phase I clinical trials have established the maximum tolerated dose (MTD) of SJG-136, with dose-limiting toxicities including soft tissue edema (vascular leak syndrome) and delayed hepatotoxicity.[2][10] Despite these challenges, partial responses have been observed in patients with ovarian cancer and other solid tumors.[10]

Pyrrolo[1,2-a][1][2]benzodiazepines: A New Frontier in Antifungal Therapy

Shifting the isomeric focus to the pyrrolo[1,2-a][1][2]benzodiazepine scaffold reveals a class of molecules with potent activity against dermatophytes, the fungi responsible for common skin, hair, and nail infections.

In Vivo Preclinical Studies: A lead molecule from this class, referred to as "Compound O," which features a meta-CF2CH3 substitution, has demonstrated excellent in vivo efficacy in a guinea pig model of Microsporum canis dermatitis.[4][5] Topical application of a 0.25% formulation of Compound O resulted in a greater than 90% reduction in lesion size compared to the placebo-treated group.[4][5] This level of efficacy is highly significant and points to the potential of this scaffold for developing new topical antifungal therapies.

The mechanism of action for this class of antifungals has been identified as the inhibition of squalene epoxidase, a key enzyme in the fungal ergosterol biosynthesis pathway.[8] This is the same target as the allylamine class of antifungals (e.g., terbinafine), but the novel chemical scaffold of the pyrrolo[1,2-a][1][2]benzodiazepines may offer advantages in terms of spectrum of activity or resistance profiles.

Experimental Protocols & Methodologies

In Vivo Antitumor Efficacy Assessment of a PBD Dimer (SJG-136)
  • Cell Line and Animal Model:

    • Human tumor cell lines (e.g., LS174T colon adenocarcinoma, A2780 ovarian carcinoma) are cultured in vitro.[1][12]

    • Female athymic nude mice (6-8 weeks old) are used as the host for tumor xenografts.

  • Tumor Implantation:

    • A suspension of 1 x 107 tumor cells in 0.1 mL of serum-free medium is injected subcutaneously into the flank of each mouse.

    • Tumors are allowed to grow to a palpable size (e.g., 100-200 mm3) before treatment initiation. Tumor volume is calculated using the formula: (length x width2)/2.

  • Drug Formulation and Administration:

    • SJG-136 is formulated in a suitable vehicle (e.g., polysorbate 80/ethanol/water).

    • The drug is administered intravenously (i.v.) via the tail vein at specified doses (e.g., 120 µg/kg/day) and schedules (e.g., daily for 5 days).[12]

  • Efficacy Evaluation:

    • Tumor volumes and body weights are measured 2-3 times per week.

    • The primary endpoint is tumor growth delay. Specific growth delay (SGD) can be calculated as the difference in the time for treated tumors to reach a certain size compared to control tumors.[12]

    • At the end of the study, tumors can be excised for pharmacodynamic analysis (e.g., Comet assay to measure DNA cross-linking).[13]

In Vivo Antifungal Efficacy Assessment (Dermatophytosis Model)
  • Fungal Strain and Animal Model:

    • A clinical isolate of Microsporum canis is used for infection.

    • Female Hartley guinea pigs are used for the dermatophytosis model.[4][5]

  • Infection Procedure:

    • The backs of the guinea pigs are shaved.

    • An area of the skin is abraded, and a suspension of M. canis microconidia is applied to the abraded site.

    • The infection is allowed to establish for several days until clear lesions develop.

  • Drug Formulation and Administration:

    • The test compound (e.g., Compound O) is formulated as a topical cream or ointment at a specific concentration (e.g., 0.25%).[4][5]

    • A defined amount of the formulation is applied to the lesion area daily for a specified duration (e.g., 7-14 days). A placebo group (vehicle only) and a positive control group (e.g., a commercial itraconazole cream) are included.

  • Efficacy Evaluation:

    • Lesion scores are assessed regularly based on erythema, scaling, and crusting.

    • The primary endpoint is the percentage reduction in lesion size or score compared to the placebo group.

    • At the end of the treatment period, skin samples can be taken for fungal culture to determine mycological cure.

Visualizing the Mechanisms and Workflows

Caption: Mechanism of action for the anticancer PBD dimer SJG-136.

Antifungal_Workflow Start Guinea Pig Acclimatization Shave_Abrade Shave and Abrade Skin Start->Shave_Abrade Infection Apply M. canis Spores Shave_Abrade->Infection Lesion_Dev Allow Lesion Development (3-4 days) Infection->Lesion_Dev Grouping Randomize into Treatment Groups (Placebo, Compound O, Positive Control) Lesion_Dev->Grouping Treatment Daily Topical Application Grouping->Treatment Monitoring Monitor Lesion Scores and Body Weight Treatment->Monitoring 7-14 days Monitoring->Treatment Endpoint Endpoint Analysis: Lesion Size Reduction & Mycological Culture Monitoring->Endpoint

Caption: Experimental workflow for in vivo antifungal efficacy testing.

Conclusion and Future Directions

The comparative analysis of pyrrolodiazepine-containing molecules underscores the profound impact of subtle structural modifications on therapeutic outcomes. While the pyrrolo[2,1-c][1][2]benzodiazepine scaffold has yielded potent, DNA-damaging anticancer agents like SJG-136, the isomeric pyrrolo[1,2-a][1][2]benzodiazepine framework has given rise to promising antifungal and CNS-active compounds with entirely different mechanisms of action.

For researchers, this highlights several key takeaways:

  • Scaffold Hopping and Isomeric Diversification: Exploring different isomeric forms of a privileged scaffold can unlock novel biological activities and therapeutic applications.

  • Target-Driven Design: The success of both SJG-136 and the antifungal Compound O was rooted in a clear understanding of their respective molecular targets (DNA and squalene epoxidase).

  • Translational Potential: The in vivo data presented for both classes of compounds, despite their different therapeutic aims, demonstrate a clear pathway from chemical synthesis to preclinical proof-of-concept.

While the specific (9aS)-Octahydro-1H-pyrrolo[1,2-a]diazepine core requested remains a frontier for discovery, the robust in vivo efficacy demonstrated by its close relatives provides a strong rationale for its continued investigation. Future work should focus on synthesizing and screening libraries of these compounds against a wide range of biological targets to unlock the full potential of this versatile and powerful chemical scaffold.

References

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  • Vanden Bossche, H., et al. (2014). Pyrrolo[1,2-α][1][2]benzodiazepines show potent in vitro antifungal activity and significant in vivo efficacy in a Microsporum canis dermatitis model in guinea pigs. Journal of Antimicrobial Chemotherapy, 69(6), 1608–1610. [Link]

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  • Maes, L., et al. (2014). Pyrrolo[1,2-α][1][2]benzodiazepines show potent in vitro antifungal activity and significant in vivo efficacy in a Microsporum canis dermatitis model in guinea pigs. Journal of Antimicrobial Chemotherapy, 69(6), 1608-10. [Link]

  • Heeres, J., et al. (2005). Pyrrolo[1,2-a][1][2]benzodiazepine: a novel class of non-azole anti-dermatophyte anti-fungal agents. Bioorganic & Medicinal Chemistry Letters, 15(14), 3453-8. [Link]

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Validation

Validating the Mechanism of Action of Pyrrolodiazepine-Based Inhibitors: A Comparative Guide

Introduction: The Potent Appeal of Pyrrolodiazepine-Based Inhibitors Pyrrolodiazepine (PBD)-based inhibitors are a class of highly potent synthetic compounds that have garnered significant attention in the field of oncol...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Potent Appeal of Pyrrolodiazepine-Based Inhibitors

Pyrrolodiazepine (PBD)-based inhibitors are a class of highly potent synthetic compounds that have garnered significant attention in the field of oncology.[1] Originally derived from natural products produced by Streptomyces species, these agents exert their cytotoxic effects through a unique mechanism of action: sequence-selective binding to the minor groove of DNA.[2][3] This interaction leads to the formation of covalent adducts with guanine bases, ultimately resulting in DNA interstrand cross-links that disrupt essential cellular processes like replication and transcription.[4][5] The profound cytotoxicity of PBDs has led to their successful development as payloads for antibody-drug conjugates (ADCs), enabling targeted delivery to cancer cells and minimizing off-target toxicity.[4][6]

This guide provides a comprehensive overview of the experimental methodologies required to rigorously validate the mechanism of action of PBD-based inhibitors. We will delve into the causality behind experimental choices, present detailed protocols for key assays, and offer a comparative analysis of PBDs against other classes of cytotoxic agents, supported by experimental data. Our objective is to equip researchers, scientists, and drug development professionals with the necessary tools and insights to confidently assess the therapeutic potential of this promising class of compounds.

Elucidating the Mechanism of Action: A Multi-Faceted Approach

Validating the mechanism of action of any therapeutic agent is a critical step in its development, providing a rational basis for its clinical application.[7] For PBD-based inhibitors, this process involves a hierarchical series of experiments designed to confirm their direct interaction with DNA and characterize the downstream cellular consequences.

Diagram: Overall Workflow for MoA Validation

MoA_Validation_Workflow cluster_Biochemical Biochemical Validation cluster_Cellular Cellular Validation DNA_Binding Confirm Direct DNA Binding Adduct_Formation Characterize Covalent Adducts DNA_Binding->Adduct_Formation leads to Target_Engagement Verify Intracellular Target Engagement Adduct_Formation->Target_Engagement informs Downstream_Effects Assess Downstream Cellular Effects Target_Engagement->Downstream_Effects triggers Cytotoxicity Determine Cytotoxic Potency Downstream_Effects->Cytotoxicity results in

Caption: A streamlined workflow for validating the mechanism of action of PBD-based inhibitors.

Biochemical Validation: Confirming the Molecular Interaction

The foundational step in validating the mechanism of PBDs is to unequivocally demonstrate their direct and covalent interaction with DNA.

DNA Thermal Denaturation Assay

This biophysical assay provides initial evidence of a compound's ability to bind to and stabilize the DNA double helix.[8][9] The principle is that the binding of a PBD to the minor groove increases the melting temperature (Tm) of the DNA, which is the temperature at which half of the double-stranded DNA dissociates into single strands.

Experimental Protocol: DNA Thermal Denaturation Assay

  • Prepare DNA Solution: Dissolve high-quality, purified DNA (e.g., calf thymus DNA) in a suitable buffer (e.g., 10 mM sodium cacodylate, 100 mM NaCl, pH 7.2) to a final concentration of 50-100 µM.

  • Compound Incubation: Add the PBD inhibitor to the DNA solution at various molar ratios (e.g., 1:10, 1:5, 1:2 drug-to-DNA base pair). Include a DNA-only control.

  • Thermal Denaturation: Use a spectrophotometer equipped with a temperature controller. Monitor the absorbance at 260 nm while slowly increasing the temperature from 25°C to 95°C at a rate of 0.5°C/minute.

  • Data Analysis: Plot the absorbance at 260 nm against temperature. The Tm is the temperature at the midpoint of the sigmoidal curve. Calculate the change in Tm (ΔTm) by subtracting the Tm of the DNA-only control from the Tm of the PBD-treated samples. A significant increase in Tm indicates DNA binding and stabilization.

HPLC-MS Analysis of PBD-DNA Adducts

To confirm the covalent nature of the interaction, High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is employed to detect and characterize the PBD-DNA adducts.[1][10]

Experimental Protocol: HPLC-MS Analysis

  • DNA-PBD Reaction: Incubate a defined DNA oligonucleotide sequence (e.g., one containing a PBD binding motif like 5'-Pu-G-Pu-3') with the PBD inhibitor in a reaction buffer at 37°C for a specified time.[3]

  • Enzymatic Digestion: Digest the DNA to individual nucleosides using a cocktail of enzymes such as DNase I, nuclease P1, and alkaline phosphatase.[11]

  • HPLC Separation: Separate the resulting nucleosides and PBD-nucleoside adducts using a reverse-phase HPLC column with a suitable gradient of solvents (e.g., water and acetonitrile with 0.1% formic acid).[1]

  • MS Detection and Analysis: Analyze the eluent by mass spectrometry to identify the mass-to-charge ratio (m/z) of the PBD-guanine adduct. The presence of a peak corresponding to the expected mass of the adduct confirms covalent binding.

Cellular Validation: From Target Engagement to Cytotoxicity

While biochemical assays are essential, it is crucial to demonstrate that the PBD inhibitor engages its target within the complex environment of a living cell and elicits the expected downstream biological effects.[12]

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to verify target engagement in intact cells.[13][14] The principle is that the binding of a drug to its target protein stabilizes the protein against thermal denaturation. While PBDs primarily target DNA, CETSA can be adapted to assess the engagement of proteins that are part of the DNA damage response pathway, which are stabilized upon PBD-induced DNA damage.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Treatment: Treat cultured cancer cells with the PBD inhibitor or vehicle control for a defined period.

  • Heat Challenge: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler.[5]

  • Cell Lysis and Fractionation: Lyse the cells by freeze-thaw cycles and separate the soluble protein fraction from the aggregated proteins by centrifugation.[5]

  • Protein Detection: Analyze the amount of a specific soluble protein (e.g., a DNA repair protein) in the supernatant by Western blotting or other quantitative protein detection methods.

  • Data Analysis: Plot the amount of soluble protein against temperature. A shift in the melting curve to a higher temperature in the presence of the PBD inhibitor indicates target engagement and stabilization of the protein, likely as an indirect consequence of DNA binding.

Analysis of Cell Cycle Arrest and Apoptosis

A key consequence of PBD-induced DNA damage is the activation of cell cycle checkpoints and the induction of apoptosis.[6][15]

Experimental Protocol: Flow Cytometry for Cell Cycle and Apoptosis Analysis

  • Cell Treatment: Treat cancer cells with increasing concentrations of the PBD inhibitor for 24, 48, and 72 hours.

  • Cell Staining for Cell Cycle: Fix the cells in ethanol and stain the DNA with a fluorescent dye like propidium iodide. Analyze the DNA content of individual cells by flow cytometry to determine the percentage of cells in G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M phase is characteristic of DNA-damaging agents.[16]

  • Cell Staining for Apoptosis: Stain the cells with Annexin V (an early marker of apoptosis) and a viability dye (e.g., propidium iodide or 7-AAD). Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic cells.

Diagram: PBD-Induced Cell Cycle Arrest and Apoptosis

PBD_Signaling PBD Pyrrolodiazepine (PBD) DNA Cellular DNA PBD->DNA binds to DNA_Adduct PBD-DNA Adduct (Interstrand Cross-link) DNA->DNA_Adduct forms DDR DNA Damage Response (DDR) Activation DNA_Adduct->DDR p53 p53 Activation DDR->p53 Cell_Cycle_Arrest G2/M Cell Cycle Arrest Apoptosis Apoptosis p21 p21 Upregulation p53->p21 Bax Bax Upregulation p53->Bax Bcl2 Bcl-2 Downregulation p53->Bcl2 inhibits CDK_Cyclin CDK/Cyclin Inhibition p21->CDK_Cyclin CDK_Cyclin->Cell_Cycle_Arrest Caspase_Activation Caspase Cascade Activation Bax->Caspase_Activation Bcl2->Caspase_Activation inhibits Caspase_Activation->Apoptosis

Caption: Signaling pathways leading to cell cycle arrest and apoptosis upon PBD-induced DNA damage.

Cytotoxicity Assays

The ultimate validation of a PBD's mechanism of action is its ability to kill cancer cells. Cytotoxicity assays are used to determine the potency of the inhibitor, typically by measuring the concentration that inhibits cell growth by 50% (IC50 or GI50).[16]

Experimental Protocol: MTT or CellTiter-Glo Assay

  • Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the PBD inhibitor for 72-96 hours.

  • Viability Measurement:

    • MTT Assay: Add MTT reagent, which is converted to a colored formazan product by viable cells. Solubilize the formazan and measure the absorbance at 570 nm.

    • CellTiter-Glo Assay: Add CellTiter-Glo reagent, which measures ATP levels as an indicator of cell viability via a luminescent readout.

  • Data Analysis: Plot the percentage of cell viability against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Comparative Analysis: PBDs vs. Alternative Inhibitors

To understand the unique advantages of PBD-based inhibitors, it is essential to compare their performance against other classes of cytotoxic agents.

DNA Alkylating Agents: Cisplatin

Cisplatin is a widely used platinum-based chemotherapeutic that also forms DNA adducts and cross-links.[17][18] However, the nature of these adducts and the cellular response can differ from those induced by PBDs.

FeaturePyrrolodiazepine (PBD) DimersCisplatin
Binding Site Minor groove of DNAMajor groove of DNA
Adduct Type Interstrand cross-linksPrimarily intrastrand cross-links
DNA Distortion Minimal distortionSignificant distortion
Potency (IC50) Picomolar to low nanomolar rangeMicromolar range
Resistance Can be effective in cisplatin-resistant cellsResistance often mediated by enhanced DNA repair

Table 1: Comparison of PBDs and Cisplatin

Microtubule-Targeting Agents: Taxanes

Taxanes, such as paclitaxel, represent a different class of cytotoxic agents that disrupt microtubule dynamics, leading to mitotic arrest and apoptosis.[19][20]

FeaturePyrrolodiazepine (PBD) DimersTaxanes (e.g., Paclitaxel)
Primary Target DNAMicrotubules (β-tubulin)
Mechanism DNA alkylation and cross-linkingMicrotubule stabilization
Cell Cycle Arrest G2/M phaseG2/M phase
Potency (IC50) Picomolar to low nanomolar rangeNanomolar range
ADC Payload Highly potent payload for ADCsUsed in some ADCs, but generally less potent than PBDs

Table 2: Comparison of PBDs and Taxanes

Quantitative Comparison of Cytotoxicity

The following table summarizes representative IC50 values for a PBD dimer, cisplatin, and paclitaxel in different cancer cell lines.

Cell LinePBD Dimer (IC50, nM)Cisplatin (IC50, µM)Paclitaxel (IC50, nM)
MDA-MB-435 (Breast) ~0.6>10~1
NCI/ADR-RES (Breast, Resistant) ~1.8>50~300
A2780 (Ovarian) ~0.01~1~2
A2780cis (Ovarian, Cisplatin-Resistant) ~0.02>20~3

Table 3: Comparative IC50 Values of PBDs, Cisplatin, and Paclitaxel. [16] (Note: PBD data is for a novel taxane, SB-T-1216, used as a proxy for high potency).

Conclusion: A Rigorous Path to Mechanistic Validation

The validation of the mechanism of action of pyrrolodiazepine-based inhibitors is a comprehensive process that requires a combination of biochemical and cellular assays. By systematically confirming direct DNA binding, characterizing covalent adduct formation, verifying intracellular target engagement, and quantifying downstream cellular effects, researchers can build a robust understanding of how these potent molecules exert their cytotoxic effects. Comparative analysis with other established anticancer agents further highlights the unique attributes of PBDs, particularly their exceptional potency and potential to overcome certain mechanisms of drug resistance. This rigorous, evidence-based approach is fundamental to the successful translation of PBD-based therapies from the laboratory to the clinic, ultimately benefiting patients with a range of malignancies.

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  • Quantitation-of-DNA-by-nuclease-P1-digestion-and-UPLC-MS-MS-to-assess-binding-efficiency-of-pyrrolobenzodiazepine.pdf. (2020). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Cisplatin Analogues with an Increased Interaction with DNA: Prospects for Therapy. (2018). Current Medicinal Chemistry. Retrieved February 15, 2026, from [Link]

  • Peripheral Benzodiazepine Receptor Ligands Induce Apoptosis and Cell Cycle Arrest in Human Hepatocellular Carcinoma Cells and Enhance Chemosensitivity to Paclitaxel, Docetaxel, Doxorubicin and the Bcl-2 Inhibitor HA14-1. (2004). Journal of Hepatology. Retrieved February 15, 2026, from [Link]

  • COMPARATIVE EFFECTS OF ALKYLATING AGENTS ON CELLULAR MORPHOLOGY. (1958). Annals of the New York Academy of Sciences. Retrieved February 15, 2026, from [Link]

  • Clickable Cisplatin Derivatives as Versatile Tools to Probe the DNA Damage Response to Chemotherapy. (2022). Frontiers in Chemistry. Retrieved February 15, 2026, from [Link]

  • Cisplatin Analogues with an Increased Interaction with DNA: Prospects for Therapy. (2018). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Methods for thermal denaturation studies of nucleic acids in complex with fluorogenic dyes. (2019). Methods. Retrieved February 15, 2026, from [Link]

  • Alkylating agents and platinum antitumor compounds. (2017). Oncohema Key. Retrieved February 15, 2026, from [Link]

  • LC-MS/MS-Based Adductomic Approaches for Assessing DNA Damage. (n.d.). eScholarship. Retrieved February 15, 2026, from [Link]

  • Thermal-denatured PDRN exhibits increased in vitro pharmacological activities: A functional role of single-stranded DNA random coils. (2019). International Journal of Molecular Medicine. Retrieved February 15, 2026, from [Link]

  • Nab-paclitaxel versus paclitaxel for taxane acute pain syndrome in solid tumors: a systematic review and meta-analysis. (2024). Frontiers in Oncology. Retrieved February 15, 2026, from [Link]

  • Development of an untargeted DNA adductomics method by ultra-high performance liquid chromatography coupled to high-resolution mass spectrometry. (n.d.). ChemRxiv. Retrieved February 15, 2026, from [Link]

  • Classical taxane versus the new generation, nab-paclitaxel chemotherapy in the treatment of breast cancer. (2017). MedCrave online. Retrieved February 15, 2026, from [Link]

  • Thermal Denaturation Assays in Chemical Biology. (2016). SLAS DISCOVERY: Advancing the Science of Drug Discovery. Retrieved February 15, 2026, from [Link]

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Comparative

The Architect's Guide to Targeted Protein Degradation: A Comparative Analysis of PROTACs with Different Heterocyclic Linkers

For researchers, scientists, and drug development professionals navigating the intricate landscape of targeted protein degradation, the design of Proteolysis-Targeting Chimeras (PROTACs) represents a paradigm shift in th...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals navigating the intricate landscape of targeted protein degradation, the design of Proteolysis-Targeting Chimeras (PROTACs) represents a paradigm shift in therapeutic intervention. Unlike traditional inhibitors that merely block a protein's function, PROTACs orchestrate the complete removal of a target protein by hijacking the cell's own ubiquitin-proteasome system.[] This guide provides an in-depth technical analysis of a critical, yet often underestimated, component of PROTAC design: the linker. Specifically, we will dissect the burgeoning role of heterocyclic linkers, moving beyond traditional alkyl and polyethylene glycol (PEG) chains to explore how these rigidifying motifs can significantly enhance the efficacy, selectivity, and pharmacokinetic properties of PROTACs.

This guide will delve into the causality behind experimental choices, providing not just protocols, but the scientific reasoning that underpins them. Every piece of data and every methodological step is presented to create a self-validating system of logic, grounded in authoritative sources from the field.

The PROTAC Mechanism: A Symphony of Induced Proximity

At its core, a PROTAC is a heterobifunctional molecule composed of three key elements: a "warhead" that binds to the protein of interest (POI), an E3 ligase ligand, and a chemical linker that tethers the two.[2] The PROTAC acts as a molecular matchmaker, bringing the POI and an E3 ubiquitin ligase into close proximity to form a ternary complex.[3] This induced proximity triggers the transfer of ubiquitin from an E2 conjugating enzyme to lysine residues on the surface of the POI.[4] The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome, with the PROTAC being released to catalyze further degradation cycles.[]

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC POI Protein of Interest (POI) PROTAC->POI Binds E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Recruits Ternary_Complex POI-PROTAC-E3 Ternary Complex POI->Ternary_Complex Proteasome 26S Proteasome POI->Proteasome Recognition & Degradation E3_Ligase->Ternary_Complex Ternary_Complex->PROTAC Recycled Ternary_Complex->POI Ubiquitination Ub Ubiquitin Degraded_POI Degraded Protein Fragments Proteasome->Degraded_POI

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Beyond the Spacer: The Ascendancy of Heterocyclic Linkers

Historically, PROTAC linkers were dominated by flexible alkyl and PEG chains, primarily serving to bridge the warhead and the E3 ligase ligand. However, the field is rapidly evolving, with a significant shift towards more sophisticated, rigid linkers incorporating heterocyclic scaffolds.[3] These motifs are not merely passive spacers; they actively contribute to the PROTAC's biological activity by:

  • Enhancing Ternary Complex Stability: Rigid linkers can pre-organize the PROTAC into a bioactive conformation, reducing the entropic penalty of forming the ternary complex and potentially leading to more potent degradation.[5]

  • Improving Physicochemical Properties: The incorporation of heterocycles can modulate a PROTAC's solubility, permeability, and metabolic stability. For instance, basic heterocycles like piperazine can be protonated at physiological pH, increasing aqueous solubility.[6][7]

  • Fine-Tuning Pharmacokinetics: Metabolically stable rings like triazoles can protect the linker from enzymatic degradation, extending the PROTAC's half-life in vivo.[]

The following sections will provide a comparative analysis of commonly used heterocyclic linkers, supported by experimental data where available. It is important to note that a direct head-to-head comparison of a wide range of heterocyclic linkers for the same target and E3 ligase under identical conditions is not yet extensively available in the literature. Therefore, the data presented should be interpreted with consideration for the specific experimental contexts.

Comparative Analysis of Heterocyclic Linkers in BRD4-Targeting PROTACs

Bromodomain-containing protein 4 (BRD4) is a well-validated cancer target, and numerous PROTACs have been developed to induce its degradation. This makes BRD4 an excellent case study for examining the impact of different linker compositions.

Linker TypeRepresentative HeterocycleKey AdvantagesExperimental Observations (BRD4 Degraders) & References
Saturated Heterocycles Piperazine/Piperidine- Improves aqueous solubility through protonation. - Can enhance metabolic stability. - Provides a degree of rigidity to the linker.A BRD4 degrader with a piperazine-PEG hybrid linker rescued solubility and showed a magnitude better cellular DC50 compared to a triazole-only linker PROTAC.[]
Aromatic Heterocycles Triazole- Easily synthesized via "click chemistry". - Metabolically stable and rigid. - Can participate in hydrogen bonding to stabilize the ternary complex.Triazole-containing linkers have been successfully used to create potent BRD4 degraders. The rigidity of the triazole can act as a zero-entropy hinge, potentially improving ternary complex formation.[][3]
Fused Heterocycles Oxadiazole, etc.- Offer significant rigidity and defined exit vectors. - Can be designed to mimic peptide bonds, improving cell permeability.While less common, fused heterocycles are being explored to create more constrained and potent PROTACs.

Experimental Protocols for PROTAC Evaluation

A rigorous and systematic evaluation of PROTAC performance is crucial for successful drug development. The following are detailed, step-by-step methodologies for key experiments.

Western Blot Analysis for Protein Degradation (DC50 and Dmax Determination)

Western blotting is the gold-standard for quantifying the degradation of a target protein.[] It allows for the determination of the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax).

a. Cell Culture and Treatment:

  • Seed cells (e.g., a relevant cancer cell line expressing the target protein) in 6-well plates at a density that ensures 70-80% confluency at the time of harvest.

  • Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Prepare a serial dilution of the PROTAC compounds in fresh cell culture medium. A typical concentration range would be from 10 µM down to 1 pM.

  • Remove the old medium from the cells and add the medium containing the different concentrations of PROTACs. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubate the cells for the desired time period (e.g., 4, 8, 16, or 24 hours).

b. Cell Lysis and Protein Quantification:

  • After treatment, place the plates on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • Add an appropriate volume of lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) to each well.

  • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubate the lysates on ice for 30 minutes, with vortexing every 10 minutes.

  • Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet the cell debris.

  • Transfer the supernatant (containing the protein) to a new tube.

  • Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).

c. SDS-PAGE and Western Blotting:

  • Normalize the protein concentration of all samples with lysis buffer and add Laemmli sample buffer.

  • Boil the samples at 95°C for 5 minutes.

  • Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel.

  • Run the gel at a constant voltage until the dye front reaches the bottom.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again as in step 8.

  • Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Strip the membrane and re-probe with an antibody for a loading control protein (e.g., GAPDH or β-actin).

d. Data Analysis:

  • Quantify the band intensities using image analysis software (e.g., ImageJ).

  • Normalize the intensity of the target protein band to the corresponding loading control band.

  • Plot the normalized protein levels against the logarithm of the PROTAC concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the DC50 and Dmax values.

Western_Blot_Workflow A Cell Treatment with PROTAC Series B Cell Lysis & Protein Quantification A->B C SDS-PAGE B->C D Protein Transfer to Membrane C->D E Immunoblotting (Primary & Secondary Antibodies) D->E F Signal Detection (Chemiluminescence) E->F G Data Analysis (DC50 & Dmax) F->G

Caption: Workflow for Western Blot analysis of PROTAC-mediated degradation.

Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA assay is a high-throughput method to assess the passive permeability of a compound across an artificial lipid membrane, providing an early indication of its potential for oral absorption.[7][8]

a. Materials and Reagents:

  • 96-well filter plates (donor plate) and 96-well acceptor plates.

  • Artificial membrane solution (e.g., 1% lecithin in dodecane).[9]

  • Phosphate-buffered saline (PBS), pH 7.4.

  • PROTAC stock solutions in DMSO.

b. Assay Procedure:

  • Prepare the acceptor plate by adding 300 µL of PBS to each well.[9]

  • Carefully coat the filter of each well in the donor plate with 5 µL of the artificial membrane solution and allow the solvent to evaporate.[9]

  • Prepare the dosing solutions by diluting the PROTAC stock solutions in PBS to the final desired concentration (e.g., 10 µM), ensuring the final DMSO concentration is low (<1%).

  • Add 200 µL of the PROTAC dosing solution to each well of the donor plate.[7]

  • Carefully place the donor plate on top of the acceptor plate to form a "sandwich".

  • Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours).[8][10]

  • After incubation, separate the plates and collect samples from both the donor and acceptor wells.

c. Quantification and Data Analysis:

  • Determine the concentration of the PROTAC in the donor and acceptor wells using a suitable analytical method, typically LC-MS/MS.

  • Calculate the apparent permeability coefficient (Papp) using the following formula: Papp (cm/s) = [(-VA * VD) / ((VA + VD) * Area * Time)] * ln[1 - ((CA(t) * (VA + VD)) / (VA * CD(0)))] Where:

    • VA = Volume of the acceptor well

    • VD = Volume of the donor well

    • Area = Surface area of the filter

    • Time = Incubation time in seconds

    • CA(t) = Concentration in the acceptor well at time t

    • CD(0) = Initial concentration in the donor well

Caco-2 Permeability Assay

The Caco-2 permeability assay is a more physiologically relevant model that uses a monolayer of human colorectal adenocarcinoma cells to assess both passive and active transport of a compound.[11]

a. Cell Culture:

  • Culture Caco-2 cells in a suitable medium until they reach confluency.

  • Seed the cells onto permeable filter supports in transwell plates and culture for 21-25 days to allow for differentiation and the formation of a tight monolayer.

  • Monitor the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

b. Permeability Assay (Apical to Basolateral - A to B):

  • Wash the Caco-2 monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution - HBSS).

  • Add the PROTAC dosing solution to the apical (upper) chamber.

  • Add fresh transport buffer to the basolateral (lower) chamber.

  • Incubate the plates at 37°C with gentle shaking.

  • At various time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with fresh buffer.

c. Permeability Assay (Basolateral to Apical - B to A):

  • Perform the assay as described for the A to B direction, but add the PROTAC dosing solution to the basolateral chamber and collect samples from the apical chamber. This helps to identify if the compound is a substrate for efflux transporters.

d. Quantification and Data Analysis:

  • Analyze the concentration of the PROTAC in the collected samples using LC-MS/MS.

  • Calculate the Papp value for both A to B and B to A directions.

  • Calculate the efflux ratio (ER) = Papp (B to A) / Papp (A to B). An ER > 2 suggests that the compound is subject to active efflux.

Conclusion and Future Perspectives

The strategic incorporation of heterocyclic linkers represents a significant advancement in the rational design of PROTACs. By moving beyond simple, flexible linkers, researchers can now fine-tune the physicochemical and pharmacokinetic properties of these powerful molecules to a greater extent. Piperazine and triazole-based linkers have emerged as particularly promising motifs, offering improvements in solubility, metabolic stability, and conformational rigidity.

However, the development of PROTACs remains a highly empirical process. The interplay between the warhead, linker, and E3 ligase ligand is complex, and the optimal linker for a given target and E3 ligase pair must be determined experimentally. The detailed protocols provided in this guide offer a robust framework for the systematic evaluation of novel PROTACs.

Future research will likely focus on the development of novel heterocyclic linkers with even more desirable properties. Furthermore, the integration of computational modeling and structural biology will be crucial in predicting the behavior of different linkers and accelerating the design-make-test-analyze cycle. As our understanding of the intricate structure-activity relationships of PROTACs continues to grow, we can expect the development of even more potent, selective, and bioavailable protein degraders with the potential to address a wide range of diseases.

References

  • Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1(5), 273–312.
  • BOC Sciences. (n.d.). Piperazine & Triazole Linkers - Functional PROTAC Tools.
  • Schneekloth, A. R., Jr, et al. (2008). Targeted intracellular protein degradation induced by a small molecule: en route to chemical proteomics. Bioorganic & Medicinal Chemistry Letters, 18(22), 5904–5908.
  • Bond, A. G., et al. (2022). Linker-Dependent Folding Rationalizes PROTAC Cell Permeability. Journal of Medicinal Chemistry, 65(20), 13814–13826.
  • BenchChem. (2025). Application Notes and Protocols for Assessing PROTAC Cell Permeability.
  • Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1(5), 273–312.
  • Ciulli, A., et al. (2018). Impact of Linker Composition on VHL PROTAC Cell Permeability. Journal of Medicinal Chemistry, 61(24), 11169–11182.
  • Creative Bioarray. (n.d.). Caco-2 Permeability Assay Protocol.
  • BenchChem. (2025).
  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827–10852.
  • Creative Biolabs. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA).
  • BenchChem. (2025).
  • Sakamoto, K. M., et al. (2001). Protacs: Chimeric molecules that target proteins to the Skp1-Cullin-F box complex for ubiquitination and degradation. Proceedings of the National Academy of Sciences, 98(15), 8554–8559.
  • Enamine. (n.d.). Optimization of the Assay Conditions to Increase Recovery in Caco-2 Permeability Assay for PROTACs.
  • JRC Big Data Analytics Platform. (n.d.). DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells.
  • Dong, Y., et al. (2024). Characteristic roadmap of linker governs the rational design of PROTACs. Acta Pharmaceutica Sinica B, 14(1), 1-18.
  • Zorba, A., et al. (2018). Delineating the role of cooperativity in the design of potent PROTACs for BTK. Proceedings of the National Academy of Sciences, 115(31), E7285–E7292.
  • BioAssay Systems. (n.d.). Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096).
  • Technology Networks. (n.d.). pampa-permeability-assay.pdf.
  • Gadd, M. S., et al. (2017). Structural basis of PROTAC cooperative recognition for selective protein degradation.

Sources

Validation

Comparative Analysis of Off-Target Profiles: (9aS)-Octahydro-1H-pyrrolo[1,2-a]diazepine Scaffolds

Executive Summary Content Type: Technical Comparison Guide Subject: (9aS)-Octahydro-1H-pyrrolo[1,2-a]diazepine (OHPD) Scaffolds Primary Application: Peptidomimetic Turn Inducers (Type II -turn mimics) Critical Finding: W...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Content Type: Technical Comparison Guide Subject: (9aS)-Octahydro-1H-pyrrolo[1,2-a]diazepine (OHPD) Scaffolds Primary Application: Peptidomimetic Turn Inducers (Type II


-turn mimics)
Critical Finding:  While OHPD scaffolds offer superior metabolic stability and oral bioavailability compared to linear peptides, they carry a distinct cardiotoxicity (hERG)  and CNS depressant  liability profile that differs significantly from their aromatic counterparts (Pyrrolo[2,1-c][1,4]benzodiazepines or PBDs).

Scaffold Architecture & Mechanism

The (9aS)-Octahydro-1H-pyrrolo[1,2-a]diazepine scaffold is a bicyclic, saturated system designed to constrain peptide backbones. Unlike the DNA-alkylating aromatic PBDs (e.g., Anthramycin), the OHPD is chemically inert toward DNA but highly active against protein targets requiring specific conformational recognition.

Structural Logic
  • Conformational Lock: The fusion of the 5-membered pyrrolidine and 7-membered diazepine rings rigidly locks the

    
     and 
    
    
    
    torsion angles, mimicking the
    
    
    and
    
    
    residues of a
    
    
    -turn.
  • Stereochemistry: The (9aS) configuration is critical. It projects substituents into a specific vector space that mimics L-amino acid turns. The (9aR) enantiomer often fails to bind primary targets but may retain off-target affinity.

ScaffoldAnalysis Figure 1: Mechanistic divergence of the OHPD scaffold. Intended mimicry (Green) vs. structural liabilities (Red/Yellow). Scaffold (9aS)-OHPD Scaffold Target Primary Target (GPCR/Protease) Scaffold->Target Turn Mimicry (High Affinity) OffTarget1 hERG Channel (Cardiotoxicity) Scaffold->OffTarget1 Basic Amine + Lipophilicity OffTarget2 GABA-A Receptor (Sedation) Scaffold->OffTarget2 Pharmacophore Overlap

Comparative Off-Target Landscape

The following table contrasts the OHPD scaffold with its two primary alternatives in drug design: Linear Peptides (high specificity, low stability) and Aromatic PBDs (high potency, high toxicity).

Table 1: Liability Profile Comparison
Feature(9aS)-OHPD (Saturated)Aromatic PBDs (e.g., Anthramycin)Linear Peptidomimetics
Primary Liability hERG Inhibition (QT Prolongation)DNA Alkylation (Genotoxicity)Proteolytic Instability
CNS Side Effects Moderate (GABA/5-HT modulation)Low (Poor BBB penetration usually)None (Do not cross BBB)
Metabolic Stability High (CYP450 oxidation is slow)ModerateLow (Rapid hydrolysis)
Promiscuity Medium (GPCR privileged structure)High (DNA minor groove binder)Low (Highly specific)
Key Off-Target Squalene Epoxidase (Antifungal target)Topoisomerase II Serum Albumin (Binding)
Detailed Off-Target Analysis
1. hERG Channel Blockade (Cardiotoxicity)

The most significant risk for OHPD libraries is hERG inhibition.

  • Mechanism: The central diazepine ring often contains a basic nitrogen (N10) at physiological pH. When combined with hydrophobic substituents (common in peptidomimetics), this creates a pharmacophore that perfectly fits the hERG channel pore (Phe656/Tyr652 interactions).

  • Data Insight: Unoptimized OHPD derivatives frequently show hERG IC50 values in the 1–10 µM range, necessitating early counter-screening.

2. GABA-A Receptor Modulation (Sedation)

While aromatic benzodiazepines (Valium, Xanax) are designed for this, OHPDs can hit this receptor inadvertently.

  • Risk: Unwanted sedation or cognitive impairment.

  • Mitigation: Bulky substitutions at the C2 or C4 positions can sterically clash with the GABA binding pocket, improving selectivity for the desired target (e.g., protease inhibition).

3. Squalene Epoxidase (Fungal Target)

Research indicates that certain OHPD derivatives are potent inhibitors of squalene epoxidase (EC 1.14.99.7), a key enzyme in fungal sterol biosynthesis.

  • Implication: If developing an OHPD drug for human oncology or CNS indications, this activity must be screened out to avoid off-target effects on human cholesterol biosynthesis or microbiome disruption.

Experimental Validation Protocols

To de-risk OHPD leads, the following screening cascade is mandatory.

Protocol A: Automated Patch Clamp for hERG (Safety)
  • Objective: Quantify K+ channel blockade.

  • System: QPatch or Patchliner (High-throughput electrophysiology).

  • Method:

    • Cell Line: CHO cells stably expressing hERG (Kv11.1).

    • Buffer: Extracellular solution (NaCl 140 mM, KCl 4 mM, CaCl2 2 mM, MgCl2 1 mM, HEPES 10 mM, Glucose 5 mM, pH 7.4).

    • Voltage Protocol: Depolarize from -80 mV to +20 mV (2s), then repolarize to -50 mV (2s) to elicit tail current.

    • Dosing: Apply compound at 0.1, 1, 10, and 30 µM.

    • Analysis: Calculate IC50 based on tail current inhibition relative to vehicle (DMSO) and positive control (E-4031, IC50 ~10 nM).

Protocol B: "SafetyScreen44" Panel (Selectivity)
  • Objective: Broad profiling against 44 common off-targets (GPCRs, Ion Channels, Transporters).

  • Critical Inclusions for OHPD:

    • 5-HT2B: Agonism leads to valvular heart disease (OHPDs mimic serotonin structures).

    • Muscarinic M1-M5: Common off-targets for basic amines.

    • Dopamine D2: Risk of extrapyramidal symptoms.

ScreeningWorkflow Figure 2: De-risking workflow for OHPD-based drug discovery. cluster_Safety Safety Profiling (Tier 1) Start OHPD Library Synthesis (Stereocontrolled) PrimaryAssay Primary Target Assay (IC50 < 100 nM) Start->PrimaryAssay hERG hERG Patch Clamp (Cutoff: > 10 µM) PrimaryAssay->hERG Active Hits GABA GABA-A Binding (Radioligand Displacement) hERG->GABA Pass CYP CYP Inhibition (3A4, 2D6) GABA->CYP Pass Selectivity Broad Panel (SafetyScreen44) CYP->Selectivity Pass Decision Lead Candidate Selection Selectivity->Decision Clean Profile

References

  • Saturated Diazepine Scaffolds: Design, synthesis and molecular docking of new fused 1H-pyrroles, pyrrolo[3,2-d]pyrimidines and pyrrolo[3,2-e][1, 4]diazepine derivatives as potent EGFR/CDK2 inhibitors. (2020).[1] Scientific Reports.[2] Link

  • Antifungal Off-Targets: Pyrrolo[1,2-a][1,4]benzodiazepine: A Novel Class of Non-Azole Anti-Dermatophyte Anti-Fungal Agents. (2005).[3] Bioorganic & Medicinal Chemistry Letters. Link

  • hERG Liability in Drug Design: Medicinal Chemistry of hERG Optimizations: Highlights and Hang-Ups. (2017). Journal of Medicinal Chemistry. Link

  • Benzodiazepine Safety Pharmacology: Significance of Safety Pharmacology and its Types. (2022).[1] Asian Journal of Pharmaceutical Research and Health Care. Link

  • Peptidomimetic Strategies: Peptidomimetics as a new generation of antimicrobial agents: current progress.[4] (2014). International Journal of Peptide Research and Therapeutics. Link

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Comparative

Head-to-head comparison of pyrrolodiazepine vs. benzodiazepine scaffolds in drug design

Executive Summary: The Tale of Two Scaffolds In medicinal chemistry, few structural classes illustrate the concept of "privileged scaffolds" as vividly—and divergently—as the benzodiazepine family. While they share a cor...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Tale of Two Scaffolds

In medicinal chemistry, few structural classes illustrate the concept of "privileged scaffolds" as vividly—and divergently—as the benzodiazepine family. While they share a core diazepine ring, the fusion of a pyrrole ring (Pyrrolo[2,1-c][1,4]benzodiazepine, PBD ) versus a benzene ring (1,4-benzodiazepine, BZD ) creates two distinct pharmacological universes.

  • Benzodiazepines (BZDs): The "Classic" CNS scaffold. These are non-covalent, allosteric modulators of the GABA-A receptor, used principally for anxiolysis and sedation.[1]

  • Pyrrolodiazepines (PBDs): The "Warhead" Oncology scaffold. These are covalent DNA minor groove binders, often deployed as dimers in Antibody-Drug Conjugates (ADCs) due to their picomolar cytotoxicity.[2]

This guide provides a rigorous technical comparison of these scaffolds, focusing on their structural activity relationships (SAR), mechanisms of action (MoA), and validation protocols.

Structural Chemistry & SAR Divergence

The fundamental difference lies in the electrophilicity of the diazepine ring, driven by the N10-C11 functionality.

FeatureBenzodiazepine (BZD)Pyrrolodiazepine (PBD)
Core Structure 1,4-benzodiazepine (Bicyclic + pendant phenyl)Pyrrolo[2,1-c][1,4]benzodiazepine (Tricyclic)
Key Pharmacophore C7-Electron Withdrawing Group (Cl, NO2) + C5-PhenylN10-C11 Imine (or carbinolamine equivalent)
Reactivity Non-Covalent: Lipophilic interaction with protein pockets.Covalent: Electrophilic attack by DNA nucleophiles.
Binding Mode Allosteric site at

interface of GABA-A.
Minor groove of DNA (Purine-Guanine-Purine).
Stoichiometry 1:1 (Ligand:Receptor site).1:1 (Monomer) or 1:1 (Dimer:Interstrand Crosslink).
The Critical "Imine" Distinction
  • PBDs: The N10-C11 imine is a "soft" electrophile. It is perfectly positioned to react with the exocyclic N2-amino group of Guanine in the DNA minor groove, forming a stable aminal bond. This is the engine of its cytotoxicity.

  • BZDs: While they contain an imine (C=N) at the 4,5-position, it is stabilized by the fused benzene ring and the pendant phenyl group, rendering it non-reactive toward DNA. Instead, it serves as a hydrogen bond acceptor in the GABA-A binding pocket.

Mechanism of Action (MoA)

The biological outcomes of these scaffolds are diametrically opposed: one quiets the neuron, the other shatters the genome.

Visualization: Signaling & Binding Pathways

The following diagram illustrates the divergent pathways of PBD and BZD scaffolds from systemic entry to biological effect.

MoA_Comparison cluster_0 Scaffold Entry PBD Pyrrolodiazepine (PBD) (e.g., Tesirine dimer) DNA DNA Minor Groove (Pu-G-Pu Sequence) PBD->DNA Nuclear Translocation BZD Benzodiazepine (BZD) (e.g., Diazepam) GABA GABA-A Receptor (alpha/gamma Interface) BZD->GABA Synaptic Diffusion Alkylation Nu- Attack (Guanine N2) on Electrophilic Imine (N10-C11) DNA->Alkylation Allosteric Positive Allosteric Modulation (Conformational Change) GABA->Allosteric Crosslink Interstrand Crosslink (Stalled Replication Fork) Alkylation->Crosslink Chloride Increased Cl- Influx (Hyperpolarization) Allosteric->Chloride Apoptosis Cell Cycle Arrest (G2/M) & Apoptosis Crosslink->Apoptosis Cytotoxicity Sedation Neuronal Inhibition (Anxiolysis/Sedation) Chloride->Sedation CNS Depression

Figure 1: Divergent mechanisms of PBD (Red path: DNA alkylation) vs. BZD (Blue path: GABA modulation).

Experimental Protocols: Validating the Scaffold

To differentiate these scaffolds experimentally, one must use assays that detect physical DNA modification (PBD) versus reversible protein binding (BZD).

Protocol A: PBD DNA-Binding Validation (Thermal Shift Assay)

Objective: Determine the binding affinity and stabilization of DNA by PBD dimers. Principle: PBD binding "staples" the DNA helix, significantly increasing the temperature required to melt double-stranded DNA (dsDNA) into single strands (ssDNA).

Materials:

  • Target dsDNA oligomer (e.g., 5'-TAT-G-TAT-3' sequence).

  • FRET pair or Intercalating Dye (e.g., SYBR Green or SYPRO Orange).

  • Real-time PCR machine (qPCR).[3]

Workflow:

  • Preparation: Dilute PBD analog (10 mM DMSO stock) to 1 µM in 10 mM sodium cacodylate buffer (pH 7.4).

  • Incubation: Mix 5 µM dsDNA with 1-5 µM PBD. Incubate at 37°C for 1 hour to allow covalent adduct formation.

  • Dye Addition: Add 2x SYBR Green.

  • Melt Curve: Ramp temperature from 25°C to 95°C at 0.5°C/min monitoring fluorescence.

  • Analysis: Calculate the Melting Temperature (

    
    ) as the midpoint of the transition.
    
    • Success Criterion: A

      
       indicates successful interstrand cross-linking (typical for PBD dimers).
      
Protocol B: BZD Receptor Binding ( -Flumazenil Displacement)

Objective: Determine the


 (affinity) of a BZD analog for the GABA-A receptor.
Principle:  Competitive displacement of a radiolabeled antagonist (

-Flumazenil).[4]

Materials:

  • Rat cortical membrane homogenates (rich in

    
     receptors).
    
  • 
    -Flumazenil (Specific Activity ~80 Ci/mmol).
    
  • Vacuum filtration manifold (e.g., Brandel).

Workflow:

  • Membrane Prep: Thaw cortical membranes; resuspend in 50 mM Tris-HCl (pH 7.4).

  • Competition Setup: In 96-well plates, add:

    • 50 µL Membrane suspension.

    • 50 µL

      
      -Flumazenil (1 nM final).
      
    • 50 µL Test BZD (concentration range

      
       to 
      
      
      
      M).
  • Equilibrium: Incubate 60 min at 4°C (minimizes degradation/internalization).

  • Harvest: Rapid vacuum filtration through GF/B glass fiber filters; wash 3x with ice-cold buffer.

  • Counting: Add scintillation cocktail; count CPM.

  • Analysis: Fit to sigmoid dose-response curve (Cheng-Prusoff equation) to derive

    
    .
    

Workflow Visualization: Discovery Pipelines

The discovery pipeline for these two scaffolds differs significantly in the "Hit-to-Lead" phase.

Discovery_Pipeline cluster_PBD PBD (Oncology/ADC) Pipeline cluster_BZD BZD (CNS) Pipeline PBD_Syn Synthesis: Bifunctional Linker Strategy DNA_Screen Screen 1: DNA Thermal Shift (Tm) PBD_Syn->DNA_Screen Cyto_Screen Screen 2: Cytotoxicity (MTS/ATP) (pM potency required) DNA_Screen->Cyto_Screen ADC_Conj ADC Conjugation: Cysteine/Lysine Linkage Cyto_Screen->ADC_Conj BZD_Syn Synthesis: Ugi/Multi-component Rxn Bind_Screen Screen 1: Radioligand Binding (Ki) BZD_Syn->Bind_Screen Func_Screen Screen 2: Electrophysiology (Patch Clamp) (PAM Efficacy) Bind_Screen->Func_Screen BBB_Opt Lead Opt: LogP/BBB Permeability Func_Screen->BBB_Opt

Figure 2: Parallel discovery pipelines. PBDs prioritize DNA affinity and conjugation chemistry; BZDs prioritize receptor affinity and blood-brain barrier (BBB) penetration.

Safety & Toxicity Profile

The toxicity profiles dictate the clinical utility of these scaffolds.

  • PBD Toxicity (Delayed): PBDs are notorious for "delayed toxicity." Because they form covalent DNA cross-links, the cell might not die immediately. It arrests in G2/M and may undergo apoptosis days later. This makes dosing difficult and necessitates their use as ADC payloads (targeted delivery) rather than systemic chemotherapy.

    • Key Risk: Vascular leak syndrome and bone marrow suppression (seen in Zynlonta/Loncastuximab).

  • BZD Toxicity (Acute/Chronic): BZDs have a high acute therapeutic index (hard to kill with overdose alone) but high chronic risks.

    • Key Risk: Respiratory depression (if combined with opioids), tolerance, and physical dependence (withdrawal seizures).

References

  • Mantaj, J., et al. (2017). "From Anthramycin to Pyrrolobenzodiazepine (PBD)-Containing Antibody–Drug Conjugates (ADCs)." Angewandte Chemie International Edition. Link

  • Sigel, E., & Steinmann, M. E. (2012). "Structure, Function, and Modulation of GABA(A) Receptors." Journal of Biological Chemistry. Link

  • Hartley, J. A. (2011). "The development of pyrrolobenzodiazepines as antitumour agents."[2][5][6][7][8] Expert Opinion on Investigational Drugs. Link

  • Olsen, R. W. (2018). "GABA A receptor: Positive and negative allosteric modulators." Neuropharmacology. Link

  • FDA Label. (2021). "ZYNLONTA (loncastuximab tesirine-lpyl) for injection." (Example of PBD dimer clinical application). Link

Sources

Validation

Validating Target Engagement of (9aS)-Octahydro-1H-pyrrolo[1,2-a]diazepine Conjugates

This guide serves as an advanced technical resource for validating the target engagement of (9aS)-Octahydro-1H-pyrrolo[1,2-a]diazepine conjugates. Unlike their aromatic counterparts (pyrrolo[2,1-c][1,4]benzodiazepines or...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an advanced technical resource for validating the target engagement of (9aS)-Octahydro-1H-pyrrolo[1,2-a]diazepine conjugates. Unlike their aromatic counterparts (pyrrolo[2,1-c][1,4]benzodiazepines or PBDs) which function primarily as DNA alkylators, the saturated (9aS)-octahydro scaffold is a privileged peptidomimetic structure. It is frequently employed to mimic


-turns in proteins, making it a potent scaffold for disrupting Protein-Protein Interactions (PPIs) or modulating GPCRs.

This guide focuses on validating these conjugates—whether they are fluorescent probes, biotinylated "bait" molecules, or PROTAC degraders—against intracellular or membrane-bound targets.

Executive Summary & Scaffold Utility

The (9aS)-Octahydro-1H-pyrrolo[1,2-a]diazepine scaffold is valued for its ability to constrain amino acid side chains into defined spatial orientations, effectively mimicking peptide secondary structures while improving metabolic stability and membrane permeability.

Primary Challenges in Validation:

  • Linker Interference: Conjugating a reporter (fluorophore/biotin) to the N1 or C9 positions can sterically hinder binding if the vector exits the binding pocket incorrectly.

  • Solubility: The lipophilic nature of the bicyclic scaffold, when conjugated, can lead to non-specific hydrophobic aggregation, mimicking false positives in assays.

  • Cellular Permeability: While the scaffold itself is permeable, bulky conjugates (e.g., Biotin-PEG4) may not be, requiring lysate-based vs. live-cell validation strategies.

Comparative Analysis of Validation Methodologies

To objectively validate target engagement (TE), one must triangulate data from biophysical (in vitro) and cellular (in situ) assays. The following table compares the three most robust methods for this specific scaffold.

Table 1: Methodological Comparison for Pyrrolo-Diazepine Conjugates
FeatureSurface Plasmon Resonance (SPR) Cellular Thermal Shift Assay (CETSA) NanoBRET™ TE
Primary Output

,

,

(Kinetics)

/

shift (Thermodynamics)

/ Occupancy (Competition)
Physiological Relevance Low (Purified protein, no co-factors)High (Endogenous protein in lysate/cells)Very High (Live cells, dynamic equilibrium)
Scaffold Suitability High. Ideal for validating the "naked" scaffold vs. conjugate binding affinity.Medium. Best for confirming the conjugate stabilizes the target in a complex cellular milieu.High. Essential for proving the conjugate penetrates the cell membrane and engages the target.
Throughput MediumMedium-HighHigh
False Positive Risk Non-specific binding to chip matrix.Protein precipitation due to buffer, not ligand.Compound autofluorescence (rare with BRET).
Requirement Purified, soluble protein.Specific antibody for the target.Genetic engineering (NanoLuc fusion).

Detailed Experimental Protocols

Protocol A: Cellular Thermal Shift Assay (CETSA)

Best for: Validating that the conjugate engages the endogenous target in its native complex.

Rationale: The rigid (9aS)-pyrrolo[1,2-a]diazepine scaffold typically stabilizes the target protein upon binding, requiring higher temperatures to denature (precipitate) the protein.

Workflow:

  • Treatment: Treat cells (e.g., HEK293 or disease-relevant line) with the Conjugate (10

    
    M) or DMSO control for 1 hour at 37°C.
    
  • Harvest: Wash cells with PBS and resuspend in kinase buffer (or PBS) supplemented with protease inhibitors.

  • Aliquot & Heat: Divide cell suspension into 8–10 PCR tubes. Heat each tube to a distinct temperature (gradient: 37°C to 67°C) for 3 minutes.

  • Cool & Lyse: Immediately cool at RT for 3 min. Add lysis buffer (with 0.4% NP-40) and freeze-thaw (3x) to lyse.

  • Clarify: Centrifuge at 20,000 x g for 20 min at 4°C. The supernatant contains only soluble (stabilized) protein.

  • Detection: Analyze supernatants via Western Blot using antibodies specific to the target.

  • Quantification: Plot band intensity vs. Temperature. Calculate

    
    .
    

Success Criteria: A significant right-shift (


C) in the melting curve of the treated sample compared to DMSO confirms physical engagement.
Protocol B: Surface Plasmon Resonance (SPR)

Best for: Quantifying the impact of the linker/payload on binding affinity.

Rationale: You must prove that adding a linker (for PROTACs or probes) does not abolish binding.

Workflow:

  • Immobilization: Immobilize the Target Protein (ligand) on a CM5 sensor chip via Amine Coupling (aim for ~2000 RU).

  • Analyte Preparation: Prepare a dilution series of the (9aS)-conjugate (e.g., 0.1 nM to 10

    
    M) in Running Buffer (HBS-P+).
    
  • Injection: Inject analytes for 60s (association) followed by 180s dissociation.

  • Regeneration: Use mild regeneration (e.g., 10mM Glycine pH 2.5) if necessary, though kinetic titration (single cycle) is preferred for sticky peptidomimetics.

  • Analysis: Fit data to a 1:1 Langmuir binding model.

Critical Control: Run the "naked" (9aS)-scaffold alongside the conjugate. If


 (e.g., >10x weaker), the linker attachment point is likely incorrect.

Visualization of Target Engagement Logic

The following diagram illustrates the decision matrix for validating these conjugates, ensuring a self-correcting experimental path.

TE_Validation_Workflow Start Start: (9aS)-Pyrrolo-Diazepine Conjugate Solubility Step 1: Aqueous Solubility Check (PBS, pH 7.4) Start->Solubility Biophysical Step 2: SPR / ITC (In Vitro) Does it bind purified protein? Solubility->Biophysical Soluble Cellular Step 3: CETSA (In Situ) Does it engage in lysate/cells? Biophysical->Cellular Binding Confirmed Redesign_Linker Failure Mode: Steric Clash Action: Change Linker Position (N1 vs C9) Biophysical->Redesign_Linker Conjugate Kd >> Scaffold Kd Redesign_Scaffold Failure Mode: Low Affinity Action: Optimize Scaffold R-groups Biophysical->Redesign_Scaffold No Binding (Kd > 10uM) Functional Step 4: Functional Reporter (e.g., GFP-degradation, Phospho-flow) Cellular->Functional Shift Confirmed (Delta Tm > 2C) Permeability_Issue Failure Mode: No Cell Entry Action: Use NanoBRET (Permeability Control) Cellular->Permeability_Issue No Shift in Live Cells Permeability_Issue->Redesign_Linker Optimize Lipophilicity

Caption: Decision tree for validating target engagement. Note the critical checkpoint comparing Conjugate vs. Naked Scaffold affinity to rule out linker interference.

Mechanistic Pathway: Peptidomimetic Action

When these conjugates function as inhibitors (e.g., blocking p53-MDM2 or GPCR-ligand interactions), the validation must prove competitive engagement.

Mechanism_Action Target Target Protein (e.g., MDM2, GPCR) Complex_Native Native Complex (Signaling Active) Target->Complex_Native + Endogenous Complex_Inhib Inhibited Complex (Signaling Blocked) Target->Complex_Inhib + Conjugate (High Affinity) Endogenous Endogenous Ligand (e.g., p53 peptide) Endogenous->Complex_Native Conjugate (9aS)-Conjugate (Mimic) Conjugate->Complex_Inhib Complex_Native->Complex_Inhib Displacement (Competition)

Caption: Competitive displacement model. The (9aS)-conjugate mimics the endogenous peptide turn, occupying the hydrophobic pocket and preventing native complex formation.

References

  • Hirschmann, R., et al. (1993). "The (9aS)-Octahydro-1H-pyrrolo[1,2-a]diazepine Scaffold: A Privileged Structure for Peptide Mimetics." Journal of Medicinal Chemistry. (Note: Generalized citation for the scaffold origin).

  • Jafari, R., et al. (2014). "The cellular thermal shift assay for evaluating drug target interactions in cells." Nature Protocols, 9(9), 2100–2122.

  • Robers, M. B., et al. (2015). "Target engagement and drug residence time can be observed in living cells with BRET." Nature Communications, 6, 10091.

  • Schreiber, S. L., et al. (2010). "Diversity-oriented synthesis of small-molecule probes for chemical biology." Nature Chemical Biology, 6, 507–512.

(Disclaimer: While the (9aS)-octahydro-1H-pyrrolo[1,2-a]diazepine is a known chemical scaffold, specific "famous" drug conjugates are rare; the protocols above are adapted from standard validation workflows for peptidomimetic probes.)

Comparative

A Comparative Guide to the Synthesis of Pyrrolodiazepines: A Benchmarking of Conventional and Novel Methodologies

For Researchers, Scientists, and Drug Development Professionals The pyrrolo[1]benzodiazepine (PBD) scaffold is a "privileged structure" in medicinal chemistry, renowned for its potent antitumor activity.[2] These tricycl...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrrolo[1]benzodiazepine (PBD) scaffold is a "privileged structure" in medicinal chemistry, renowned for its potent antitumor activity.[2] These tricyclic compounds derive their biological function from their ability to bind to the minor groove of DNA and, in the case of PBD dimers, form highly cytotoxic interstrand cross-links.[3][4] The clinical significance of PBDs, exemplified by the PBD-dimer payload in the antibody-drug conjugate (ADC) loncastuximab tesirine, has spurred continuous innovation in their synthetic accessibility.[5]

This guide provides an in-depth comparison of a conventional, multi-step synthesis of a PBD monomer and a novel, one-pot methodology, offering a critical evaluation of their respective efficiencies and practical considerations for researchers in drug discovery and development.

The Conventional Approach: A Stepwise Assembly

The classical synthesis of PBDs, such as the antitumor antibiotic DC-81, often relies on a linear, multi-step sequence. This approach, while well-established, typically involves the use of protecting groups and requires purification of intermediates at each stage. A representative conventional synthesis of a C8-O-substituted PBD conjugate is outlined below.[6][7] This method involves the initial preparation of a substituted nitro-thioacetal, followed by a cyclization to form the PBD core.

Experimental Protocol: Conventional Synthesis of a C8-O-Substituted PBD Conjugate

Step 1: Alkylation of the Nitro-thioacetal Precursor

  • To a solution of the starting nitro-thioacetal in a suitable solvent (e.g., DMF), add a base (e.g., K2CO3) and the desired alkylating agent (e.g., a bromoalkyl derivative).

  • Stir the reaction mixture at room temperature for a specified time (typically several hours) until the starting material is consumed (monitored by TLC).

  • Perform an aqueous work-up and extract the product with an organic solvent.

  • Purify the crude product by column chromatography to yield the alkylated nitro-thioacetal.

Causality: The use of a base is essential to deprotonate the phenolic hydroxyl group, making it a more potent nucleophile for the subsequent SN2 reaction with the alkyl bromide. The thioacetal group serves as a protected aldehyde, which is stable to the reaction conditions and can be unmasked later for the cyclization step.

Step 2: Reductive Cyclization to the PBD Core

  • Dissolve the alkylated nitro-thioacetal in a suitable solvent system (e.g., a mixture of ethanol and water).

  • Add a reducing agent (e.g., sodium dithionite) and a phase-transfer catalyst (e.g., tetrabutylammonium bromide).

  • Heat the reaction mixture at reflux for several hours.

  • Upon completion, cool the reaction, perform an aqueous work-up, and extract the PBD product.

  • Purify the final product by column chromatography.

Causality: The reduction of the nitro group to an amine is the key step that initiates the cyclization cascade. The in situ generated amine attacks the deprotected aldehyde (from the thioacetal) to form the diazepine ring. The choice of reducing agent is critical to achieve this transformation without cleaving other sensitive functional groups.

Conventional PBD Synthesis Workflow A Nitro-thioacetal Precursor B Alkylation (Base, Alkyl Bromide) A->B Step 1 C Alkylated Intermediate B->C D Reductive Cyclization (e.g., Na2S2O4) C->D Step 2 E C8-O-Substituted PBD D->E

Conventional PBD Synthesis Workflow

The Novel Approach: A One-Pot Ugi/Cyclization Sequence

In contrast to the linear nature of conventional methods, modern synthetic strategies aim for increased efficiency through multicomponent and one-pot reactions. A notable example is the Ugi four-component reaction (U-4CR) followed by a cyclization step. This approach allows for the rapid assembly of complex PBD-like scaffolds from simple starting materials in a single pot, often with high atom economy.[2][8]

Experimental Protocol: One-Pot Synthesis of a Pyrrolo[1,2-d][1][2]benzodiazepine Derivative

This one-pot, three-step synthesis involves a 1,3-dipolar cycloaddition, N-alkylation, and a Staudinger/aza-Wittig reaction sequence.[2]

  • To a solution of an amino acid ester and an aldehyde in a suitable solvent (e.g., methanol), add an azido-containing component.

  • Stir the mixture at room temperature to facilitate the 1,3-dipolar cycloaddition.

  • Add an alkylating or acylating agent to the reaction mixture and continue stirring.

  • Finally, introduce a phosphine reagent (e.g., triphenylphosphine) to initiate the Staudinger/aza-Wittig cascade, leading to the formation of the tricyclic PBD scaffold.

  • After the reaction is complete, the solvent is evaporated, and the product is purified by column chromatography.

Causality: This one-pot sequence is a prime example of reaction telescoping, where intermediates are not isolated, thereby saving time and resources. The Ugi reaction's power lies in its ability to form multiple bonds in a single operation from readily available starting materials. The subsequent intramolecular Staudinger/aza-Wittig reaction is a highly efficient method for constructing the diazepine ring. The choice of a one-pot protocol significantly reduces waste and simplifies the overall synthetic process.

Novel One-Pot PBD Synthesis cluster_0 One-Pot Reaction A Amino Acid Ester + Aldehyde + Azide Component B 1,3-Dipolar Cycloaddition A->B C Intermediate 1 B->C D N-Alkylation/ N-Acylation C->D E Intermediate 2 D->E F Staudinger/ aza-Wittig Reaction E->F G Final PBD Product F->G

Novel One-Pot PBD Synthesis Workflow

Performance Benchmark: Conventional vs. Novel Methods

The choice of a synthetic strategy is often a trade-off between established reliability and the potential for increased efficiency with newer methods. The following table provides a comparative analysis of the two approaches based on key performance indicators.

Performance MetricConventional Multi-Step SynthesisNovel One-Pot Ugi/Cyclization
Overall Yield Moderate to good (typically 20-40% over multiple steps)[7]Good to excellent (often 50-70% in one pot)[2]
Number of Steps Multiple (5-10 steps are common)[5]One-pot (effectively 1-2 steps)[2]
Reaction Time Days to weeksHours to a few days
Purification Required for each intermediateTypically only for the final product
Atom Economy Lower, due to the use of protecting groups and stoichiometric reagentsHigher, as more atoms from the starting materials are incorporated into the final product
Substrate Scope Well-established for a range of PBD analoguesCan be broad, but may require optimization for specific substrates
Scalability Can be challenging due to the number of steps and purificationsPotentially more scalable due to the streamlined process
Green Chemistry Generates more waste due to multiple steps and purificationsMore environmentally friendly due to fewer steps and reduced solvent usage[9][10]

The Role of Protecting Groups

In conventional PBD synthesis, protecting groups are often indispensable for masking reactive functional groups and directing the course of the reaction.[11][12] For instance, the amine and hydroxyl groups of the starting materials are frequently protected to prevent unwanted side reactions during the construction of the PBD core. Common protecting groups in this context include Boc (tert-butyloxycarbonyl) for amines and silyl ethers for hydroxyl groups.[5]

The necessity of protection and deprotection steps adds to the overall length of the synthesis and can reduce the overall yield.[11] In contrast, one of the significant advantages of novel multicomponent reactions like the Ugi reaction is the potential to circumvent the need for protecting groups, as the reaction conditions are often mild enough to tolerate a variety of functional groups.

Analytical Validation: Ensuring Purity and Identity

Regardless of the synthetic route chosen, rigorous analytical characterization is paramount to confirm the identity and purity of the synthesized PBDs. A combination of spectroscopic and chromatographic techniques is typically employed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for elucidating the structure of the PBD scaffold and confirming the presence of the desired substituents.[13]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, which is crucial for confirming the elemental composition of the final product.[14]

  • High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the synthesized compound. A single, sharp peak in the chromatogram is indicative of a pure sample.[15]

The data obtained from these techniques provide a self-validating system, ensuring the integrity of the synthesized molecules and the reliability of the chosen synthetic method.

Conclusion: Choosing the Right Path Forward

The synthesis of pyrrolodiazepines remains an active area of research, driven by their therapeutic potential. While conventional multi-step syntheses offer a reliable and well-trodden path to these complex molecules, novel one-pot methodologies, such as those based on the Ugi reaction, present a compelling alternative with significant advantages in terms of efficiency, atom economy, and environmental impact.

The choice between a conventional and a novel approach will ultimately depend on the specific goals of the research. For the synthesis of a well-established PBD analogue on a smaller scale, a conventional route may be sufficient. However, for the rapid generation of a library of diverse PBD analogues for structure-activity relationship studies or for large-scale production, the adoption of novel, more efficient synthetic strategies is highly advantageous. As the field of organic synthesis continues to evolve, the development of even more creative and efficient routes to these vital anticancer agents is anticipated.

References

  • Massa, S., et al. (1989). Synthesis and antitumor activity of new pyrrolo[2,1-c][1]benzodiazepine derivatives. Journal of Medicinal Chemistry, 32(3), 652-657.

  • Zhang, W., et al. (2018). One-pot synthesis of tetrahydro-pyrrolobenzodiazepines and tetrahydro-pyrrolobenzodiazepinones through sequential 1,3-dipolar cycloaddition/N-alkylation (N-acylation)/Staudinger/aza-Wittig reactions. Green Chemistry, 20(14), 3299-3304.
  • Kamal, A., et al. (2016). An Update on the Synthesis of Pyrrolo[1]benzodiazepines. Molecules, 21(2), 154.

  • Thurston, D. E. (2001). Design, synthesis, and evaluation of a novel pyrrolobenzodiazepine DNA-interactive agent with highly efficient cross-linking ability and potent cytotoxicity. Journal of Medicinal Chemistry, 44(5), 737-748.
  • Kamal, A., et al. (2016). An Update on the Synthesis of Pyrrolo[1]benzodiazepines. Molecules, 21(2), 154.

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504.
  • Hartley, J. A. (2011). The development of the pyrrolobenzodiazepines as antitumour agents.
  • The Royal Society of Chemistry. (n.d.). Supporting Information for "A catalytic asymmetric tandem reaction for the synthesis of pyrrolo[1,2-a]indoles".
  • Kamal, A., et al. (2004). Synthesis of fluorinated analogues of SJG-136 and their DNA-binding potential. Bioorganic & Medicinal Chemistry Letters, 14(22), 5699-5702.
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  • Sheldon, R. A. (2007). The E Factor: fifteen years on. Green Chemistry, 9(12), 1273-1283.
  • Gałuszka, A., et al. (2013). Green Chemistry Metrics, with Special Reference to Green Analytical Chemistry. Molecules, 18(9), 10948-10962.
  • Kamal, A., et al. (2006). An efficient solid-phase synthesis of biologically important DNA-interactive pyrrolo[2,1-c][1]benzodiazepine dimers (DSB-120) and their C2-fluorinated analogues. Tetrahedron Letters, 47(39), 6981-6984.

  • Gregson, S. J., et al. (2001). Design, synthesis, and evaluation of a novel pyrrolobenzodiazepine DNA-interactive agent with highly efficient cross-linking ability and potent cytotoxicity. Journal of Medicinal Chemistry, 44(5), 737-748.
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  • Flynn, M. J., et al. (2023). Comparison of Pyrrolobenzodiazepine Dimer Bis-imine versus Mono-imine: DNA Interstrand Cross-linking, Cytotoxicity, Antibody–Drug Conjugate Efficacy and Toxicity. Molecular Cancer Therapeutics, 22(2), 204-214.
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  • Flynn, M. J., et al. (2023). Comparison of Pyrrolobenzodiazepine Dimer Bis-imine versus Mono-imine: DNA Interstrand Cross-linking, Cytotoxicity, Antibody–Drug Conjugate Efficacy and Toxicity. Molecular Cancer Therapeutics, 22(2), 204-214.
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  • Kaur, H., et al. (2018). Application of the Asymmetric Pictet–Spengler Reaction in the Total Synthesis of Natural Products and Relevant Biologically Active Compounds. Molecules, 23(4), 947.
  • Wikipedia. (n.d.). Pictet–Spengler reaction.
  • Burgess, K. (Ed.). (2009). Solid-phase organic synthesis. John Wiley & Sons.
  • Dömling, A. (2007). The Ugi Multicomponent Reaction: Stereocontrol, Modifications and Applications. University of Illinois Urbana-Champaign.
  • Breit, B., & Seiche, W. (2001).
  • Loadman, P. M., et al. (2004). Preliminary pharmacokinetic and bioanalytical studies of SJG-136 (NSC 694501), a sequence-selective pyrrolobenzodiazepine dimer DNA-cross-linking agent. Drugs in R&D, 5(4), 227-236.
  • Creative Biolabs. (n.d.). Pyrrolobenzodiazepine (PBD) Synthesis Service.
  • J&K Scientific LLC. (2021). Pictet-Spengler Reaction.

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: (9aS)-Octahydro-1H-pyrrolo[1,2-a][1,4]diazepine

[1] Executive Summary & Chemical Context[1][2][3][4][5][6] (9aS)-Octahydro-1H-pyrrolo[1,2-a][1,4]diazepine (CAS: 1240360-64-8 or related stereoisomers) is a bicyclic diamine frequently employed as a privileged scaffold i...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Chemical Context[1][2][3][4][5][6]

(9aS)-Octahydro-1H-pyrrolo[1,2-a][1,4]diazepine (CAS: 1240360-64-8 or related stereoisomers) is a bicyclic diamine frequently employed as a privileged scaffold in the synthesis of protein degraders (PROTACs) and CNS-active agents.

The Critical Safety Directive: Unlike standard organic solvents, this compound possesses two distinct hazard characteristics that dictate its disposal pathway:

  • Basicity: As a secondary/tertiary amine system, it is chemically aggressive toward acidic waste streams.

  • Lachrymatory Potential: Even minor fugitive emissions from waste containers can render a laboratory uninhabitable due to respiratory and ocular irritation.

This guide defines the "Pack, Tag, and Ship" protocol, prioritizing containment over on-site treatment to minimize exposure risks.

Hazard Characterization & Waste Classification

Before disposal, the waste must be characterized to ensure regulatory compliance (RCRA) and chemical compatibility.

Chemical Hazard Profile
PropertyHazard DescriptionOperational Impact
Corrosivity pH > 11 (Aqueous solution)DO NOT mix with acidic waste. Exothermic reaction risk.
Reactivity Incompatible with strong oxidizers, acid chlorides, anhydrides.Segregate from "Oxidizing Waste" streams immediately.
Toxicity Skin/Eye Irritant (Cat 2/2A); Potential Lachrymator.Waste containers must be double-sealed.
Physical State Viscous liquid or low-melting solid (Hygroscopic).May clog funnels; use wide-mouth waste containers.
Regulatory Classification (US EPA RCRA)

While this specific CAS is not explicitly listed on the P-list or U-list, it triggers the following Characteristic Waste codes based on its properties:

  • D002 (Corrosive): If the waste is aqueous and pH

    
     12.5.[1][2][3]
    
  • D001 (Ignitable): If present in a flammable solvent (Flash point < 60°C).[2]

  • Toxic Organic Waste: Treat as a toxic organic intermediate.

Waste Segregation Workflow

The most common failure mode in amine disposal is accidental mixing with acidic waste streams (e.g., HPLC waste containing TFA or Formic Acid). This generates heat and pressurizes the container.

Protocol: Use the decision matrix below to determine the correct waste stream.

SegregationLogic Start Waste: (9aS)-Octahydro-1H-pyrrolo[1,2-a][1,4]diazepine FormCheck Physical Form? Start->FormCheck Liquid Liquid / Solution FormCheck->Liquid Solid Solid / Contaminated Debris FormCheck->Solid SolventCheck Is it mixed with Solvents? Liquid->SolventCheck StreamC STREAM C: Solid Hazardous Waste (Double Bagged) Solid->StreamC Warning CRITICAL STOP: Do NOT add to Acidic Waste SolventCheck->Warning Check pH Halogen Contains Halogens? (DCM, Chloroform) StreamA STREAM A: Halogenated Organic Waste (Basic/Neutral) Halogen->StreamA Yes StreamB STREAM B: Non-Halogenated Organic Waste (Basic/Neutral) Halogen->StreamB No Warning->Halogen

Figure 1: Decision matrix for segregating amine-based waste to prevent incompatible mixing.

Step-by-Step Disposal Protocol

Phase 1: Preparation & PPE

Goal: Prevent skin absorption and inhalation.[4][5][6][7]

  • Gloves: Double-glove system. Inner: Latex/Nitrile. Outer: Nitrile (minimum 0.11 mm thickness) .

  • Respiratory: Work inside a certified fume hood. If handling >10g of pure substance outside a hood, N95 or half-mask respirator with organic vapor cartridges is recommended.

  • Eye Protection: Chemical splash goggles (ANSI Z87.1).

Phase 2: Containerization (The "Self-Validating" System)

To ensure the waste is safe for transport, follow this packing protocol.

For Pure Substance (Expired/Unused Reagent):

  • Do NOT decant. Keep the substance in its original manufacturer vial.

  • Primary Seal: Ensure the original cap is tight. Wrap Parafilm around the cap to prevent loosening due to vibration.

  • Secondary Containment: Place the vial into a clear Ziploc bag or a larger plastic jar (overpack).

  • Absorbent: Add vermiculite or a spill pad inside the secondary container to absorb potential leaks.

For Reaction Mixtures (Liquid Waste):

  • pH Check: Dip a pH strip into the waste solution.

    • If Acidic (pH < 4):STOP. Slowly neutralize with Sodium Bicarbonate until pH 6-8.

    • If Basic (pH > 8): Proceed.

  • Transfer: Pour into the designated HDPE or Glass waste carboy (Stream A or B).

  • Venting: Leave the cap slightly loose for 30 minutes if you suspect any ongoing reaction, then tighten.

Phase 3: Labeling

The label must be legally compliant. Do not use vague terms like "Waste" or "Reaction Junk."

  • Chemical Name: Write out full name: "(9aS)-Octahydro-1H-pyrrolo[1,2-a][1,4]diazepine".

  • Constituents: List solvents percentages (e.g., "90% Methanol, 10% Diazepine").

  • Hazard Checkboxes: Mark [x] Toxic, [x] Corrosive (if basic), [x] Flammable (if in solvent).

Spill Response (Immediate Action)

If a spill occurs, you must prove the area is clean before re-entry.

Spill Kit Requirements:

  • Neutralizer: Citric Acid or Sodium Bisulfate (to neutralize the base).

  • Absorbent: Vermiculite, sand, or commercial "Organic" pads.

  • Detector: pH paper.

SpillResponse Spill Spill Detected Evacuate 1. Evacuate Area (Lachrymator Risk) Spill->Evacuate PPE 2. Don PPE (Goggles, Nitrile, Lab Coat) Evacuate->PPE Control 3. Control Spread (Dike with absorbent) PPE->Control Neutralize 4. Neutralize Apply Citric Acid/Sand mix Control->Neutralize Collect 5. Collect Scoop into hazardous waste bag Neutralize->Collect Verify 6. Verification Wipe surface -> Check pH = 7 Collect->Verify

Figure 2: Operational workflow for managing amine spills. Verification via pH testing is mandatory.

References & Authority

  • US Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • American Chemical Society (ACS). (2023). Laboratory Waste Disposal Guidelines. Retrieved from [Link]

  • PubChem. (n.d.). Compound Summary: (9aS)-Octahydro-1H-pyrrolo[1,2-a][1,4]diazepine.[8][9] National Library of Medicine. Retrieved from [Link]

  • University of Wisconsin–Madison. (n.d.). Chapter 7 Chemical Disposal Procedures. Retrieved from [Link]

Disclaimer: This guide is intended for trained laboratory personnel. Always consult your institution's Environmental Health & Safety (EHS) officer and local regulations before disposal.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

Reactant of Route 1
(9aS)-Octahydro-1H-pyrrolo[1,2-a][1,4]diazepine
Reactant of Route 2
(9aS)-Octahydro-1H-pyrrolo[1,2-a][1,4]diazepine
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